LBP1
Description
Properties
CAS No. |
1050478-18-6 |
|---|---|
Molecular Formula |
C23H29ClN6O3 |
Molecular Weight |
473.0 g/mol |
IUPAC Name |
2-[4-[[3-[7-chloro-1-(oxan-4-ylmethyl)indol-3-yl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C23H29ClN6O3/c24-19-3-1-2-17-18(13-30(22(17)19)12-16-4-10-32-11-5-16)23-26-21(33-27-23)15-29-8-6-28(7-9-29)14-20(25)31/h1-3,13,16H,4-12,14-15H2,(H2,25,31) |
InChI Key |
AKWUNZFZIXEOPV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CN2C=C(C3=C2C(=CC=C3)Cl)C4=NOC(=N4)CN5CCN(CC5)CC(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LBP-1; LBP 1; LBP1 |
Origin of Product |
United States |
Foundational & Exploratory
The Central Role of Lipopolysaccharide-Binding Protein in Orchestrating Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the multifaceted functions of Lipopolysaccharide-Binding Protein (LBP) in the innate immune system. LBP, an acute-phase reactant, is a pivotal molecule in the recognition of and response to microbial components, most notably lipopolysaccharide (LPS) from Gram-negative bacteria. This document details the molecular mechanisms of LBP action, its role in key signaling pathways, and its broader implications in various infectious and inflammatory conditions. Furthermore, it offers a compilation of quantitative data and detailed experimental protocols to support further research and therapeutic development in this field.
Core Functions of Lipopolysaccharide-Binding Protein
Lipopolysaccharide-Binding Protein (LBP) is a soluble glycoprotein primarily synthesized by hepatocytes. Its concentration in the plasma can increase dramatically during an acute-phase response.[1] LBP plays a crucial, albeit dual, role in innate immunity. At low concentrations, it significantly amplifies the immune response to bacterial endotoxins, whereas at high concentrations, it can have a neutralizing effect.[2]
The primary and most well-characterized function of LBP is to bind with high affinity to the lipid A moiety of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[3] This binding facilitates the transfer of LPS monomers to the glycosylphosphatidylinositol (GPI)-anchored receptor, CD14, which is expressed on the surface of myeloid cells such as macrophages and monocytes.[4] The formation of the LBP-LPS-CD14 complex is a critical initiating step in a signaling cascade that alerts the innate immune system to the presence of Gram-negative bacterial infection.[5]
Beyond its role in Gram-negative infections, emerging evidence indicates that LBP can also recognize and bind to other microbial components, including lipoteichoic acid (LTA) from Gram-positive bacteria and components of fungal cell walls, highlighting its broader role as a pattern recognition molecule in innate immunity.[6][7][8]
Quantitative Data on LBP Interactions and Expression
The following tables summarize key quantitative data related to LBP function, providing a reference for its binding affinities and physiological and pathological concentrations.
| Interaction | Binding Affinity (Kd) | Species | Method | Reference |
| LBP - LPS (Lipid A) | ~ 1 nM | Rabbit | Not Specified | [9] |
| LPS - CD14 (in the presence of LBP) | ~2.7 x 10⁻⁸ M | Human | Radiometric Assay | [10] |
| LPS - MD-2/TLR4 complex | ~3 nM | Mouse | Immunoprecipitation | [1] |
| LBP-catalyzed LPS transfer to sCD14 (Km for sCD14) | 1-2 µg/ml | Human | FRET | [11] |
| LBP-catalyzed LPS transfer to sCD14 (Km for LPS) | 100 ng/ml | Human | FRET | [11] |
| Condition | LBP Concentration (µg/mL) | Sample Type | Reference |
| Healthy Individuals | 5 - 15 | Serum | [7][12] |
| Systemic Inflammatory Response Syndrome (SIRS) | Median: 30.6 (Range: 9.2–79.5) | Serum | [12] |
| Sepsis | Median: 37.1 (Range: 11.8–76.2) | Serum | [12] |
| Septic Shock | Median: 59.7 (Range: 31.1–105) | Serum | [12] |
| Severe Sepsis (Gram-negative) | 40.80 ± 34.79 | Serum | [8] |
| Severe Sepsis (Gram-positive) | 35.55 ± 23.95 | Serum | [8] |
| Severe Sepsis (Fungal) | 39.90 ± 22.19 | Serum | [8] |
| Acute-Phase Response | Up to 200 | Serum | [13] |
LBP-Mediated Signaling Pathways in Innate Immunity
LBP-initiated signaling is central to the innate immune response to Gram-negative bacteria. The transfer of LPS to CD14 and subsequently to the Toll-like receptor 4 (TLR4) and its co-receptor, myeloid differentiation factor 2 (MD-2), triggers two distinct downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways.
The MyD88-Dependent Pathway
This pathway is initiated at the plasma membrane and leads to the rapid activation of pro-inflammatory responses. Upon activation of the TLR4/MD-2 complex, the Toll/interleukin-1 receptor (TIR) domain of TLR4 recruits the adaptor protein MyD88, either directly or through the sorting adaptor TIRAP (Mal).[14] This leads to the recruitment and activation of interleukin-1 receptor-associated kinases (IRAKs), which in turn activate TRAF6.[15] Activated TRAF6 ultimately leads to the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs), resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[15]
The TRIF-Dependent Pathway
This pathway is initiated following the endocytosis of the TLR4 complex and is responsible for the induction of type I interferons and other inflammatory mediators with delayed kinetics.[16] The endosomal TLR4 recruits the adaptor protein TRIF, via the sorting adaptor TRAM.[9] TRIF then activates the kinases IKKε and TBK1, which phosphorylate and activate the transcription factor IRF3.[9] Activated IRF3 translocates to the nucleus and induces the expression of type I interferons, such as IFN-β.[9] TRIF can also lead to a delayed activation of NF-κB through a separate mechanism involving RIP1.[16]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of LBP.
Quantification of LBP in Serum/Plasma by ELISA
This protocol describes a sandwich enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of human LBP.
Materials:
-
96-well microplate coated with anti-human LBP antibody
-
Human LBP standard
-
Biotinylated anti-human LBP antibody
-
HRP-conjugated streptavidin
-
Assay Diluent
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Sample Preparation: Dilute serum or plasma samples in Assay Diluent. A starting dilution of 1:1000 is recommended for normal human serum/plasma.[16]
-
Standard Curve Preparation: Prepare a serial dilution of the human LBP standard in Assay Diluent to generate a standard curve (e.g., from 200 ng/mL down to 3.12 ng/mL).[17]
-
Incubation with Sample/Standard: Add 100 µL of each standard and diluted sample to the appropriate wells of the antibody-coated microplate. Incubate for 2.5 hours at room temperature.[18]
-
Washing: Aspirate the contents of the wells and wash each well 3-4 times with 300 µL of Wash Buffer.
-
Incubation with Detection Antibody: Add 100 µL of biotinylated anti-human LBP antibody to each well. Incubate for 1 hour at room temperature.[18]
-
Washing: Repeat the washing step as described in step 4.
-
Incubation with HRP-Streptavidin: Add 100 µL of HRP-conjugated streptavidin to each well. Incubate for 45 minutes at room temperature.[18]
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Reaction: Add 100 µL of TMB substrate to each well. Incubate for 30 minutes at room temperature in the dark.[18]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values of the standards against their known concentrations to generate a standard curve. Use this curve to determine the concentration of LBP in the samples.
Analysis of LBP-LPS Interaction by Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. This protocol outlines the steps to measure the binding kinetics of LBP to LPS.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
-
LBP (as ligand)
-
LPS (as analyte)
-
Running buffer (e.g., HBS-EP buffer)
-
Regeneration solution (e.g., 20 mM NaOH)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject a solution of LBP (e.g., 20-200 µg/mL in 10 mM acetate buffer, pH 4.0-5.5) over the activated surface to allow for covalent coupling.[8]
-
Deactivate any remaining active esters with ethanolamine-HCl.
-
-
Analyte Binding:
-
Prepare a series of dilutions of LPS in running buffer. It is crucial to sonicate the LPS solution prior to use to ensure homogeneity.[19]
-
Inject the LPS solutions over the LBP-immobilized surface at a constant flow rate.
-
Monitor the change in response units (RU) in real-time to observe the association and dissociation phases of the interaction.
-
-
Regeneration:
-
Inject the regeneration solution (e.g., 20 mM NaOH) to remove the bound LPS from the LBP surface, allowing for subsequent injections.[8]
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Measurement of NF-κB Activation by Immunofluorescence
This protocol describes how to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in response to LBP-mediated LPS stimulation.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Cell culture medium and supplements
-
LPS
-
Recombinant LBP (if cells are cultured in serum-free media)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Stimulation:
-
Seed macrophages onto coverslips in a multi-well plate and allow them to adhere.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) in the presence of LBP or serum for a specified time (e.g., 30-60 minutes). Include an unstimulated control.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
-
Nuclear Staining and Mounting:
-
Stain the nuclei with DAPI or Hoechst for 5 minutes.
-
Mount the coverslips onto microscope slides.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
-
LBP in Broader Innate Immune Recognition
While the LBP-LPS-TLR4 axis is the most studied, LBP's role extends to the recognition of other pathogen-associated molecular patterns (PAMPs).
-
Gram-Positive Bacteria: LBP can bind to lipoteichoic acid (LTA), a component of the cell wall of Gram-positive bacteria.[20] This interaction can facilitate the transfer of LTA to CD14, leading to the activation of TLR2-mediated signaling pathways and the production of inflammatory cytokines.[20]
-
Fungal Infections: LBP levels are also elevated during fungal sepsis.[8] Although the precise mechanisms are still under investigation, it is suggested that LBP may bind to components of the fungal cell wall, contributing to the host's innate immune response.
Conclusion and Future Directions
Lipopolysaccharide-Binding Protein is a critical soluble pattern recognition molecule that acts as a key sentinel in the innate immune system. Its ability to recognize and transport LPS to the CD14/TLR4/MD-2 receptor complex is fundamental to the host's response to Gram-negative bacterial infections. The dual nature of its function, being both pro-inflammatory and anti-inflammatory depending on its concentration, highlights the sophisticated regulatory mechanisms of innate immunity.
For researchers and drug development professionals, a thorough understanding of LBP's function is paramount. Targeting the LBP-LPS interaction or the subsequent signaling pathways presents potential therapeutic avenues for conditions characterized by excessive inflammation, such as sepsis and septic shock. Further research into the broader role of LBP in recognizing other microbial PAMPs will undoubtedly unveil new facets of its importance in host defense and may open up new therapeutic strategies for a wider range of infectious diseases. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for advancing our understanding of this pivotal protein in innate immunity.
References
- 1. Interaction of Cationic Peptides with Lipoteichoic Acid and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of lipopolysaccharide-binding protein in innate immunity: a revisit and its relevance to oral/periodontal health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. elisakits.co.uk [elisakits.co.uk]
- 5. ahajournals.org [ahajournals.org]
- 6. Interactions of bacterial lipopolysaccharide and peptidoglycan with a 70 kDa and an 80 kDa protein on the cell surface of CD14+ and CD14- cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Effects of Lipopolysaccharide-Binding Protein (LBP) Single Nucleotide Polymorphism (SNP) in Infections, Inflammatory Diseases, Metabolic Disorders and Cancers [frontiersin.org]
- 8. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [bio-protocol.org]
- 9. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 10. Analysis of lipopolysaccharide binding by CD14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human Lipopolysaccharide-binding Protein (LBP) and CD14 Independently Deliver Triacylated Lipoproteins to Toll-like Receptor 1 (TLR1) and TLR2 and Enhance Formation of the Ternary Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acute-Phase Concentrations of Lipopolysaccharide (LPS)-Binding Protein Inhibit Innate Immune Cell Activation by Different LPS Chemotypes via Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Decoding the Signaling Mechanism of Toll-Like Receptor 4 Pathways in Wild Type and Knockouts - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Human LBP ELISA Kit [ABIN6957513] - Plasma, Serum [antibodies-online.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. HMGB1 Binds to Lipoteichoic Acid and Enhances TNF-a and IL-6 Production through HMGB1-Mediated Transfer of Lipoteichoic Acid to CD14 and TLR2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Regulation of LBP Gene Expression in Response to Infection
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Lipopolysaccharide-binding protein (LBP) is a pivotal component of the innate immune system's acute-phase response, primarily tasked with recognizing and neutralizing bacterial lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria[1][2]. Synthesized predominantly by hepatocytes, LBP levels in the bloodstream can rise significantly during infection, facilitating the transfer of LPS to the CD14 receptor and subsequent activation of the Toll-like receptor 4 (TLR4) signaling complex[1][2][3]. This action triggers a cascade of intracellular signaling events, culminating in the production of pro-inflammatory cytokines and the upregulation of various acute-phase proteins, including LBP itself. Understanding the intricate regulatory mechanisms governing LBP gene expression is critical for developing therapeutic strategies for sepsis and other inflammatory conditions. This guide provides a detailed overview of the signaling pathways, transcription factors, and experimental methodologies central to the study of LBP gene regulation.
The Signaling Cascade: From Pathogen Recognition to Gene Transcription
The induction of LBP gene expression is a multi-step process initiated by the recognition of pathogen-associated molecular patterns (PAMPs), most notably LPS.
TLR4-Mediated Recognition of LPS
The canonical pathway begins with LBP binding to LPS aggregates in the bloodstream[4][5]. The LBP-LPS complex then transfers LPS monomers to CD14, a co-receptor that can be either membrane-bound (mCD14) on myeloid cells or soluble (sCD14) in the plasma[3][6][7]. This transfer facilitates the loading of LPS onto the TLR4/MD-2 receptor complex, inducing its dimerization and initiating downstream signaling[7][8][9].
Intracellular Signaling Pathways
Upon activation, TLR4 triggers two principal downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways.
-
MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and is crucial for the rapid induction of inflammatory cytokines[6][10]. The adaptor protein MyD88 is recruited to the TLR4 complex, leading to the activation of IRAK kinases and TRAF6[9][11]. This cascade culminates in the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are essential for the transcription of many pro-inflammatory genes[9][12].
-
TRIF-Dependent (MyD88-Independent) Pathway: This pathway is typically initiated after the TLR4 complex is internalized into endosomes[8][13][14]. It involves the adaptor proteins TRAM and TRIF[6][14]. The TRIF-dependent pathway leads to the late-phase activation of NF-κB and also activates Interferon Regulatory Factor 3 (IRF3), which is critical for the production of type I interferons[13][15][16].
Both pathways contribute to a robust inflammatory response that includes the production of cytokines that, in turn, strongly induce the expression of acute-phase genes like LBP in the liver.
Caption: LPS recognition by TLR4 activates MyD88-dependent signaling, leading to NF-κB and AP-1 activation.
Key Regulators of LBP Gene Transcription
The expression of the LBP gene is tightly controlled by a cohort of transcription factors that bind to specific regulatory elements within its promoter region. This regulation is further amplified by cytokines produced during the inflammatory response.
Primary Transcription Factors
Studies utilizing luciferase reporter assays, electrophoretic mobility shift assays (EMSA), and chromatin immunoprecipitation (ChIP) have identified several key transcription factors:
-
STAT3 (Signal Transducer and Activator of Transcription 3): This factor is essential for LBP induction by the cytokine IL-6. Upon cytokine stimulation, STAT3 is activated and binds to an acute-phase response element (APRE) in the LBP promoter, leading to strong gene activation[17][18][19].
-
AP-1 (Activator Protein-1): The AP-1 complex, typically composed of Jun and Fos family proteins, is a downstream target of MAPK signaling cascades. It is directly involved in the transcriptional activation of the LBP gene[1][17][19].
-
C/EBPβ (CCAAT/Enhancer-Binding Protein beta): This transcription factor is also crucial for LBP gene activation and works in concert with AP-1 and STAT3[1][17][19]. C/EBP family members are known to regulate numerous genes involved in inflammatory and acute-phase responses[20][21].
Cytokine-Mediated Induction
The initial immune response to infection leads to the systemic release of pro-inflammatory cytokines, which are potent inducers of LBP synthesis in hepatocytes.
-
Interleukin-6 (IL-6): IL-6 is a significant inducer of LBP expression on its own[1]. It primarily signals through the JAK-STAT pathway, leading to the activation of STAT3[17][18].
-
Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α): While IL-1β alone has a modest effect, it strongly synergizes with IL-6 to maximize LBP gene transcription[1]. TNF-α also contributes to this induction[1].
-
Glucocorticoids (e.g., Dexamethasone): These steroid hormones often act synergistically with cytokines like IL-1β and IL-6 to enhance the transcriptional activation of acute-phase protein genes, including LBP[1][17][19].
Quantitative Analysis of LBP Expression
The upregulation of LBP expression in response to infectious stimuli is substantial. The following tables summarize quantitative data from various studies, illustrating the magnitude of this response in different experimental models.
Table 1: LBP mRNA Expression in Response to Pro-inflammatory Stimuli
| Cell Type / Animal Model | Stimulus | Concentration / Dose | Time Point | Fold Increase in LBP mRNA | Reference |
| Human Hepatoma Cells | IL-6 | 10 ng/mL | 24 hours | Significant induction | [1] |
| Human Hepatoma Cells | IL-1β + IL-6 | 10 ng/mL each | 24 hours | Strong synergistic induction | [1] |
| Rat Pulmonary Artery Smooth Muscle Cells | IL-1β | 10 ng/mL | 24 hours | Significant expression | [22] |
| Rat Liver (in vivo) | LPS | 5 mg/kg (i.p.) | 1-12 hours | Time-dependent increase | [23] |
| Rat Intervertebral Disc Nucleus Pulposus Cells | LPS | 10 µg/mL | 3-9 hours | Significant increase | [11] |
Table 2: LBP Protein Levels in Response to Pro-inflammatory Stimuli
| Animal Model | Stimulus | Dose | Time Point | Change in Plasma LBP | Reference |
| Rat (in vivo) | LPS | 5 mg/kg (i.p.) | 1-12 hours | Time-dependent increase | [23] |
| Mouse (in vivo) | LPS | - | - | Rapid acute-phase response | [24] |
Key Experimental Protocols
Investigating the regulation of LBP gene expression requires a combination of molecular biology techniques to assess promoter activity, transcription factor binding, and transcript abundance.
Luciferase Reporter Gene Assay for Promoter Analysis
This assay is used to identify functional regulatory elements in the LBP promoter.
-
Construct Generation: Clone the 5' flanking region (promoter) of the LBP gene upstream of a luciferase reporter gene in an expression vector. Create various truncation and point-mutation variants to map specific transcription factor binding sites[17][19].
-
Cell Culture and Transfection: Culture a relevant cell line, such as the human hepatoma cell line HepG2[25]. Transfect these cells with the generated luciferase reporter constructs. A co-transfection with a β-galactosidase or Renilla luciferase vector is recommended for normalization of transfection efficiency.
-
Stimulation: After 24-48 hours, stimulate the transfected cells with cytokines (e.g., IL-6, IL-1β) or other agents[1][17].
-
Cell Lysis and Assay: Lyse the cells and measure luciferase activity using a luminometer. Normalize the luciferase activity to the activity of the co-transfected control reporter.
-
Data Analysis: Compare the luciferase activity of the stimulated cells transfected with the wild-type promoter construct to that of unstimulated cells and cells transfected with mutated constructs to identify critical regulatory regions.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the in vitro binding of transcription factors to specific DNA sequences in the LBP promoter.
-
Probe Preparation: Synthesize and anneal complementary oligonucleotides corresponding to a putative transcription factor binding site (e.g., STAT3, AP-1) within the LBP promoter. Label the resulting double-stranded DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Nuclear Extract Preparation: Prepare nuclear protein extracts from cells that have been stimulated to induce LBP expression (e.g., IL-6 treated hepatocytes)[1].
-
Binding Reaction: Incubate the labeled probe with the nuclear extract in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.
-
Supershift/Competition Assay (Optional): For specificity and identification, perform competition reactions by adding an excess of unlabeled probe (specific competitor) or an unrelated oligonucleotide (non-specific competitor). To identify the specific protein in the complex, add an antibody against the suspected transcription factor (e.g., anti-STAT3) to the reaction to create a "supershifted" band[17].
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes). A shifted band indicates protein binding to the DNA probe.
Caption: Workflow for analyzing LBP promoter activity and transcription factor binding.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to confirm that a specific transcription factor binds to the endogenous LBP gene promoter within intact cells.
-
Cross-linking: Treat stimulated and unstimulated cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-C/EBPβ)[21]. Use a non-specific IgG as a negative control. The antibody will bind to the transcription factor and its cross-linked DNA.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the captured complexes from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating. Purify the co-precipitated DNA.
-
DNA Analysis (qPCR): Use quantitative PCR (qPCR) with primers designed to amplify the specific region of the LBP promoter containing the putative binding site.
-
Data Analysis: Compare the amount of amplified DNA from the specific antibody pull-down to the amount from the IgG control. A significant enrichment indicates binding of the transcription factor to the LBP promoter in vivo.
Conclusion and Therapeutic Implications
The regulation of LBP gene expression is a complex and highly inducible process, central to the innate immune response against bacterial infections. The convergence of TLR4 signaling pathways on key transcription factors like STAT3, AP-1, and C/EBPβ, driven by a cytokine cascade, ensures a rapid and robust increase in LBP production during the acute phase. A thorough understanding of this regulatory network, elucidated through the experimental protocols detailed herein, is paramount. Modulating LBP levels presents a potential therapeutic avenue for conditions like sepsis, where an overzealous inflammatory response can be detrimental[18]. Targeting the specific transcription factors or cytokine pathways that control LBP expression could offer a strategy to temper the host's response to Gram-negative septic shock and improve patient outcomes.
References
- 1. The transcriptional activation pattern of lipopolysaccharide binding protein (LBP) involving transcription factors AP-1 and C/EBP beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipopolysaccharide binding protein - Wikipedia [en.wikipedia.org]
- 3. Lipopolysaccharide-Induced Transcriptional Changes in LBP-Deficient Rat and Its Possible Implications for Liver Dysregulation during Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elisakits.co.uk [elisakits.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 8. TLR4 and CD14 trafficking and its influence on LPS-induced pro-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lipopolysaccharide stimulates the MyD88-independent pathway and results in activation of IFN-regulatory factor 3 and the expression of a subset of lipopolysaccharide-inducible genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MyD88-dependent Toll-like receptor 4 signal pathway in intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipopolysaccharide (LPS)-binding protein stimulates CD14-dependent Toll-like receptor 4 internalization and LPS-induced TBK1–IKKϵ–IRF3 axis activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Selective TRIF-Dependent Signaling by a Synthetic Toll-Like Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TRIF-dependent signaling and its role in liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The lipopolysaccharide-binding protein is a secretory class 1 acute-phase protein whose gene is transcriptionally activated by APRF/STAT/3 and other cytokine-inducible nuclear proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Control of transcriptional activation of the lipopolysaccharide binding protein (LBP) gene by proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. C/EBPβ Regulation in Lipopolysaccharide-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. C/EBP transcription factors regulate SREBP1c gene expression during adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Induction of lipopolysaccharide-binding protein gene expression in cultured rat pulmonary artery smooth muscle cells by interleukin 1 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vivo expression of lipopolysaccharide binding protein and its gene induced by endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. LBP lipopolysaccharide binding protein [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Pivotal Role of Lipopolysaccharide-Binding Protein in the Pathogenesis of Gram-Negative Bacterial Sepsis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a major challenge in critical care medicine. Gram-negative bacteria are a primary cause of sepsis, largely due to the potent inflammatory properties of lipopolysaccharide (LPS), a major component of their outer membrane. Lipopolysaccharide-Binding Protein (LBP) is a key soluble acute-phase protein that plays a critical and complex role in the host's response to Gram-negative bacterial infections. This technical guide provides an in-depth examination of the multifaceted role of LBP in the pathogenesis of Gram-negative bacterial sepsis, its molecular interactions, the signaling pathways it modulates, and its potential as a biomarker and therapeutic target. We present quantitative data in structured tables, detailed experimental protocols for key research methodologies, and visual diagrams of critical pathways and workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Introduction to LBP and Gram-Negative Sepsis
Gram-negative bacterial sepsis is initiated by the release of LPS into the bloodstream, which triggers a powerful innate immune response. LBP, primarily synthesized by hepatocytes, is a crucial pattern recognition molecule that binds to the lipid A moiety of LPS with high affinity. This binding is the first critical step in a cascade of events that alerts the host immune system to the presence of bacterial invaders[1][2][3]. LBP belongs to a family of lipid-binding proteins that includes bactericidal/permeability-increasing protein (BPI), cholesteryl ester transfer protein (CETP), and phospholipid transfer protein (PLTP)[3][4]. While structurally similar to BPI, LBP's primary role is not bactericidal but rather to facilitate the recognition of LPS by immune cells[5].
The Molecular Mechanism of LBP-Mediated LPS Recognition and Transfer
The central function of LBP is to act as a shuttle, extracting LPS monomers from bacterial membranes or aggregates and transferring them to the glycosylphosphatidylinositol (GPI)-anchored receptor CD14 on the surface of myeloid cells, such as monocytes and macrophages[1][5][6][7]. This process dramatically enhances the sensitivity of the immune system to LPS, allowing for a robust response even at low concentrations of endotoxin[8].
The LPS transfer cascade can be summarized as follows:
-
Binding: LBP binds to the lipid A portion of LPS aggregates with high affinity.
-
Extraction: LBP facilitates the disaggregation of LPS micelles and extracts LPS monomers.
-
Transfer to CD14: The LBP-LPS complex interacts with CD14, transferring the LPS monomer to CD14[1][2][5].
-
Presentation to TLR4/MD-2: The LPS-loaded CD14 then presents the LPS molecule to the Toll-like receptor 4 (TLR4) and its co-receptor, myeloid differentiation factor 2 (MD-2) complex[1][9][10].
This intricate transfer mechanism ensures an efficient and highly sensitive detection of Gram-negative bacteria by the innate immune system.
Downstream Signaling Pathways Activated by LBP-LPS
The delivery of LPS to the TLR4/MD-2 complex by the LBP/CD14 system initiates a complex intracellular signaling cascade, leading to the production of pro-inflammatory cytokines and other mediators that orchestrate the host's response to infection. This signaling emanates from two distinct pathways: the MyD88-dependent pathway and the TRIF-dependent pathway[1][9].
-
MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and rapidly activates downstream signaling molecules, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). This leads to the transcription of genes encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β[9].
-
TRIF-Dependent Pathway: Following LPS stimulation, the TLR4 complex is internalized into endosomes, where it initiates the TRIF-dependent signaling pathway[5]. This pathway leads to the activation of interferon regulatory factor 3 (IRF3) and the subsequent production of type I interferons (IFN-α/β)[5][9].
The activation of both pathways is crucial for an effective innate immune response to Gram-negative bacteria.
References
- 1. Significance of lipopolysaccharide-binding protein (an acute phase protein) in monitoring critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential susceptibility to lipopolysaccharide affects the activation of toll-like-receptor 4 signaling in THP-1 cells and PMA-differentiated THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. radar.brookes.ac.uk [radar.brookes.ac.uk]
- 4. Plasma Lipopolysaccharide-Binding Protein (LBP) Is Induced in Critically Ill Females with Gram-Negative Infections—Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Relationship between plasma levels of lipopolysaccharide (LPS) and LPS-binding protein in patients with severe sepsis and septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lps-stimulated thp-1 cells: Topics by Science.gov [science.gov]
- 8. Acute-Phase Concentrations of Lipopolysaccharide (LPS)-Binding Protein Inhibit Innate Immune Cell Activation by Different LPS Chemotypes via Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.elabscience.com [file.elabscience.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
The LBP-Lipid A Interaction: A Technical Guide to the Core of Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopolysaccharide-Binding Protein (LBP) is a pivotal, soluble acute-phase protein that plays a critical role in the innate immune response to Gram-negative bacteria.[1] Produced primarily by hepatocytes, LBP functions as a key opsonin, recognizing and binding to the lipid A moiety of lipopolysaccharide (LPS), the major component of the outer membrane of these bacteria.[2][3] This high-affinity interaction initiates a critical cascade of events, acting as the first step in a highly sensitive pathogen recognition system. LBP facilitates the transfer of LPS monomers to the CD14 receptor, ultimately leading to the activation of the Toll-like receptor 4 (TLR4) signaling complex and the induction of a potent inflammatory response.[3][4] Understanding the precise molecular mechanics, kinetics, and downstream consequences of the LBP-lipid A interaction is fundamental for developing therapeutics aimed at modulating sepsis and other inflammatory diseases driven by endotoxin.
Molecular Interaction Between LBP and Lipid A
The interaction between LBP and lipid A is a highly specific molecular recognition event that underpins the body's ability to detect minute quantities of endotoxin.
Structural Hallmarks of LBP and Lipid A
-
Lipopolysaccharide-Binding Protein (LBP): LBP is a ~60 kDa glycoprotein characterized by an elongated, boomerang-like structure.[5] It is comprised of two primary domains: an N-terminal domain and a C-terminal domain. The N-terminal portion contains a highly cationic pocket rich in basic amino acids, which is the primary binding site for the negatively charged lipid A.[6][7] The C-terminal domain is essential for the subsequent interaction with CD14, facilitating the transfer of the LPS monomer.[8][9]
-
Lipid A: As the bioactive component of LPS, lipid A is a glucosamine-based phospholipid containing multiple fatty acid chains and phosphate groups, which confer a net negative charge.[10] This amphipathic structure is responsible for the endotoxic activity of LPS.[3]
The Binding Mechanism
LBP binds with high affinity to the lipid A portion of LPS aggregates or micelles.[11][12] The binding is primarily mediated by electrostatic interactions between the positively charged residues in the N-terminal domain of LBP and the negatively charged phosphate groups of lipid A. Site-directed mutagenesis studies have identified specific basic residues, such as Arginine 94 (Arg94) and Lysine 95 (Lys95), as being critical for this binding activity.[13] Upon binding, LBP is thought to induce a conformational change in the LPS aggregate, effectively extracting a single LPS monomer. This monomeric LBP-LPS complex is the crucial intermediate for the subsequent transfer step.
Quantitative Analysis of the LBP-Lipid A Interaction
The binding events in the LPS recognition cascade have been quantified using various biophysical techniques, primarily Surface Plasmon Resonance (SPR). The data underscores the high affinity of the initial LBP-LPS interaction and the catalytic role of LBP in enhancing the binding of LPS to CD14.
| Interacting Molecules | Method | Parameter | Value | Reference(s) |
| LBP and LPS/Lipid A | Not Specified | Binding Affinity (Ka) | ~109 M-1 | [11][12] |
| LBP and LPS/Lipid A | Not Specified | Dissociation Constant (Kd) | ~1 nM (estimated from Ka) | [11][12] |
| LPS and sCD14 (no LBP) | SPR | Association Rate (kon) | 2.9 x 104 M-1s-1 | [14] |
| LPS and sCD14 (no LBP) | SPR | Dissociation Rate (koff) | 0.07 s-1 | [14] |
| LPS and sCD14 (no LBP) | SPR | Binding Affinity (Ka) | 4.2 x 105 M-1 | [14] |
| LPS and sCD14 (with LBP) | SPR | Binding Affinity (Ka) | Increased by ~3 orders of magnitude | [14] |
| LPS and immobilized CD14 | SPR | Dissociation Constant (Kd) | 8.7 µM | [2][15] |
| LPS and immobilized MD-2 | SPR | Dissociation Constant (Kd) | 2.3 µM | [2][15] |
The LBP-Mediated LPS Transfer and Signaling Cascade
The binding of lipid A by LBP is the initiating step in a precisely orchestrated transfer process that leads to cellular activation.
-
Binding and Monomerization: LBP binds to aggregated LPS in circulation and extracts a single LPS molecule.
-
Transfer to CD14: The LBP-LPS complex interacts with CD14 (either membrane-bound on myeloid cells or soluble). The C-terminal domain of LBP mediates this interaction, catalytically transferring the LPS monomer to CD14.[8][16] This step is critical, as LBP dramatically increases the rate at which LPS binds to CD14.[14] Evidence suggests the formation of a transient, stable trimolecular complex of LBP-LPS-CD14 is the key effector of the LPS response.[14]
-
Activation of TLR4/MD-2: The CD14-LPS complex presents the LPS molecule to the TLR4 and its co-receptor, Myeloid Differentiation factor 2 (MD-2). The lipid A portion of LPS fits into a hydrophobic pocket within MD-2, triggering the dimerization of the TLR4/MD-2 complex.
-
Initiation of Downstream Signaling: The dimerization of TLR4 initiates two distinct downstream signaling pathways:
-
MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and leads to the rapid activation of NF-κB and MAPK, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6.
-
TRIF-Dependent Pathway: Following activation, the TLR4 complex is internalized into endosomes.[8] This relocalization is dependent on the LBP-mediated transfer of LPS to membrane-bound CD14.[8] From the endosome, TLR4 signals through the TRIF adaptor protein, leading to the activation of IRF3 and the subsequent production of Type I interferons (e.g., IFN-β).[8]
-
Experimental Protocols
Investigating the LBP-lipid A interaction requires specific biophysical and immunological assays. Below are generalized protocols for key experiments.
Protocol: Competitive ELISA for LBP-Lipid A Binding
This assay quantifies the ability of a test sample (e.g., purified LBP) to bind to immobilized lipid A, often by competing with a known binding agent.
-
Plate Coating:
-
Prepare a solution of Lipid A (e.g., from E. coli O111:B4) at 1-2 µg/mL in an organic solvent like chloroform/ethanol (1:9 v/v).[17]
-
Add 100 µL of the lipid A solution to each well of a high-binding polystyrene 96-well plate.
-
Allow the solvent to evaporate completely in a fume hood or under a stream of warm air, leaving the lipid A coated on the well surface.[17]
-
-
Blocking:
-
Wash the plate 3 times with Phosphate Buffered Saline (PBS).
-
Add 200 µL of a blocking buffer (e.g., PBS with 1% Bovine Serum Albumin, BSA) to each well.
-
Incubate for 1-2 hours at room temperature (RT) or overnight at 4°C.
-
-
Binding Reaction:
-
Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20, PBS-T).
-
Prepare serial dilutions of your LBP sample in assay buffer (e.g., PBS-T with 0.1% BSA).
-
Add 100 µL of the diluted LBP samples or standards to the appropriate wells.
-
Incubate for 1-2 hours at 37°C.[18]
-
-
Detection:
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL of a primary anti-LBP antibody (e.g., biotinylated polyclonal goat anti-LBP) diluted in assay buffer to each well.[18]
-
Incubate for 1 hour at 37°C.[18]
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL of a secondary detection reagent (e.g., Streptavidin-HRP) diluted in assay buffer.
-
Incubate for 30 minutes at 37°C.[18]
-
-
Development and Reading:
Protocol: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure real-time binding kinetics (kon, koff) and affinity (Kd).[19]
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethyl-dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize recombinant LBP onto the activated surface by injecting it at a low concentration (e.g., 10-50 µg/mL) in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Deactivate any remaining active esters on the surface by injecting ethanolamine-HCl.
-
-
Analyte Injection (Binding Assay):
-
Prepare a series of dilutions of the analyte (Lipid A or LPS micelles) in a running buffer (e.g., HBS-EP buffer).
-
Inject the analyte solutions sequentially over the immobilized LBP surface, typically from the lowest to the highest concentration. Include several buffer-only injections for baseline stabilization and subtraction.
-
Each injection cycle consists of:
-
Association Phase: Analyte flows over the surface, allowing binding to occur.
-
Dissociation Phase: Running buffer flows over the surface, allowing the analyte to dissociate.
-
-
-
Regeneration:
-
After each cycle, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) to strip all bound analyte from the ligand, preparing the surface for the next injection. This step must be optimized to ensure complete removal without damaging the immobilized protein.
-
-
Data Analysis:
-
The instrument records the change in the refractive index at the sensor surface, measured in Resonance Units (RU), over time.
-
After subtracting the signal from a reference flow cell, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Protocol: FRET Assay for LBP-Mediated Lipid Intercalation
Fluorescence Resonance Energy Transfer (FRET) can be used to monitor the LBP-mediated transfer of lipid A into a phospholipid membrane in real-time.[20]
-
Liposome Preparation:
-
Prepare phospholipid liposomes (e.g., mimicking a macrophage membrane) doubly labeled with a FRET donor/acceptor pair.[20] A common pair is NBD-PE (donor) and Lissamine Rhodamine B-PE (acceptor).
-
Incorporate the fluorescent lipids at a concentration (e.g., 1 mol% each) that ensures efficient FRET (high acceptor emission, quenched donor emission) when the liposomes are intact.
-
-
Assay Setup:
-
Place the labeled liposomes in a fluorometer cuvette with stirring.
-
Excite the donor fluorophore (NBD, ~460 nm) and monitor its emission (~534 nm). The initial fluorescence should be low due to quenching by the acceptor.
-
-
Interaction Monitoring:
-
Add lipid A aggregates to the cuvette. A slow, minor change in donor fluorescence may be observed as lipid A slowly intercalates into the liposomes on its own.
-
Inject a catalytic amount of LBP into the cuvette.
-
The LBP-mediated intercalation of lipid A into the liposome bilayer disrupts the membrane and increases the average distance between the donor and acceptor probes.
-
-
Data Interpretation:
-
This disruption leads to a decrease in FRET efficiency, which is observed as a rapid and significant increase in the donor (NBD) fluorescence intensity.
-
The rate of this fluorescence increase is proportional to the rate of LBP-mediated lipid A transfer into the membrane.[20]
-
Therapeutic Implications
The central role of the LBP-lipid A interaction makes it an attractive target for therapeutic intervention in sepsis and endotoxemia. Strategies include:
-
Blocking LBP-LPS Binding: Developing molecules (e.g., peptides, small molecules) that bind to the N-terminal domain of LBP to prevent it from recognizing lipid A.[10]
-
Inhibiting LBP-CD14 Interaction: Creating agents that block the C-terminal domain of LBP, preventing the transfer of LPS to CD14 and thereby inhibiting cellular activation.[21]
-
LBP as a Biomarker: Given that LBP levels rise dramatically during an acute-phase response, monitoring plasma LBP can serve as a valuable biomarker for the presence and severity of Gram-negative infections.[5]
By dissecting the core interaction between LBP and lipid A, researchers can continue to uncover novel pathways for diagnosing and treating diseases driven by bacterial endotoxins.
References
- 1. Stoichiometry and structure of poly(amidoamine) dendrimer-lipid complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cellsciences.com [cellsciences.com]
- 4. Lipopolysaccharide binding protein and CD14 in LPS dependent macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Dual Role of Lipopolysaccharide (LPS)-Binding Protein in Neutralization of LPS and Enhancement of LPS-Induced Activation of Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide (LPS)-binding protein stimulates CD14-dependent Toll-like receptor 4 internalization and LPS-induced TBK1–IKKϵ–IRF3 axis activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Identification of lipopolysaccharide-binding peptide regions within HMGB1 and their effects on subclinical endotoxemia in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plasma lipopolysaccharide (LPS)-binding protein. A key component in macrophage recognition of gram-negative LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of a lipid A binding site in the acute phase reactant lipopolysaccharide binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (Open Access) Effects of site-directed mutagenesis of basic residues (Arg 94, Lys 95, Lys 99) of lipopolysaccharide (LPS)-binding protein on binding and transfer of LPS and subsequent immune cell activation. (1996) | Norbert Lamping | 133 Citations [scispace.com]
- 14. Evidence of a trimolecular complex involving LPS, LPS binding protein and soluble CD14 as an effector of LPS response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetics of binding of LPS to recombinant CD14, TLR4, and MD-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Catalytic properties of lipopolysaccharide (LPS) binding protein. Transfer of LPS to soluble CD14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ELISA for antibodies to lipid A, lipopolysaccharides and other hydrophobic antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. abcam.com [abcam.com]
- 19. nicoyalife.com [nicoyalife.com]
- 20. researchgate.net [researchgate.net]
- 21. Directed Evolution of an LBP/CD14 Inhibitory Peptide and Its Anti-Endotoxin Activity - PMC [pmc.ncbi.nlm.nih.gov]
The LBP Protein Family: A Comprehensive Technical Guide to Discovery and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lipopolysaccharide-Binding Protein (LBP) family is a group of structurally and functionally related proteins that play critical roles in lipid transport and innate immunity. This technical guide provides an in-depth overview of the discovery, characterization, and key functions of the core members of this family: Lipopolysaccharide-Binding Protein (LBP), Bactericidal/Permeability-Increasing Protein (BPI), Cholesteryl Ester Transfer Protein (CETP), Phospholipid Transfer Protein (PLTP), and the Palate, Lung, and Nasal Epithelium Clone (PLUNC) family of proteins. The guide details relevant experimental protocols, presents quantitative data in a structured format, and illustrates key pathways and workflows using diagrams.
Lipopolysaccharide-Binding Protein (LBP)
Discovery and Characterization
Lipopolysaccharide-Binding Protein (LBP) was first identified in the 1980s as a soluble acute-phase protein isolated from rabbit serum that binds to the lipid A moiety of bacterial lipopolysaccharide (LPS)[1][2]. It is primarily synthesized by hepatocytes and its concentration in the blood increases significantly during the acute-phase response to infection[1][3]. The human LBP gene is located on chromosome 20, in close proximity to the gene for BPI, suggesting a common evolutionary origin[1][4]. LBP is a glycoprotein with a molecular weight of approximately 58-60 kDa[3].
Structurally, LBP shares a conserved two-domain "boomerang" architecture with BPI, featuring an N-terminal domain responsible for LPS binding and a C-terminal domain[5].
Function and Signaling Pathway
LBP plays a pivotal role in the innate immune response to Gram-negative bacteria[6]. It acts as a shuttle, binding to LPS from bacterial outer membranes and transferring it to the CD14 receptor on the surface of immune cells like macrophages and monocytes[4][5]. This LBP-dependent transfer of LPS to CD14 dramatically enhances the sensitivity of these cells to LPS, leading to the activation of the Toll-like receptor 4 (TLR4) signaling pathway[4].
The formation of the LPS-LBP-CD14-TLR4/MD-2 complex initiates a downstream signaling cascade, primarily through the MyD88-dependent and TRIF-dependent pathways. This leads to the activation of transcription factors such as NF-κB and IRF3, culminating in the production of pro-inflammatory cytokines and type I interferons[2][7][8][9]. Interestingly, LBP exhibits a dual role; at low concentrations, it enhances the inflammatory response to LPS, while at high concentrations, it can attenuate this response by transferring LPS to lipoprotein particles for neutralization[6][10].
Caption: LBP-mediated LPS signaling pathway.
Bactericidal/Permeability-Increasing Protein (BPI)
Discovery and Characterization
Bactericidal/Permeability-Increasing Protein (BPI) was discovered by Jerrold Weiss and Peter Elsbach at New York University Medical School[11]. It is a ~55 kDa cationic protein primarily found in the azurophilic granules of neutrophils[12][13]. The BPI gene is located on chromosome 20, adjacent to the LBP gene[4]. Like LBP, BPI has a boomerang-shaped structure with two domains[5][14]. The N-terminal domain harbors the bactericidal and LPS-binding activities[12].
Function
BPI is a potent component of the innate immune system with strong antimicrobial activity specifically against Gram-negative bacteria[11][13]. This specificity is due to its high affinity for the lipid A portion of LPS[12]. Binding of BPI to LPS on the bacterial outer membrane leads to increased permeability and ultimately bacterial cell death[15]. In addition to its bactericidal properties, BPI is a potent endotoxin-neutralizing agent, preventing the activation of the inflammatory cascade triggered by LPS[13]. This dual function of killing bacteria and neutralizing their toxic components makes BPI a critical player in the defense against Gram-negative sepsis[15].
Cholesteryl Ester Transfer Protein (CETP)
Discovery and Characterization
Cholesteryl Ester Transfer Protein (CETP) is a hydrophobic glycoprotein with a molecular weight of approximately 53 kDa[6][16]. It is primarily synthesized in the liver and circulates in the plasma, where it facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins[6]. The discovery that genetic CETP deficiency leads to markedly increased levels of high-density lipoprotein cholesterol (HDL-C) spurred interest in CETP as a therapeutic target for cardiovascular disease[1][5].
Function
CETP mediates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (VLDL and LDL) in exchange for triglycerides[6]. This process is a key step in reverse cholesterol transport, the pathway by which excess cholesterol from peripheral tissues is returned to the liver for excretion. By promoting the transfer of cholesteryl esters away from HDL, CETP can lower HDL-C levels and increase LDL-C levels, a profile generally considered pro-atherogenic. Consequently, inhibition of CETP has been a major focus of drug development efforts aimed at raising HDL-C and reducing the risk of atherosclerotic cardiovascular disease[1][5][17][18][19][20][21].
Phospholipid Transfer Protein (PLTP)
Discovery and Characterization
Phospholipid Transfer Protein (PLTP) is a member of the lipid transfer/LPS-binding protein family and is involved in the transfer of phospholipids between lipoproteins. The mean plasma concentration of PLTP in a healthy population has been determined to be around 15.6 +/- 5.1 mg/L[22]. Two forms of PLTP exist in human plasma: a high-activity form and a low-activity form[23].
Function
PLTP plays a significant role in HDL metabolism. It facilitates the transfer of phospholipids and can remodel HDL particles, leading to the formation of both larger and smaller HDL species. The formation of small, lipid-poor pre-beta-HDL particles is important for the initial step of reverse cholesterol transport, where they act as acceptors of cholesterol from peripheral cells. PLTP is also involved in the transfer of vitamin E and the clearance of LPS.
Palate, Lung, and Nasal Epithelium Clone (PLUNC) Protein Family
Discovery and Characterization
The PLUNC (Palate, Lung, and Nasal Epithelium Clone) proteins are a family of proteins expressed in the upper airways and nasopharynx[10][13][24][25]. The genes encoding the PLUNC family members are clustered on human chromosome 20[10][24]. This family is subdivided into short (SPLUNC) and long (LPLUNC) proteins, which are predicted to have structural similarity to one or both domains of BPI, respectively[26][27][28]. SPLUNC1 (also known as BPIFA1) is one of the most well-characterized members and is an abundant protein in the airways[12].
Function
The PLUNC proteins are thought to play a role in innate host defense at mucosal surfaces[10][13][24]. SPLUNC1 has been shown to have multiple functions, including surfactant-like activity, regulation of airway surface liquid volume by inhibiting the epithelial sodium channel (ENaC), and antimicrobial and anti-biofilm activity against certain respiratory pathogens[10][12][15][29][30][31][32][33]. While some studies have suggested that SPLUNC1 can bind to LPS, this interaction is not as well-defined as that of LBP and BPI[29]. The diverse functions of the PLUNC family highlight their importance in maintaining the health of the respiratory tract.
Pancreatic Stone Protein (PSP)
Discovery and Characterization
Pancreatic Stone Protein (PSP), also known as regenerating protein 1 (REG1), was initially discovered in the 1970s in association with pancreatic stone formation during chronic pancreatitis[22][25]. It is a C-type lectin-like protein with a molecular weight of approximately 14-16 kDa[34]. While initially identified in the pancreas, PSP has since been found to be secreted by other tissues in response to systemic stress and infection[34][35].
Function
PSP has emerged as a significant biomarker for sepsis, with its levels in the blood increasing early in the course of infection[4][25][34][36]. It is believed to play a role in the innate immune response. Studies have shown that PSP can bind to bacteria and may modulate the activity of immune cells such as neutrophils[34]. Its role as an early indicator of sepsis suggests its involvement in the initial host response to infection.
Quantitative Data Summary
| Protein | Molecular Weight (kDa) | Plasma/Serum Concentration (Healthy Adults) | Ligand(s) | Binding Affinity (Kd) |
| LBP | ~58-60 | 5.3 - 18.1 µg/mL[4][32] | Lipopolysaccharide (LPS) | ~10⁻⁹ M for LPS[29] |
| BPI | ~55 | Found in neutrophil granules | Lipopolysaccharide (LPS) | ~2-5 nM for LPS[12] |
| CETP | ~53 | 1.7 - 4.0 mg/L[37][38] | Cholesteryl esters, Triglycerides | N/A |
| PLTP | ~80 | 1.6 - 15.6 mg/L[19] | Phospholipids | N/A |
| SPLUNC1 | ~25 | N/A (expressed in airways) | Dipalmitoylphosphatidylcholine (DPPC), LPS (debated) | High affinity for DPPC[12] |
| PSP | ~14-16 | ~10.4 ng/mL[34] | Bacteria, Calcium Carbonate Crystals | N/A |
Detailed Experimental Protocols
Quantification of LBP in Serum by ELISA
This protocol describes a standard sandwich ELISA for the quantification of LBP in human serum.
Materials:
-
96-well microplate coated with a capture antibody specific for human LBP.
-
Human LBP standard.
-
Detection antibody specific for human LBP, conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay diluent (e.g., PBS with 1% BSA).
-
Substrate for the enzyme (e.g., TMB for HRP).
-
Stop solution (e.g., 2N H₂SO₄).
-
Microplate reader.
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Dilute the wash buffer and assay diluent to their working concentrations.
-
Standard Curve: Prepare a serial dilution of the human LBP standard in assay diluent to create a standard curve (e.g., from 200 µg/mL down to 0 µg/mL).
-
Sample Preparation: Dilute serum samples in assay diluent. The dilution factor will depend on the expected LBP concentration and should be determined empirically.
-
Assay:
-
Add 100 µL of the standards and diluted samples to the appropriate wells of the antibody-coated microplate.
-
Incubate for 2 hours at room temperature.
-
Aspirate the contents of the wells and wash the plate four times with 300 µL of wash buffer per well.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 2 hours at room temperature.
-
Aspirate and wash the plate four times as before.
-
Add 100 µL of the substrate solution to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of the stop solution to each well.
-
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of LBP in the samples by interpolating their absorbance values on the standard curve.
Caption: Workflow for LBP ELISA.
Western Blot Analysis of BPI
This protocol outlines the general steps for detecting BPI in cell lysates by Western blotting[35][36][39][40][41].
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Protein assay kit (e.g., BCA or Bradford).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific for BPI.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Sample Preparation:
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE:
-
Mix a specific amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency using Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BPI antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
CETP Activity Assay (Fluorometric)
This protocol describes a common method for measuring CETP activity in plasma or serum using a fluorometric assay kit[2][5][6][11][20].
Principle: The assay utilizes a donor molecule containing a self-quenched fluorescent neutral lipid. In the presence of active CETP, this fluorescent lipid is transferred to an acceptor molecule, resulting in an increase in fluorescence that is proportional to the CETP activity.
Materials:
-
CETP Activity Assay Kit (containing donor molecule, acceptor molecule, and assay buffer).
-
96-well black microplate.
-
Fluorescence microplate reader (Ex/Em = ~465/535 nm).
-
Positive control (e.g., rabbit serum).
-
CETP inhibitor (for validation).
Procedure:
-
Preparation: Prepare a standard curve using the donor molecule in isopropanol to correlate fluorescence intensity with the amount of transferred lipid.
-
Reaction Setup:
-
In a 96-well plate, add the plasma or serum sample, donor molecule, and acceptor molecule to the assay buffer.
-
Include a positive control and a blank (no sample).
-
For inhibitor studies, pre-incubate the sample with the inhibitor before adding the donor and acceptor molecules.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence intensity at the appropriate wavelengths.
-
Calculation: Calculate the CETP activity based on the increase in fluorescence over time, and compare it to the standard curve.
Conclusion
The LBP protein family represents a fascinating group of molecules with diverse and critical functions in lipid metabolism and innate immunity. From the central role of LBP in orchestrating the initial response to Gram-negative bacteria to the lipid-shuttling activities of CETP and PLTP, and the emerging multifaceted roles of the PLUNC proteins in mucosal defense, this family offers numerous avenues for research and therapeutic development. A thorough understanding of their discovery, characterization, and mechanisms of action, as facilitated by the protocols and data presented in this guide, is essential for advancing our knowledge in these fields and for the development of novel diagnostics and therapies for a range of infectious, inflammatory, and metabolic diseases.
References
- 1. ahajournals.org [ahajournals.org]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. The bactericidal/permeability-increasing protein (BPI) in infection and inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide (LPS)-binding protein in human serum determines the tumor necrosis factor response of monocytes to LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Tissue expression of LBP - Summary - The Human Protein Atlas [proteinatlas.org]
- 9. Mammalian short palate lung and nasal epithelial clone 1 (SPLUNC1) in pH-dependent airway hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Features Essential to the Antimicrobial Functions of Human SPLUNC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Structural characterization of the pulmonary innate immune protein SPLUNC1 and identification of lipid ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. Determination of human plasma phospholipid transfer protein mass and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PLUNC: a multifunctional surfactant of the airways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tissue expression of BPI - Summary - The Human Protein Atlas [proteinatlas.org]
- 18. Plasma concentrations of cholesteryl ester transfer protein in hyperlipoproteinemia. Relation to cholesteryl ester transfer protein activity and other lipoprotein variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Role of Plasma Phospholipid Transfer Protein in Lipid and Lipoprotein Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. abcam.com [abcam.com]
- 21. researchgate.net [researchgate.net]
- 22. Quantification of human plasma phospholipid transfer protein (PLTP): relationship between PLTP mass and phospholipid transfer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [PDF] The high- and low-activity forms of human plasma phospholipid transfer protein (PLTP) | Semantic Scholar [semanticscholar.org]
- 24. PLUNC: a novel family of candidate host defence proteins expressed in the upper airways and nasopharynx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Distribution and concentration of cholesteryl ester transfer protein in plasma of normolipemic subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 27. BPI protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 28. Phylogenetic and evolutionary analysis of the PLUNC gene family - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Structural Features Essential to the Antimicrobial Functions of Human SPLUNC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. NF-κB - Wikipedia [en.wikipedia.org]
- 31. researchgate.net [researchgate.net]
- 32. Determinants of Serum Concentrations of Lipopolysaccharide-Binding Protein (LBP) in the Adult Population: The Role of Obesity | PLOS One [journals.plos.org]
- 33. pnas.org [pnas.org]
- 34. Tissue expression of BPI - Primary data - The Human Protein Atlas [proteinatlas.org]
- 35. benchchem.com [benchchem.com]
- 36. benchchem.com [benchchem.com]
- 37. JCI - Distribution and concentration of cholesteryl ester transfer protein in plasma of normolipemic subjects. [jci.org]
- 38. ahajournals.org [ahajournals.org]
- 39. cdn.bcm.edu [cdn.bcm.edu]
- 40. bio-rad.com [bio-rad.com]
- 41. researchgate.net [researchgate.net]
The Cellular Landscape and Tissue-Specific Expression of Lipopolysaccharide-Binding Protein (LBP)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Lipopolysaccharide-Binding Protein (LBP) is a pivotal acute-phase reactant in the innate immune system, playing a critical role in the recognition of and response to Gram-negative bacteria. This guide provides a comprehensive overview of the cellular sources of LBP and its distribution across various tissues, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.
Cellular Sources of LBP: A Diverse Origin
While hepatocytes are the primary producers of LBP, a growing body of evidence reveals its synthesis in a variety of non-hepatic cell types, highlighting its localized role in host defense.[1][2][3][4][5]
Primary Cellular Source:
-
Hepatocytes: The liver is the principal site of LBP synthesis, where it is produced as a soluble acute-phase protein and secreted into the bloodstream.[1][2][3][4][5] The synthesis in hepatocytes is significantly upregulated by pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α).[1][6][7]
Extra-Hepatic Cellular Sources:
-
Intestinal Epithelial Cells: LBP is produced by intestinal epithelial cells, including the Caco-2 cell line, and is found in the intestinal mucus.[2][3][8][9] Notably, Paneth cells, specialized epithelial cells in the crypts of the small intestine, store LBP in their secretory granules.[10]
-
Adipocytes: Adipose tissue is a significant extra-hepatic source of LBP.[8][11][12][13] LBP expression in adipocytes is associated with inflammation and obesity-related adipose tissue dysfunction.[13]
-
Respiratory Epithelial Cells: Type II epithelial cells in the lungs have been identified as producers of LBP, contributing to the pulmonary host defense.[3]
-
Gingival Epithelial Cells: Human gingival epithelia also express LBP, suggesting its role in the oral mucosal immune response.[3]
-
Immune Cells: While hepatocytes are the main source of circulating LBP, macrophages have been shown to express LBP, where its transcription is regulated by the liver X receptor (LXR).[14]
Tissue Distribution of LBP: A Widespread Presence
LBP exhibits a broad tissue distribution, with the highest expression levels observed in the liver. Its presence in various other tissues underscores its importance in systemic and local immune surveillance.
High RNA expression of LBP is detected in the liver.[12] Lower levels of LBP are found in adipose tissues, skeletal muscles, the appendix, pancreas, gastrointestinal tract, lungs, and endocrine tissues.[8][12] LBP is also readily detected in blood serum and plasma.[2][12] Immunohistochemical analysis confirms LBP protein expression in a wide array of human tissues, with notable positivity in plasma and both cytoplasmic and membranous expression in glandular cells of the gastrointestinal tract and hepatocytes.[15][16] Furthermore, LBP has been identified in the intestinal mucus of mice, indicating its secretion into the gut lumen.[9]
Quantitative Data on LBP Expression
The concentration of LBP in biological fluids and its expression in tissues can change dramatically in response to inflammatory stimuli.
| Parameter | Condition | Concentration/Fold Change | Species | Reference |
| Serum LBP Concentration | Normal/Baseline | 1 - 15 µg/mL | Human | [2] |
| Serum LBP Concentration | Normal/Baseline | 5 - 10 µg/mL | Human | [17] |
| Serum LBP Concentration | Acute-Phase Response | Up to 200 µg/mL (10- to 20-fold increase) | Human | [2][17] |
| Hepatocyte LBP mRNA | LPS Treatment | 17-fold increase | Rat | [18] |
| Hepatocyte LBP mRNA | C. parvum Treatment | 14-fold increase | Rat | [18] |
| Hepatocyte LBP mRNA | Turpentine Treatment | 20-fold increase | Rat | [18] |
| Blood and Milk LBP | LPS Challenge | Increase within 12 hours, peak at 24 hours | Bovine | [4] |
Key Experimental Protocols
The study of LBP cellular sources and tissue distribution employs a range of molecular and immunological techniques.
Northern Blot Analysis for LBP mRNA Quantification
This technique is used to measure the relative abundance of LBP mRNA in different tissues or in response to various stimuli.
-
Protocol:
-
Total RNA is extracted from cells or tissues of interest.
-
A specific amount of RNA is separated by size via gel electrophoresis.
-
The separated RNA is transferred and cross-linked to a solid membrane support.
-
The membrane is hybridized with a labeled probe specific for LBP mRNA.
-
The signal from the hybridized probe is detected and quantified to determine the relative levels of LBP mRNA.[1][18]
-
Immunohistochemistry (IHC) for LBP Protein Localization
IHC is employed to visualize the distribution and localization of LBP protein within tissue sections.
-
Protocol:
-
Tissue samples are fixed, embedded in paraffin, and sectioned.
-
The tissue sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask the LBP epitope.
-
The sections are incubated with a primary antibody specific to LBP.
-
A secondary antibody conjugated to an enzyme or fluorophore is applied.
-
A substrate or fluorescent imaging is used to visualize the location of LBP protein.[15]
-
Immunofluorescence and Immunogold Electron Microscopy
These high-resolution imaging techniques are used to pinpoint the subcellular localization of LBP.
-
Protocol (Immunofluorescence):
-
Cells or tissue sections are fixed and permeabilized.
-
Incubation with a primary anti-LBP antibody is followed by a fluorescently labeled secondary antibody.
-
Samples are visualized using a fluorescence microscope.[10]
-
-
Protocol (Immunogold Electron Microscopy):
-
Tissues are fixed and embedded in resin.
-
Ultrathin sections are incubated with a primary anti-LBP antibody.
-
A secondary antibody conjugated to gold particles is applied.
-
The sections are examined with a transmission electron microscope to visualize the gold particles, indicating the location of LBP.[10]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for LBP Quantification
ELISA is a quantitative method used to measure the concentration of LBP in biological fluids like serum or milk.
-
Protocol:
-
A microplate is coated with a capture antibody specific for LBP.
-
The sample containing LBP is added to the wells.
-
A detection antibody, also specific for LBP and conjugated to an enzyme, is added.
-
A substrate for the enzyme is added, resulting in a color change.
-
The intensity of the color, proportional to the amount of LBP, is measured using a microplate reader.[4]
-
Gene Knockdown and Knockout Techniques
To study the function of LBP, its expression can be silenced using RNA interference or genetically deleted using CRISPR-Cas9.
-
Protocol (shRNA Knockdown):
-
Short hairpin RNA (shRNA) constructs targeting LBP mRNA are designed and cloned into a vector.
-
The vector is introduced into cells, leading to the degradation of LBP mRNA and reduced protein expression.[13]
-
-
Protocol (CRISPR-Cas9 Knockout):
Signaling Pathways Involving LBP
LBP plays a crucial role in initiating the inflammatory cascade in response to lipopolysaccharide (LPS).
LPS Recognition and Signaling Cascade
LBP binds to LPS in the circulation and facilitates its transfer to the CD14 receptor on the surface of immune cells, primarily macrophages and monocytes.[2][21][22] The LPS-CD14 complex then interacts with the Toll-like receptor 4 (TLR4) and its co-receptor MD-2. This interaction triggers a downstream signaling cascade, predominantly through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB.[2][19] Activated NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines such as IL-6 and TNF-α.[7]
Regulation of LBP Expression in Hepatocytes
The expression of LBP in hepatocytes is tightly regulated by cytokines released during inflammation.
Experimental Workflow for Studying LBP Expression
A typical workflow to investigate the cellular source and regulation of LBP expression is outlined below.
References
- 1. Lipopolysaccharide binding protein expression in primary human hepatocytes and HepG2 hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Lipopolysaccharide-Induced Cell Signalling in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of lipopolysaccharide-binding protein in innate immunity: a revisit and its relevance to oral/periodontal health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellsciences.com [cellsciences.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Interleukin-1beta stimulates acute phase response and C-reactive protein synthesis by inducing an NFkappaB- and C/EBPbeta-dependent autocrine interleukin-6 loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide binding protein - Wikipedia [en.wikipedia.org]
- 9. Lipopolysaccharide-binding protein is vectorially secreted and transported by cultured intestinal epithelial cells and is present in the intestinal mucus of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipopolysaccharide-binding protein: localization in secretory granules of Paneth cells in the mouse small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adipocyte lipopolysaccharide binding protein (LBP) is linked to a specific lipidomic signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. A role for adipocyte-derived lipopolysaccharide-binding protein in inflammation- and obesity-associated adipose tissue dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tissue expression of LBP - Primary data - The Human Protein Atlas [proteinatlas.org]
- 16. Tissue expression of LBP - Summary - The Human Protein Atlas [proteinatlas.org]
- 17. Dual Role of Lipopolysaccharide (LPS)-Binding Protein in Neutralization of LPS and Enhancement of LPS-Induced Activation of Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Induction of hepatocyte lipopolysaccharide binding protein in models of sepsis and the acute-phase response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hepatic expression of lipopolysaccharide-binding protein (Lbp) is induced by the gut microbiota through Myd88 and impairs glucose tolerance in mice independent of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hepatic expression of lipopolysaccharide-binding protein (Lbp) is induced by the gut microbiota through Myd88 and impairs glucose tolerance in mice independent of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. elisakits.co.uk [elisakits.co.uk]
- 22. Biochemistry, Lipopolysaccharide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Evolutionary Conservation of Lipopolysaccharide-Binding Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipopolysaccharide-binding protein (LBP) is a pivotal soluble acute-phase protein that plays a critical role in the innate immune response to Gram-negative bacteria. Its primary function is to bind to the lipid A moiety of bacterial lipopolysaccharide (LPS) and facilitate its presentation to the CD14/TLR4/MD-2 receptor complex on the surface of immune cells, thereby initiating a potent inflammatory cascade.[1] The evolutionary conservation of LBP across a wide range of species, from invertebrates to mammals, underscores its fundamental importance in host defense. This technical guide provides an in-depth overview of the evolutionary conservation of LBP, focusing on its structure, function, and the signaling pathways it modulates. It also presents quantitative data on LBP across various species, detailed experimental protocols for its study, and visual representations of key biological and experimental processes.
Introduction to Lipopolysaccharide-Binding Protein (LBP)
LBP is a member of a family of structurally and functionally related lipid-binding proteins that includes bactericidal/permeability-increasing protein (BPI), cholesteryl ester transfer protein (CETP), and phospholipid transfer protein (PLTP).[2] Primarily synthesized by hepatocytes, LBP is secreted into the bloodstream where it acts as an opsonin for LPS.[3] By forming a high-affinity complex with LPS, LBP significantly enhances the sensitivity of immune cells, such as monocytes and macrophages, to this potent bacterial endotoxin.[4] This interaction is a double-edged sword; while crucial for clearing bacterial infections, an overzealous LBP-mediated response can lead to the systemic inflammation characteristic of sepsis and septic shock.[5]
Evolutionary Conservation of LBP Structure and Function
The LBP/BPI protein family is ancient, with orthologs identified in a diverse array of species, highlighting its conserved role in innate immunity.[6]
Structural Conservation
LBP and its paralog BPI share a characteristic "boomerang" structure composed of two distinct domains, an N-terminal and a C-terminal domain.[7] The N-terminal domain is primarily responsible for LPS binding and contains a highly conserved patch of positively charged amino acid residues that are critical for this interaction.[7] Mutagenesis studies have demonstrated that the replacement of key positively charged residues in this region dramatically reduces the protein's ability to bind LPS.[6] While the overall sequence identity of LBP across different species can vary, the fundamental two-domain architecture and the presence of key LPS-binding residues in the N-terminal domain are remarkably conserved.[6]
Functional Conservation
The primary function of LBP—to recognize and bind LPS—is conserved across the animal kingdom. In mammals, LBP facilitates the transfer of LPS to CD14, which in turn presents it to the TLR4/MD-2 complex, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines.[8] While the downstream signaling components may show some variation between species, the initial LPS recognition and binding step mediated by LBP or LBP-like molecules appears to be a common strategy for detecting Gram-negative bacterial infections.
Quantitative Data on LBP Across Species
The following tables summarize key quantitative data related to LBP across different species, providing a comparative overview of its expression and function.
Table 1: Serum Concentrations of Lipopolysaccharide-Binding Protein (LBP) in Healthy and Septic Conditions
| Species | Condition | LBP Concentration (µg/mL) | Reference(s) |
| Human | Healthy | 5 - 20 | [9] |
| Human | Severe Sepsis | > 100 (up to 200) | [5][9] |
| Human | Severe Sepsis (Survivors at 48h) | 77.2 ± 57.0 | [9] |
| Human | Severe Sepsis (Non-survivors at 48h) | 121.2 ± 73.4 | [9] |
| Mouse | Healthy | Not specified | |
| Mouse | Sepsis (LPS injection) | Not specified | |
| Bovine | Healthy (Plasma) | 38 | [10] |
| Bovine | Healthy (Milk) | 6 | [10] |
| Bovine | LPS Challenge (Plasma, 24h) | 138 | [10] |
| Bovine | LPS Challenge (Milk, 24h) | 34 | [10] |
| Horse | Healthy | Not specified | [11] |
| Horse | Colic | Not specified (no correlation with survival) | [11] |
Table 2: Binding Affinity of LBP and Related Proteins to Lipopolysaccharide (LPS)
| Protein | Species | Ligand | Dissociation Constant (Kd) | Reference(s) |
| LBP | Rabbit | Lipid A | ~10⁻⁹ M | [4] |
| rBPI21 (recombinant Bactericidal/Permeability-Increasing protein fragment) | Human | Biotinylated LPS | 3.75 nM | [12] |
| Serum Amyloid P Component (SAP) | Human | Biotinylated LPS | 3.9 nM | [12] |
| Cationic Protein 18 (CAP18) | Not specified | Biotinylated LPS | 0.58 nM | [12] |
| Cg-BPI (from Crassostrea gigas) | Pacific Oyster | E. coli LPS | 3.1 x 10⁻⁸ M | [13] |
| Recombinant Factor C (rFC) | Horseshoe Crab | Lipid A | 7.6 x 10⁻¹⁰ M | [13] |
| PmLGBP (from Penaeus monodon) | Black Tiger Shrimp | LPS | 3.55 x 10⁻⁷ M | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study LBP.
Quantification of LBP by Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: This sandwich ELISA protocol allows for the quantitative measurement of LBP in various biological samples. A capture antibody specific for LBP is coated onto the wells of a microplate. Samples and standards containing LBP are added and bind to the capture antibody. A biotinylated detection antibody, also specific for LBP, is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The addition of a chromogenic substrate results in a color change proportional to the amount of LBP present, which can be quantified spectrophotometrically.
Materials:
-
96-well microplate pre-coated with anti-LBP capture antibody
-
Recombinant LBP standard
-
Biotinylated anti-LBP detection antibody
-
Streptavidin-HRP conjugate
-
Assay diluent
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the manufacturer's instructions. Reconstitute the LBP standard to create a stock solution and then perform serial dilutions to generate a standard curve. Dilute samples to fall within the range of the standard curve.
-
Sample/Standard Addition: Add 100 µL of each standard and sample to the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for 2 to 2.5 hours at room temperature or as specified by the kit manufacturer.[14]
-
Washing: Aspirate the contents of the wells and wash each well 3-4 times with 300 µL of wash buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate for 1 hour at room temperature.[14]
-
Washing: Repeat the washing step as described in step 4.
-
Streptavidin-HRP Addition: Add 100 µL of the streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for 30-45 minutes at room temperature.[14]
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes, or until a color change is observed in the standards.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of LBP in the samples.
Analysis of LBP-LPS Interaction by Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. In this application, one molecule (the ligand, e.g., LPS) is immobilized on a sensor chip surface, and the other molecule (the analyte, e.g., LBP) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). This allows for the determination of association (kₐ) and dissociation (kₑ) rate constants, and the equilibrium dissociation constant (Kd).[8]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA for biotinylated ligands)
-
Ligand (e.g., biotinylated LPS)
-
Analyte (purified LBP)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
-
Regeneration solution (e.g., glycine-HCl)
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface (e.g., using a mixture of EDC and NHS for a CM5 chip).
-
Inject the ligand (LPS) over the activated surface to achieve the desired immobilization level. For biotinylated LPS, a streptavidin (SA) coated chip can be used.
-
Deactivate any remaining active groups on the surface using ethanolamine.
-
-
Analyte Injection and Kinetic Analysis:
-
Establish a stable baseline by flowing running buffer over the sensor surface.
-
Inject a series of concentrations of the analyte (LBP) over the ligand-immobilized surface for a defined period (association phase).
-
Switch back to flowing running buffer to monitor the dissociation of the LBP-LPS complex (dissociation phase).
-
Inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection cycle.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are analyzed using appropriate software (e.g., Biacore Evaluation Software).
-
The association and dissociation phases of the sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kₐ, kₑ, and Kd).
-
In Vivo Functional Analysis of LBP Using a Murine Sepsis Model
Principle: The CLP model is considered the "gold standard" for inducing polymicrobial sepsis in rodents as it closely mimics the pathophysiology of human sepsis.[3] The procedure involves ligating the cecum and then puncturing it with a needle, leading to the leakage of fecal contents into the peritoneal cavity and subsequent peritonitis and bacteremia.[15] This model can be used to study the role of LBP in the host response to sepsis, for example, by comparing the outcomes in wild-type versus LBP-deficient mice.
Procedure:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Preparation: Shave the abdomen and disinfect the surgical area with an antiseptic solution.
-
Laparotomy: Make a midline incision through the skin and the abdominal wall to expose the peritoneal cavity.
-
Cecum Exteriorization: Gently locate and exteriorize the cecum.
-
Ligation: Ligate the cecum below the ileocecal valve with a silk suture. The position of the ligation can be varied to modulate the severity of the sepsis.[15]
-
Puncture: Puncture the ligated cecum once or twice with a needle of a specific gauge (e.g., 21-27G). The size of the needle and the number of punctures also influence the severity of the resulting sepsis.[15]
-
Fecal Extrusion: Gently squeeze the cecum to extrude a small amount of fecal material from the puncture sites.
-
Cecum Repositioning: Return the cecum to the peritoneal cavity.
-
Closure: Close the abdominal wall and skin with sutures or surgical clips.
-
Fluid Resuscitation: Administer subcutaneous or intraperitoneal fluids (e.g., sterile saline) to prevent dehydration.
-
Post-operative Care: Monitor the animals closely for signs of sepsis (e.g., lethargy, piloerection, hypothermia) and provide appropriate supportive care, including analgesics.
Principle: This model involves the intraperitoneal or intravenous injection of a purified preparation of LPS to induce a systemic inflammatory response that mimics certain aspects of Gram-negative sepsis.[2] It is a simpler and more controlled model than CLP and is useful for studying the specific role of LBP in the response to LPS.
Procedure:
-
LPS Preparation: Prepare a sterile solution of LPS in pyrogen-free saline at the desired concentration. The dose of LPS will determine the severity of the inflammatory response and should be optimized for the specific mouse strain and experimental question.[11]
-
Injection: Inject the LPS solution intraperitoneally or intravenously into the mice.
-
Monitoring: Monitor the animals for clinical signs of endotoxemia, such as lethargy, ruffled fur, and changes in body temperature.
-
Sample Collection: At predetermined time points, collect blood and/or tissues for the analysis of inflammatory markers (e.g., cytokines), organ damage, and other relevant parameters.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the LBP-mediated TLR4 signaling pathway and the workflows for the key experimental protocols described above.
LBP-Mediated TLR4 Signaling Pathway
Caption: LBP-mediated TLR4 signaling pathway.
Experimental Workflow for LBP ELISA
Caption: Workflow for LBP Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Workflow for LBP-LPS Interaction Analysis by SPR
Caption: Workflow for LBP-LPS interaction analysis using Surface Plasmon Resonance (SPR).
Conclusion
The evolutionary conservation of Lipopolysaccharide-Binding Protein highlights its indispensable role in the innate immune system's defense against Gram-negative bacteria. Its conserved structure and function across a vast range of species make it a compelling subject of study for understanding the fundamental principles of host-pathogen interactions. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of LBP biology and its implications for human health and disease. Further investigation into the nuanced roles of LBP in different species and its potential as a therapeutic target for inflammatory diseases holds significant promise for the future of medicine.
References
- 1. Plasma Lipopolysaccharide-Binding Protein (LBP) Is Induced in Critically Ill Females with Gram-Negative Infections—Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High concentrations of lipopolysaccharide-binding protein in serum of patients with severe sepsis or septic shock inhibit the lipopolysaccharide response in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethyl Fumarate Protects against Lipopolysaccharide- (LPS-) Induced Sepsis through Inhibition of NF-κB Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LBP/BPI proteins and their relatives: Conservation over evolution and roles in mutualism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 9. Serum Lipopolysaccharide Binding Protein Levels Predict Severity of Lung Injury and Mortality in Patients with Severe Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 11. Strain, Age, and Gender Differences in Response to Lipopolysaccharide (LPS) Animal Model of Sepsis in Mice [yakhak.org]
- 12. Affinities of different proteins and peptides for lipopolysaccharide as determined by biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
LBP Signaling Pathway via CD14 and TLR4 Receptors: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the Lipopolysaccharide-Binding Protein (LBP) signaling pathway, focusing on its critical interactions with CD14 and Toll-like Receptor 4 (TLR4). Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, quantitative data, and experimental methodologies essential for understanding and targeting this pivotal innate immune signaling cascade.
Introduction to the LBP-CD14-TLR4 Axis
The innate immune system's recognition of Gram-negative bacteria is primarily initiated by the detection of lipopolysaccharide (LPS), a major component of their outer membrane. The LBP-CD14-TLR4 axis is a multi-step process that ensures a sensitive and robust response to LPS, leading to the activation of downstream signaling pathways and the production of inflammatory cytokines. LBP, an acute-phase soluble protein, plays a crucial role in extracting LPS monomers from bacterial membranes or aggregates and presenting them to CD14.[1] CD14, a glycosylphosphatidylinositol (GPI)-anchored or soluble protein, then facilitates the transfer of LPS to the TLR4/MD-2 receptor complex, triggering the dimerization of TLR4 and the initiation of intracellular signaling.[1]
Quantitative Data in LBP-CD14-TLR4 Signaling
Understanding the quantitative aspects of the LBP-CD14-TLR4 pathway is crucial for developing targeted therapeutics. The following tables summarize key quantitative data, including protein concentrations and binding affinities, derived from various studies.
Table 1: In Vivo and In Vitro Protein Concentrations
| Protein | Condition | Concentration | Organism/System | Reference |
| LBP | Normal Human Serum | 5-15 µg/mL | Human | [2] |
| Acute-Phase Human Serum | Up to 200 µg/mL | Human | [3][4] | |
| In vitro stimulation | 100 ng/mL - 10 µg/mL | Cell Culture | [3][5] | |
| sCD14 | Normal Human Serum | 2-4 µg/mL | Human | [6][7] |
| In vitro stimulation | 20-2000 ng/mL | Cell Culture | [8] | |
| LPS | In vitro macrophage stimulation | 0.0025 ng/mL - 1 µg/mL | Cell Culture | [3][9] |
Table 2: Binding Affinities (Dissociation Constant, Kd)
| Interacting Molecules | Kd | Method | Reference |
| LPS - CD14 | 8.7 µM | Surface Plasmon Resonance | [2][10] |
| LPS - MD-2 | 2.3 µM | Surface Plasmon Resonance | [2][10] |
| LPS - TLR4 | 14.1 - 56.3 µM | Surface Plasmon Resonance / Flow Cytometry | [10][11] |
| Peptide (PTC-A-40) - CD14 | 163 nM | MicroScale Thermophoresis | [4] |
| Peptide (PTC-A-83) - CD14 | 189 nM | MicroScale Thermophoresis | [4] |
| Peptide (PTC-A-40) - MD2 | 3.5 µM | MicroScale Thermophoresis | [4] |
| Peptide (PTC-A-83) - MD2 | 8.0 µM | MicroScale Thermophoresis | [4] |
Core Signaling Pathways
The binding of LPS to the TLR4/MD-2 complex initiates two primary downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. These pathways lead to the activation of distinct transcription factors and the subsequent expression of a wide range of inflammatory genes.
MyD88-Dependent Pathway
The MyD88-dependent pathway is initiated at the plasma membrane and is responsible for the rapid induction of pro-inflammatory cytokines.[12] Upon TLR4 activation, the TIR domain of TLR4 recruits the adaptor protein MyD88, either directly or via the bridging adaptor TIRAP (Mal).[13] This leads to the recruitment and activation of IRAK (Interleukin-1 Receptor-Associated Kinase) family members and subsequent activation of TRAF6 (TNF Receptor-Associated Factor 6).[13] TRAF6, in turn, activates the TAK1 (Transforming growth factor-β-Activated Kinase 1) complex, leading to the activation of the IKK (IκB Kinase) complex and MAPKs (Mitogen-Activated Protein Kinases).[14] Activated IKK phosphorylates IκBα, leading to its degradation and the nuclear translocation of the transcription factor NF-κB, which drives the expression of pro-inflammatory cytokines like TNF-α and IL-6.[14]
TRIF-Dependent Pathway
The TRIF-dependent pathway is initiated following the endocytosis of the TLR4 complex.[3] This pathway is crucial for the induction of type I interferons (IFNs) and the late-phase activation of NF-κB.[3] After internalization, TLR4 recruits the adaptor protein TRIF via the bridging adaptor TRAM.[15] TRIF then activates the kinases TBK1 and IKKε, which phosphorylate and activate the transcription factor IRF3 (Interferon Regulatory Factor 3).[3] Activated IRF3 translocates to the nucleus and drives the expression of IFN-β.[3] TRIF can also activate NF-κB through a distinct mechanism involving RIP1.[16]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of the LBP-CD14-TLR4 signaling pathway.
Co-Immunoprecipitation (Co-IP) of TLR4 and its Adaptors (MyD88/TRIF)
This protocol describes the co-immunoprecipitation of TLR4 with its downstream adaptors MyD88 or TRIF from cell lysates.[3][14][17]
Materials:
-
Cells expressing TLR4, MyD88, and/or TRIF (e.g., RAW264.7 macrophages, HEK293T cells transfected with tagged proteins)
-
Lysis Buffer: 1% NP-40, 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 10% glycerol, with protease and phosphatase inhibitors.[18]
-
Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40)
-
Elution Buffer: 2x SDS-PAGE sample buffer
-
Antibodies:
-
Anti-TLR4 antibody for immunoprecipitation (e.g., anti-HA for HA-tagged TLR4)
-
Anti-MyD88 or anti-TRIF antibody for western blotting
-
Isotype control IgG
-
-
Protein A/G magnetic beads or agarose beads
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in Lysis Buffer on ice for 30 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new tube.
-
-
Pre-clearing (Optional):
-
Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-TLR4 antibody or isotype control IgG to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with Wash Buffer.
-
-
Elution:
-
Resuspend the beads in Elution Buffer.
-
Boil the samples for 5-10 minutes to elute the proteins.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform western blotting with antibodies against MyD88 or TRIF.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Production
This protocol outlines the measurement of LPS-induced cytokine (e.g., TNF-α, IL-6) production in cell culture supernatants.[19][20]
Materials:
-
Cell culture supernatant from LPS-stimulated cells
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Stop Solution (e.g., 2N H2SO4)
-
96-well microplate reader
Procedure:
-
Plate Coating:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
-
Blocking:
-
Wash the plate with Wash Buffer.
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate.
-
Add standards and cell culture supernatants to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add the biotinylated detection antibody.
-
Incubate for 1-2 hours at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate.
-
Add streptavidin-HRP conjugate.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
-
Substrate Development:
-
Wash the plate.
-
Add TMB substrate and incubate until color develops.
-
-
Reaction Stopping and Reading:
-
Add Stop Solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve and calculate the cytokine concentrations in the samples.
-
Chromatin Immunoprecipitation (ChIP) for NF-κB Activation
This protocol describes the use of ChIP to determine the binding of the NF-κB p65 subunit to the promoter regions of its target genes following TLR4 activation.[11]
Materials:
-
LPS-stimulated cells
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis Buffer: (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, with protease inhibitors)
-
Dilution Buffer: (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM EDTA, 1% Triton X-100)
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer: (e.g., 1% SDS, 0.1 M NaHCO3)
-
NaCl (for reverse cross-linking)
-
Proteinase K
-
Anti-NF-κB p65 antibody
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose beads
-
DNA purification kit
-
Primers for qPCR of target gene promoters (e.g., IL-6, TNF-α)
Procedure:
-
Cross-linking:
-
Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-NF-κB p65 antibody or isotype control IgG overnight at 4°C.
-
-
Immune Complex Capture:
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin complexes from the beads.
-
Reverse the cross-links by incubating with NaCl at 65°C for several hours.
-
-
DNA Purification:
-
Treat with Proteinase K to degrade proteins.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
Quantify the amount of immunoprecipitated DNA by qPCR using primers specific for the promoter regions of NF-κB target genes.
-
Conclusion
The LBP-CD14-TLR4 signaling pathway is a cornerstone of the innate immune response to Gram-negative bacteria. A thorough understanding of its molecular interactions, quantitative parameters, and the methodologies used to study it is paramount for the development of novel therapeutics targeting infectious and inflammatory diseases. This guide provides a foundational resource for researchers and drug development professionals, offering a detailed overview of the core aspects of this critical signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 3. Lipopolysaccharide (LPS)-binding protein stimulates CD14-dependent Toll-like receptor 4 internalization and LPS-induced TBK1–IKKϵ–IRF3 axis activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pepticom.com [pepticom.com]
- 5. Acute-Phase Concentrations of Lipopolysaccharide (LPS)-Binding Protein Inhibit Innate Immune Cell Activation by Different LPS Chemotypes via Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. Distinct single-cell signaling characteristics are conferred by the MyD88 and TRIF pathways during TLR4 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soluble CD14 and lipopolysaccharide-binding protein from bovine serum enable bacterial lipopolysaccharide-mediated cytotoxicity and activation of bovine vascular endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 11. TLR4/MyD88/PI3K interactions regulate TLR4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acetylation of TIR domains in the TLR4-Mal-MyD88 complex regulates immune responses in sepsis | The EMBO Journal [link.springer.com]
- 13. MyD88 and Trif Target Beclin 1 to Trigger Autophagy in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of TLR4 Signaling by TRAM-derived Decoy Peptides in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recruitment of TLR adapter TRIF to TLR4 signaling complex is mediated by the second helical region of TRIF TIR domain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CD14 controls the LPS-induced endocytosis of Toll-like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. LPS- and LTA-Induced Expression of IL-6 and TNF-α in Neonatal and Adult Blood: Role of MAPKs and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Anti-CD14 antibody reduces LPS responsiveness via TLR4 internalization in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gatekeeper's Dilemma: Lipopolysaccharide-Binding Protein's Pivotal Role in Orchestrating Host-Commensal Dialogue
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Lipopolysaccharide-binding protein (LBP) has long been recognized as a key sentinel in the innate immune response to pathogenic Gram-negative bacteria. Its canonical function involves binding to bacterial lipopolysaccharide (LPS) and presenting it to the CD14/TLR4 receptor complex, thereby initiating a potent inflammatory cascade. However, emerging evidence reveals a more nuanced and critical role for LBP in the delicate dance of host-microbe interactions, particularly in maintaining homeostasis with the vast communities of non-pathogenic commensal organisms that inhabit mucosal surfaces, especially the gut. This technical guide delves into the core of LBP's function beyond pathology, exploring its interactions with commensal microbes, the signaling pathways it modulates, and the experimental approaches used to unravel this complex relationship.
LBP: A Molecular Swiss Army Knife for Microbial Recognition
While its name suggests a singular affinity, LBP is a more versatile pattern recognition molecule than previously appreciated. It exhibits the ability to bind a variety of amphiphilic microbial molecules beyond the classic endotoxic LPS of pathogenic bacteria. This broader specificity is central to its role in interacting with the diverse molecular patterns presented by commensal flora.
LBP is known to interact with:
-
Lipoteichoic Acid (LTA): A major cell wall component of Gram-positive bacteria, which are abundant in the gut microbiota.[1]
-
Other Amphiphilic Molecules: This includes glycolipids and lipoproteins from a range of bacteria.[1]
This expanded binding capacity allows LBP to act as a broad-spectrum sensor of the microbial environment, not just a detector of invading pathogens.
Quantitative Insights into LBP Function
Understanding the quantitative aspects of LBP's interactions and presence is crucial for deciphering its role in both health and disease.
| Parameter | Healthy Individuals | Reference |
| Serum LBP Concentration | 0.1 - 10 µg/mL | [2] |
| LBP Binding Affinity (Kd) for E. coli LPS | ~1-2 µg/mL (for sCD14) | [3] |
Note: Specific binding affinity data for LBP with a wide range of commensal microbial ligands is an active area of research and not yet comprehensively tabulated.
The Dichotomy of LBP Signaling: Inflammation vs. Tolerance
The concentration of LBP appears to be a critical determinant of its functional output, enabling it to act as both an amplifier and a damper of the immune response. This dual functionality is key to its role in managing the constant exposure to microbial products at mucosal surfaces.
At low concentrations , typical of a healthy state, LBP can facilitate a low-level, tonic signaling that is essential for maintaining immune readiness and gut homeostasis. In contrast, at high concentrations , as seen during an acute phase response, LBP can paradoxically downregulate the inflammatory response, potentially by sequestering microbial ligands and preventing excessive immune activation.
Signaling Pathways in Non-Pathogenic Contexts
While the LBP-LPS-TLR4 axis is well-defined for pathogenic responses, the signaling pathways initiated by LBP's interaction with commensal microbes are more complex and can lead to distinct downstream effects.
1. The LBP-LTA-TLR2 Pathway:
LBP binds to LTA from commensal Gram-positive bacteria and facilitates its presentation to the TLR2 receptor, often in conjunction with CD14.[4] This interaction can lead to the activation of the MyD88-dependent signaling pathway, culminating in the activation of the transcription factor NF-κB and the production of cytokines. However, the nature and intensity of this response to commensal LTA are generally less potent than the response to pathogenic LTA, contributing to immune tolerance.
References
- 1. Non-LPS targets and actions of LPS binding protein (LBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lectin Microarray Reveals Binding Profiles of Lactobacillus casei Strains in a Comprehensive Analysis of Bacterial Cell Wall Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic properties of lipopolysaccharide (LPS) binding protein. Transfer of LPS to soluble CD14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol for Measuring Lipopolysaccharide-Binding Protein (LBP) Levels in Human Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopolysaccharide-Binding Protein (LBP) is a soluble acute-phase protein primarily synthesized by hepatocytes that plays a crucial role in the innate immune response to bacterial infections.[1][2] LBP binds to lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, and facilitates its transfer to the CD14 receptor on immune cells. This interaction ultimately triggers a signaling cascade through Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory cytokines and other mediators.[3][4][5][6] Given its central role in the inflammatory response, the quantification of LBP in human serum is a valuable tool for researchers and clinicians studying infectious diseases, sepsis, and other inflammatory conditions.
This document provides a comprehensive protocol for the quantitative measurement of LBP in human serum using a sandwich enzyme-linked immunosorbent assay (ELISA).
Principle of the Assay
The most common method for quantifying LBP in serum is the sandwich ELISA. This assay employs an antibody specific for human LBP pre-coated onto a 96-well microplate.[7][8] When standards and samples are added to the wells, the LBP present is captured by the immobilized antibody. After a washing step, a second, biotinylated antibody that also recognizes human LBP is added, forming a "sandwich" complex. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotinylated antibody. A substrate solution is then added, and the HRP enzyme catalyzes a color change proportional to the amount of LBP bound. The reaction is stopped, and the optical density is measured at 450 nm. The concentration of LBP in the samples is then determined by comparing their absorbance to a standard curve generated from known concentrations of recombinant human LBP.[9][10]
LBP Signaling Pathway
LBP is a key component in the recognition of LPS and the subsequent activation of the innate immune system. The binding of LBP to LPS facilitates the transfer of LPS to the CD14 receptor, which in turn presents LPS to the TLR4/MD-2 complex. This binding event initiates a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and the production of inflammatory cytokines.
Caption: LBP-mediated LPS signaling pathway.
Data Presentation
The following table summarizes the performance characteristics of commercially available human LBP ELISA kits. These values should be considered as a general guide, and users should always refer to the specific kit manufacturer's instructions for precise details.
| Parameter | Typical Value |
| Assay Range | 0.78 - 200 ng/mL |
| Sensitivity | 0.47 - 0.82 ng/mL |
| Sample Type | Serum, Plasma (EDTA, Heparin, Citrate), Cell Culture Supernatants |
| Sample Volume | 50 - 100 µL |
| Incubation Time | 1.5 - 3.5 hours |
| Intra-Assay CV | < 10% |
| Inter-Assay CV | < 12% |
| Spike Recovery | 80 - 148% |
Data compiled from various commercial ELISA kit manuals.[1][7][10][11]
Experimental Protocols
Materials Required
-
Human LBP ELISA Kit (contains pre-coated 96-well plate, standards, detection antibody, streptavidin-HRP, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm[12]
-
Precision pipettes and tips[12]
-
Graduated cylinders
-
Deionized or distilled water
-
Absorbent paper
-
Vortex mixer
-
Tubes for standard and sample dilutions[12]
Sample Handling and Preparation
1. Serum Collection:
-
Collect whole blood in a serum separator tube (SST).[8]
-
Allow the blood to clot for 30 minutes at room temperature.[8]
-
Carefully remove the serum and transfer it to a clean polypropylene tube.[13]
2. Storage:
-
For immediate analysis, store serum at 2-8°C.
-
For long-term storage, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[8][9][11]
3. Sample Dilution:
-
Due to the high concentration of LBP in human serum, samples must be diluted prior to analysis.
-
A common starting dilution is 1:200 to 1:4000 in the provided sample diluent. For example, to achieve a 1:200 dilution, add 5 µL of serum to 995 µL of sample diluent.
-
The optimal dilution factor may vary and should be determined empirically for the specific sample set.
Assay Procedure
The following is a general protocol. Always refer to the specific instructions provided with the ELISA kit.
Caption: General ELISA workflow for LBP measurement.
-
Reagent Preparation: Bring all reagents and samples to room temperature before use.[8] Prepare working solutions of standards, wash buffer, and antibodies as instructed in the kit manual.
-
Add Standards and Samples: Add 100 µL of each standard and diluted sample to the appropriate wells. It is recommended to run all standards and samples in duplicate.[7][8]
-
Incubation: Cover the plate and incubate for the time and temperature specified in the protocol (e.g., 2.5 hours at room temperature).[7][12]
-
Washing: Aspirate or decant the contents of the wells. Wash the wells 3-5 times with 1X Wash Buffer, ensuring complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.[9]
-
Add Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.[7]
-
Incubation: Cover the plate and incubate (e.g., 1 hour at room temperature).[7][12]
-
Washing: Repeat the washing step as described in step 4.
-
Add Streptavidin-HRP: Add 100 µL of the Streptavidin-HRP conjugate to each well.[7][12]
-
Incubation: Cover the plate and incubate (e.g., 45 minutes at room temperature).[7][12]
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Addition and Incubation: Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature for the recommended time (e.g., 15-30 minutes).[7][8]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.[7][12]
-
Read Plate: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.[7][12]
Data Analysis
-
Calculate Mean Absorbance: Calculate the average absorbance for each set of duplicate standards and samples.
-
Generate Standard Curve: Subtract the mean absorbance of the zero standard (blank) from all other standards and samples. Plot the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.[7]
-
Determine Sample Concentrations: Interpolate the LBP concentration for each sample from the standard curve.
-
Apply Dilution Factor: Multiply the interpolated concentration by the dilution factor used for each sample to obtain the final LBP concentration in the original serum sample.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient washing | Ensure thorough washing and complete removal of wash buffer. |
| Contaminated reagents | Use fresh, properly stored reagents. | |
| Low Signal | Improper reagent preparation or storage | Follow kit instructions precisely for reagent preparation and storage. |
| Insufficient incubation times or temperatures | Adhere to the recommended incubation parameters. | |
| High Variability | Inaccurate pipetting | Use calibrated pipettes and proper pipetting technique. |
| Inconsistent incubation times | Ensure all wells are incubated for the same duration. | |
| Poor Standard Curve | Improper standard dilution | Carefully prepare the standard dilution series. |
| Degraded standards | Use freshly reconstituted standards. |
This table provides general troubleshooting guidance. For more specific issues, consult the ELISA kit manufacturer's manual.[7]
References
- 1. Human LBP ELISA Kit (EH297RB) - Invitrogen [thermofisher.com]
- 2. Frontiers | Effects of Lipopolysaccharide-Binding Protein (LBP) Single Nucleotide Polymorphism (SNP) in Infections, Inflammatory Diseases, Metabolic Disorders and Cancers [frontiersin.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. The Role of Lipopolysaccharide-Induced Cell Signalling in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. abclonal-us.oss-us-east-1.aliyuncs.com [abclonal-us.oss-us-east-1.aliyuncs.com]
- 9. cohesionbio.com [cohesionbio.com]
- 10. ardentbio.com [ardentbio.com]
- 11. immunomart.com [immunomart.com]
- 12. raybiotech.com [raybiotech.com]
- 13. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes: Quantification of Lipopolysaccharide-Binding Protein (LBP) using ELISA
Introduction
Lipopolysaccharide-Binding Protein (LBP) is a soluble acute-phase protein primarily synthesized by hepatocytes.[1][2] It plays a crucial role in the innate immune response to Gram-negative bacterial infections.[3] LBP binds with high affinity to the lipid A moiety of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1][2][4] This binding facilitates the transfer of LPS to the CD14 receptor and subsequently to the Toll-like receptor 4 (TLR4) complex on the surface of immune cells, such as macrophages and monocytes.[2][5][6] This interaction triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and other mediators, initiating a rapid immune response.[5][6] Given its central role in the inflammatory process, accurate quantification of LBP in biological samples is essential for research in sepsis, infectious diseases, and inflammatory disorders. This ELISA kit provides a highly sensitive and specific method for the quantitative measurement of LBP in various biological fluids.
Assay Principle
This kit employs a quantitative sandwich enzyme-linked immunosorbent assay (ELISA) technique.[3][7][8][9] A microplate is pre-coated with a monoclonal antibody specific for LBP.[1][10] Standards and samples are pipetted into the wells, and any LBP present is bound by the immobilized antibody.[7][11] After washing away unbound substances, a biotin-conjugated polyclonal antibody specific for LBP is added.[1][10] Following another wash, an avidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated antibody.[9][10] A final wash removes any unbound conjugate. A substrate solution is then added, which reacts with the HRP to produce a colored product.[3][7] The intensity of the color is directly proportional to the concentration of LBP in the sample.[3][8] The reaction is stopped, and the absorbance is measured at 450 nm.[9][10] The concentration of LBP in the samples is determined by comparing their optical density (O.D.) to a standard curve.[9][10]
Performance Characteristics
| Parameter | Specifications |
| Assay Type | Sandwich ELISA (quantitative)[11][12][13] |
| Sample Types | Serum, Plasma (EDTA, Heparin), Cell Culture Supernatants[1][7][14] |
| Sensitivity | Typically ranges from <10 pg/mL to ~2 ng/mL[3][12][15] |
| Standard Curve Range | Varies by kit, commonly in the range of 30 pg/mL to 2000 pg/mL[4] or 0.82 ng/mL to 200 ng/mL[15] |
| Specificity | High specificity for LBP with no significant cross-reactivity with other proteins[4][10][15] |
| Precision | Intra-assay CV: <8-10%, Inter-assay CV: <10-12%[3][11] |
| Recovery | Serum: 85-101%, Plasma (EDTA): 82-98%, Plasma (Heparin): 82-105%[4] |
Experimental Protocols
A. Sample Preparation
Proper sample collection and storage are crucial for accurate results. Avoid repeated freeze-thaw cycles.[1][7][10]
-
Serum: Use a serum separator tube and allow samples to clot for 30 minutes to 2 hours at room temperature before centrifugation for 15 minutes at 1000 x g. Remove serum and assay immediately or aliquot and store at ≤ -20°C.[7][10][16]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Assay immediately or aliquot and store at ≤ -20°C.[7][10][16]
-
Cell Culture Supernatants: Remove particulates by centrifugation at 10,000 x g for 5 minutes. Assay immediately or aliquot and store at ≤ -20°C.[1]
-
Sample Dilution: It is recommended to predict the concentration of LBP in the sample and dilute it accordingly to fall within the standard curve range.[1][10] For human serum/plasma, a dilution of 1:100 to 1:4000 is often suggested.[10][12][14] A common diluent is 1x Assay Diluent or PBS.[10][14]
B. Reagent Preparation
Bring all reagents to room temperature before use.[7][14]
-
Wash Buffer (1x): If provided as a concentrate (e.g., 20x or 30x), dilute with deionized or distilled water to the final working concentration.[10][14]
-
Standard: Reconstitute the lyophilized standard with the provided Standard Diluent to create a stock solution. Allow it to sit for at least 10-15 minutes with gentle agitation.[7][10] Prepare a dilution series from the stock solution according to the kit's instructions to create the standard curve.[14]
-
Biotinylated Detection Antibody: Briefly spin the vial and dilute with the appropriate buffer as instructed in the manual (e.g., 1:100).[1]
-
Avidin-HRP Conjugate: Briefly spin the vial and dilute with the appropriate buffer as instructed in the manual.
C. Assay Procedure
It is recommended to run all standards and samples in duplicate.[1][7]
-
Add Standards and Samples: Add 100 µL of each standard and diluted sample to the appropriate wells.[7][10]
-
Incubate: Cover the plate with an adhesive strip and incubate for 1.5 to 2.5 hours at room temperature or 37°C, depending on the kit instructions.[1][7][14]
-
Wash: Aspirate or decant the contents of each well. Wash the plate 3-5 times with 1x Wash Buffer.[10] After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it on a clean paper towel.[14]
-
Add Detection Antibody: Add 100 µL of the diluted Biotinylated Detection Antibody to each well.[1][14]
-
Incubate: Cover the plate and incubate for 1 hour at room temperature or 37°C.[1][14]
-
Wash: Repeat the wash step as described in step 3.
-
Add Avidin-HRP Conjugate: Add 100 µL of the diluted Avidin-HRP Conjugate to each well.[10][14]
-
Incubate: Cover the plate and incubate for 30-45 minutes at room temperature or 37°C.[10][14]
-
Wash: Repeat the wash step as described in step 3.
-
Add Substrate: Add 90-100 µL of TMB Substrate Solution to each well.[10][14]
-
Incubate: Incubate for 15-30 minutes at room temperature in the dark.[10][14] A blue color will develop.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[10][14]
-
Read Plate: Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.[8][14]
D. Data Analysis
-
Calculate Average O.D.: Average the duplicate readings for each standard and sample.
-
Generate Standard Curve: Subtract the average O.D. of the blank (zero standard) from all other readings. Plot the average O.D. for each standard on the y-axis against the corresponding concentration on the x-axis. A log-log or four-parameter logistic curve fit is often recommended.
-
Calculate LBP Concentration: Use the standard curve to interpolate the concentration of LBP in the samples. Remember to multiply the interpolated concentration by the sample dilution factor to obtain the actual concentration of LBP in the original sample.
Visualizations
Caption: LBP-mediated LPS signaling pathway.
Caption: General ELISA experimental workflow.
Caption: Sandwich ELISA principle for LBP detection.
References
- 1. abcam.com [abcam.com]
- 2. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse LBP ELISA Kit (EEL115) - Invitrogen [thermofisher.com]
- 4. elisakits.co.uk [elisakits.co.uk]
- 5. LBP: A Critical Mediator in Innate Immunity [elisakits.co.uk]
- 6. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 7. abclonal-us.oss-us-east-1.aliyuncs.com [abclonal-us.oss-us-east-1.aliyuncs.com]
- 8. Human LBP(Lipopolysaccharide Binding Protein) ELISA Kit - Elabscience® [elabscience.com]
- 9. Human LBP(Lipopolysaccharide Binding Protein) ELISA Kit [elkbiotech.com]
- 10. cloud-clone.com [cloud-clone.com]
- 11. mybiosource.com [mybiosource.com]
- 12. Human LBP ELISA Kit (LPS Binding Protein) (ab279407) | Abcam [abcam.com]
- 13. Human LBP ELISA Kit (A312369) [antibodies.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. raybiotech.com [raybiotech.com]
- 16. cloud-clone.com [cloud-clone.com]
Application Notes and Protocols for the Detection of LBP-LPS Complex Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lipopolysaccharide-binding protein (LBP) is a soluble acute-phase protein that plays a critical role in the innate immune response to Gram-negative bacteria.[1][2] LBP binds to the lipid A moiety of lipopolysaccharide (LPS), a major component of the outer membrane of these bacteria, and facilitates its transfer to the CD14 receptor.[1][3][4] This action initiates a signaling cascade through the Toll-like receptor 4 (TLR4)/MD-2 complex, leading to the production of pro-inflammatory cytokines.[4][5][6] Given its central role in mediating the inflammatory response to endotoxins, accurately detecting and quantifying the formation of the LBP-LPS complex is crucial for sepsis research, the development of anti-sepsis therapeutics, and the quality control of parenteral drugs.
This document provides detailed application notes and protocols for several key biophysical and immunological methods used to detect and characterize the formation of the LBP-LPS complex.
LBP-LPS Signaling Pathway
The canonical pathway for LPS recognition involves a series of transfer events mediated by LBP. LBP extracts LPS monomers from bacterial membranes or LPS aggregates and presents them to CD14.[4] The CD14-LPS complex then interacts with the TLR4/MD-2 receptor complex, triggering dimerization of TLR4 and initiating downstream intracellular signaling that results in an inflammatory response.[3][4]
Quantitative Data on LBP-LPS Interaction
Several biophysical techniques have been employed to quantify the binding affinity between LBP and LPS. Surface Plasmon Resonance (SPR) is a particularly powerful method for determining the kinetics of this interaction in real-time.
| Interacting Molecules | Method | Affinity Constant (KD) | Association Rate (ka) | Dissociation Rate (kd) | Source |
| Human LBP & E. coli LPS | SPR | ~10-9 M | Not Reported | Not Reported | [7] |
| Hb α subunit & LPS | SPR | 27.6 ± 1.1 nM | 3.5 x 105 M-1s-1 | 9.8 x 10-3 s-1 | [8] |
| Hb β subunit & LPS | SPR | 34.6 ± 1.2 nM | 3.3 x 105 M-1s-1 | 11.4 x 10-3 s-1 | [8] |
| Cg-BPI & E. coli LPS | SPR | 3.1 x 10-8 M | Not Reported | Not Reported | [3] |
Note: Data for Hemoglobin (Hb) and Crassostrea gigas Bactericidal/Permeability-Increasing protein (Cg-BPI) are included for comparison as they are also significant LPS-binding proteins.
Application Note 1: Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: ELISA is a plate-based immunoassay designed for detecting and quantifying substances such as proteins. For LBP-LPS complex detection, two main formats can be utilized: a sandwich ELISA to quantify the amount of LBP (or LPS) in a sample, and a competitive ELISA to study the inhibition of the LBP-LPS interaction.
A. Sandwich ELISA Workflow This format is ideal for quantifying the concentration of LBP or LPS that is part of a complex.
Protocol: Sandwich ELISA for LBP-LPS Complex
-
Coating:
-
Dilute a capture antibody (e.g., monoclonal anti-LBP antibody) to 1-10 µg/mL in a coating buffer (e.g., PBS, pH 7.4).
-
Add 100 µL of the antibody solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C.[9]
-
-
Washing & Blocking:
-
Aspirate the coating solution and wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20, PBS-T).
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS-T) to each well.
-
Incubate for 1-2 hours at room temperature (RT) or 37°C.[10]
-
-
Sample Incubation:
-
Detection Antibody Incubation:
-
Development and Measurement:
B. Competitive ELISA This format is used to screen for molecules that inhibit the binding of LBP to LPS. In this setup, LPS is coated on the plate, and a fixed amount of LBP is pre-incubated with a potential inhibitor before being added to the well.
Protocol: Competitive ELISA for LBP-LPS Interaction Inhibitors
-
Coating & Blocking: Coat the microplate wells with 100 µL of LPS (e.g., 10 µg/mL) and block as described above.[10]
-
Competitive Reaction:
-
In a separate plate or tubes, pre-incubate a fixed concentration of LBP with serial dilutions of the test inhibitor for 30 minutes at 37°C.[14]
-
A control with LBP and no inhibitor should be included (maximum binding).
-
-
Incubation: Transfer 100 µL of the LBP/inhibitor mixtures to the LPS-coated and blocked wells. Incubate for 1-2 hours at 37°C.
-
Detection:
-
Wash the plate and add a primary antibody against LBP. Incubate for 1 hour.
-
Wash the plate and add an HRP-conjugated secondary antibody. Incubate for 1 hour.
-
-
Development and Measurement: Proceed with substrate addition, stopping the reaction, and reading the absorbance as described above. A lower signal indicates stronger inhibition.
Application Note 2: Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures real-time biomolecular interactions.[15] One molecule (the ligand) is immobilized on a sensor chip surface, and the other molecule (the analyte) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected as a change in resonance units (RU).[15] This allows for the determination of association (kₐ), dissociation (kₑ), and affinity (Kₑ) constants.[8]
Protocol: SPR Analysis of LBP-LPS Interaction
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).[16]
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).
-
Immobilize LBP (ligand) by injecting it over the activated surface at a concentration of 10-50 µg/mL in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5). Aim for an immobilization level of 2000-5000 RU.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Injection (Kinetics Analysis):
-
Prepare a series of concentrations of LPS (analyte) in a suitable running buffer (e.g., HBS-EP buffer). Concentrations should typically span a range from 0.1 to 10 times the expected KD.
-
Inject each LPS concentration over the ligand and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 180 seconds).[8]
-
Allow the complex to dissociate by flowing running buffer over the chip for a set dissociation time (e.g., 300-600 seconds).
-
-
Surface Regeneration:
-
Inject a regeneration solution to remove the bound analyte without denaturing the immobilized ligand. The choice of solution is critical and must be optimized (e.g., a pulse of 50 mM NaOH or a low pH glycine buffer).[15]
-
Confirm that the baseline RU level returns to its initial state before the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's evaluation software.[8]
-
This analysis will yield the kinetic parameters kₐ, kₑ, and the equilibrium dissociation constant KD.
-
Application Note 3: Förster Resonance Energy Transfer (FRET)
Principle: FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor.[6] When the donor is excited, it can transfer energy non-radiatively to the acceptor if they are sufficiently close (typically <10 nm). This results in a decrease in the donor's fluorescence emission and an increase in the acceptor's emission. FRET can be used to monitor the proximity of LBP and LPS if they are appropriately labeled, or to monitor LBP-mediated intercalation of LPS into lipid membranes.[17]
Protocol: FRET Assay for LBP-Mediated LPS Intercalation into Liposomes [17]
-
Liposome Preparation:
-
Prepare liposomes containing a FRET pair of fluorescently labeled phospholipids, such as NBD-PE (donor) and Rhodamine-PE (acceptor), at a molar ratio that allows for efficient energy transfer.
-
Resuspend the lipid film in an appropriate buffer (e.g., 100 mM KCl, 5 mM HEPES, pH 7.0) and sonicate to form small unilamellar vesicles.
-
-
FRET Measurement Setup:
-
Place the liposome suspension in a temperature-controlled cuvette (e.g., 37°C) in a fluorescence spectrometer.
-
Set the excitation wavelength for the donor (e.g., 470 nm for NBD-PE).
-
Simultaneously measure the emission intensities of both the donor (e.g., 531 nm) and the acceptor (e.g., 593 nm).
-
-
Assay Procedure:
-
Record a stable baseline fluorescence signal from the liposome suspension.
-
Sequentially add LBP and then LPS aggregates to the cuvette at defined time points.
-
The LBP-mediated intercalation of LPS into the liposome bilayer will increase the average distance between the donor and acceptor fluorophores within the membrane.
-
-
Data Analysis:
-
LPS intercalation is detected as an increase in the donor fluorescence signal and a corresponding decrease in the acceptor signal over time.[17]
-
Plot the ratio of donor to acceptor intensity (or the corrected donor intensity) versus time to visualize the kinetics of intercalation.
-
Application Note 4: Co-Immunoprecipitation (Co-IP)
Principle: Co-IP is a technique used to identify and isolate interaction partners of a target protein from a complex mixture, such as a cell lysate. An antibody targeting a known protein (the "bait") is used to pull it out of solution, along with any proteins or ligands bound to it (the "prey"). This method can be adapted to demonstrate the in-situ interaction between LBP and LPS.[18]
Protocol: Co-IP for LBP-LPS Complex (Adapted from[18])
-
Sample Preparation:
-
Incubate cell membrane preparations or a biological fluid sample with LPS or Lipid A to allow complex formation.
-
Solubilize the membranes using a mild non-ionic detergent (e.g., Triton X-100 or NP-40) to release protein complexes while preserving their interactions.
-
Centrifuge the lysate at high speed to pellet insoluble debris.
-
-
Immunoprecipitation:
-
Transfer the supernatant (cleared lysate) to a fresh tube.
-
Add a primary antibody specific for LBP (or an anti-LPS antibody).
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Complex Capture:
-
Add Protein A or Protein G agarose/magnetic beads to the lysate-antibody mixture.
-
Incubate for an additional 1-2 hours at 4°C with gentle rotation to allow the beads to bind the antibody-antigen complex.
-
-
Washing:
-
Pellet the beads by centrifugation (for agarose) or using a magnetic stand.
-
Discard the supernatant and wash the beads 3-5 times with a cold wash buffer (e.g., lysis buffer with lower detergent concentration) to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the captured proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze for the presence of the co-precipitated partner by Western blotting using an anti-LPS antibody. The detection of an LPS signal in the LBP immunoprecipitate confirms the interaction.
-
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Lipopolysaccharide Recognition Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanomaterials for Biosensing Lipopolysaccharide [mdpi.com]
- 6. Elucidating endotoxin-biomolecule interactions with FRET: extending the frontiers of their supramolecular complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Delineation of Lipopolysaccharide (LPS)-binding Sites on Hemoglobin: FROM IN SILICO PREDICTIONS TO BIOPHYSICAL CHARACTERIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Usefulness of ELISA Methods for Assessing LPS Interactions with Proteins and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cloud-clone.com [cloud-clone.com]
- 12. cloud-clone.com [cloud-clone.com]
- 13. file.elabscience.com [file.elabscience.com]
- 14. Identification of lipopolysaccharide-binding peptide regions within HMGB1 and their effects on subclinical endotoxemia in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Dual Role of Lipopolysaccharide (LPS)-Binding Protein in Neutralization of LPS and Enhancement of LPS-Induced Activation of Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection of lipopolysaccharide (LPS)-binding membrane proteins by immuno-coprecipitation with LPS and anti-LPS antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Generating and Utilizing LBP Knockout Mouse Models for Sepsis Research
Introduction
Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, often leading to organ dysfunction and failure.[1] A key mediator in the pathogenesis of sepsis, particularly that caused by Gram-negative bacteria, is lipopolysaccharide (LPS), a component of the bacterial outer membrane.[2] The host's innate immune system recognizes LPS through a complex process involving several proteins, with Lipopolysaccharide-Binding Protein (LBP) playing a crucial initial role.[3][4]
LBP is an acute-phase soluble protein, primarily synthesized by hepatocytes, that binds to LPS with high affinity.[1][5] The LBP-LPS complex then interacts with the CD14 receptor, facilitating the transfer of LPS to the Toll-like receptor 4 (TLR4) and its co-receptor MD-2.[2][6] This interaction triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and the activation of the innate immune response.[1][4] While essential for clearing infections, an overzealous response can lead to the systemic inflammation and tissue damage characteristic of septic shock.[2]
Given its central role in mediating the response to LPS, LBP has become a significant target of interest in sepsis research. The generation of LBP knockout (LBP-/-) mouse models provides an invaluable tool for elucidating the precise function of LBP in the pathophysiology of sepsis, evaluating the host's response to bacterial challenges in its absence, and testing potential therapeutic interventions.
The Role of LBP in Sepsis: Insights from Knockout Models
Studies using LBP gene-deficient mice have revealed a dual role for this protein. LBP-/- mice are notably resistant to the toxic effects of purified LPS injections, demonstrating significantly lower cytokine responses.[7] However, in models of live bacterial infection, such as E. coli or Salmonella enterica peritonitis, LBP-/- mice exhibit increased susceptibility, characterized by:
-
Accelerated Mortality: A higher and faster rate of death compared to wild-type counterparts.[7]
-
Impaired Bacterial Clearance: Reduced ability to control bacterial replication at the site of infection.[7]
-
Earlier Bacterial Dissemination: More rapid spread of bacteria from the peritoneal cavity into the bloodstream and to remote organs.[7]
-
Diminished Early Inflammatory Response: Attenuated production of crucial early-response cytokines like TNF-α and IL-6, and reduced recruitment of neutrophils to the infection site.[7]
These findings suggest that while LBP can amplify the detrimental systemic inflammation seen in endotoxemia, it is also essential for mounting an effective, localized innate immune response to control and clear bacterial infections.[7] Therefore, LBP knockout mouse models are critical for dissecting these context-dependent functions and exploring therapeutic strategies that might modulate LBP activity rather than simply blocking it.
Visualizations
Signaling Pathway
References
- 1. Lipopolysaccharide-Induced Transcriptional Changes in LBP-Deficient Rat and Its Possible Implications for Liver Dysregulation during Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular and Extracellular Lipopolysaccharide Signaling in Sepsis: Avenues for Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Significance of lipopolysaccharide-binding protein (an acute phase protein) in monitoring critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular and Extracellular Lipopolysaccharide Signaling in Sepsis: Avenues for Novel Therapeutic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 7. Lipopolysaccharide Binding Protein Is an Essential Component of the Innate Immune Response to Escherichia coli Peritonitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Recombinant LBP Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the expression and purification of recombinant Lipopolysaccharide-Binding Protein (LBP), a key mediator in the innate immune response to bacterial endotoxins. The following sections offer a comprehensive guide for producing high-purity, bioactive recombinant LBP for research and therapeutic development.
Introduction to Recombinant LBP
Lipopolysaccharide-Binding Protein (LBP) is a soluble acute-phase protein that plays a critical role in the recognition of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1] LBP binds to LPS and facilitates its transfer to the CD14 receptor, initiating a signaling cascade through the Toll-like receptor 4 (TLR4) complex.[2][3] This process is fundamental to the innate immune response against bacterial infections. Recombinant LBP is a valuable tool for studying these interactions, developing diagnostics, and exploring therapeutic strategies for conditions like sepsis.[1]
This document outlines methods for expressing recombinant LBP in both Escherichia coli and mammalian cell systems, followed by a multi-step purification strategy to achieve high purity.
LBP Signaling Pathway
The canonical signaling pathway initiated by LBP-mediated LPS recognition involves a series of protein-protein interactions culminating in the activation of inflammatory responses. A simplified representation of this pathway is provided below.
Caption: LBP-mediated LPS recognition and subsequent TLR4 signaling cascade.
Recombinant LBP Expression Systems
The choice of expression system is critical for obtaining functional recombinant LBP. Both prokaryotic and eukaryotic systems have been successfully employed, each with distinct advantages and disadvantages.[4]
-
E. coli Expression System: This system is favored for its rapid growth, high yield, and cost-effectiveness. However, as a prokaryotic host, E. coli lacks the machinery for post-translational modifications like glycosylation, which may be important for the full biological activity of LBP. Expressed proteins can also sometimes form insoluble inclusion bodies, requiring additional refolding steps.
-
Mammalian Cell Expression System (e.g., CHO, HEK293): Mammalian cells are capable of performing complex post-translational modifications, resulting in a recombinant protein that more closely resembles the native human protein.[5] This is often the preferred system for producing therapeutic proteins. However, mammalian cell culture is more complex and expensive, and protein yields are typically lower than in E. coli.[6]
Quantitative Data on Recombinant LBP Expression
The following table summarizes typical expression yields for recombinant human LBP in different host systems.
| Expression System | Host Cell | Typical Yield | Purity (after initial capture) | Reference |
| Prokaryotic | E. coli (ClearColi BL21 (DE3)) | ~4 mg/L | >90% | [4] |
| Eukaryotic | CHO Cells | up to 5 mg/L | >95% | [7] |
| Eukaryotic | HEK293 Cells | Not specified | >95% | [8] |
Experimental Workflow for Recombinant LBP Production
The overall process for producing and purifying recombinant LBP involves several key stages, from gene cloning to final quality control.
Caption: A typical workflow for recombinant protein expression and purification.
Detailed Experimental Protocols
Protocol 1: Expression of His-tagged Recombinant LBP in E. coli
This protocol describes the expression of LBP with a C-terminal 6xHis tag in an E. coli host.
1. Transformation: a. Thaw a vial of competent E. coli cells (e.g., BL21(DE3)) on ice. b. Add 1-5 µL of the LBP expression vector to the cells. c. Incubate on ice for 30 minutes. d. Heat-shock the cells at 42°C for 45-60 seconds and immediately return to ice for 2 minutes. e. Add 900 µL of SOC medium and incubate at 37°C for 1 hour with shaking. f. Plate 100 µL of the culture on an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.
2. Expression: a. Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking. b. The next day, inoculate 1 L of LB medium with the overnight culture to an initial OD600 of 0.05-0.1. c. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. e. Continue to grow the culture for 4-6 hours at 37°C or overnight at 16-20°C for potentially better protein folding. f. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
Protocol 2: Expression of His-tagged Recombinant LBP in CHO Cells
This protocol outlines the transient expression of LBP with a C-terminal 6xHis tag in suspension-adapted CHO cells.
1. Cell Culture and Transfection: a. Culture suspension CHO cells in a suitable expression medium to a density of 4-6 x 10^6 cells/mL. b. On the day of transfection, dilute the cells to 2 x 10^6 cells/mL in fresh, pre-warmed medium. c. Prepare the transfection complex by mixing the LBP expression plasmid DNA with a suitable transfection reagent (e.g., PEI) according to the manufacturer's instructions. d. Add the transfection complex to the cell culture. e. Incubate the transfected cells at 37°C in a humidified incubator with 8% CO2 on an orbital shaker.
2. Protein Production and Harvest: a. Monitor cell viability and protein expression over 5-14 days post-transfection. b. Harvest the cell culture supernatant, which contains the secreted recombinant LBP, by centrifugation at 3,000 x g for 20 minutes to pellet the cells. c. Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris. The clarified supernatant can be stored at -80°C.
Purification of Recombinant LBP
A multi-step purification strategy is recommended to achieve high-purity recombinant LBP. This typically involves an initial capture step using affinity chromatography, followed by polishing steps such as ion-exchange and size-exclusion chromatography.
Purification Summary Table (Illustrative Example)
The following table provides an illustrative example of a purification scheme for recombinant LBP expressed in CHO cells. Actual values may vary depending on the specific expression and purification conditions.
| Purification Step | Total Protein (mg) | LBP Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Clarified Supernatant | 500 | 50,000 | 100 | 100 | 1 |
| Ni-NTA Affinity | 10 | 45,000 | 4,500 | 90 | 45 |
| Ion-Exchange (Anion) | 4.5 | 40,500 | 9,000 | 81 | 90 |
| Size-Exclusion | 4 | 38,000 | 9,500 | 76 | 95 |
Protocol 3: Affinity Chromatography (Ni-NTA)
This protocol is for the capture of His-tagged LBP.
1. Column Preparation: a. Pack a column with Ni-NTA agarose resin. b. Wash the column with 5 column volumes (CV) of deionized water. c. Equilibrate the column with 5-10 CV of Binding Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).
2. Sample Loading: a. For E. coli lysate, resuspend the cell pellet in Binding Buffer and lyse by sonication on ice. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. b. For CHO cell supernatant, adjust the pH to 8.0 and add NaCl to 300 mM and imidazole to 10 mM. c. Load the clarified lysate or supernatant onto the equilibrated column at a flow rate of 1-2 mL/min.
3. Washing: a. Wash the column with 10-20 CV of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) until the A280 absorbance returns to baseline.
4. Elution: a. Elute the bound LBP with 5-10 CV of Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). b. Collect fractions and monitor the A280 absorbance to identify fractions containing the eluted protein.
5. Analysis: a. Analyze the fractions by SDS-PAGE to confirm the presence and purity of LBP. Pool the fractions containing pure LBP.
Protocol 4: Ion-Exchange Chromatography (IEX)
This protocol serves as a polishing step to remove remaining protein contaminants. The choice of anion or cation exchange depends on the pI of LBP and the desired buffer pH.
1. Buffer Exchange: a. Exchange the buffer of the pooled fractions from the affinity step into the IEX Binding Buffer using a desalting column or dialysis. For anion exchange, a suitable buffer would be 20 mM Tris-HCl, pH 8.0.
2. Column Preparation: a. Equilibrate an anion exchange column (e.g., Q-Sepharose) with 5-10 CV of IEX Binding Buffer (20 mM Tris-HCl, pH 8.0).
3. Sample Loading and Elution: a. Load the buffer-exchanged sample onto the column. b. Wash the column with IEX Binding Buffer until the A280 returns to baseline. c. Elute the bound proteins with a linear gradient of 0-1 M NaCl in the IEX Binding Buffer over 20 CV. d. Collect fractions and analyze by SDS-PAGE to identify those containing pure LBP.
Protocol 5: Size-Exclusion Chromatography (SEC)
This final polishing step separates LBP from any remaining aggregates or smaller contaminants.
1. Column Preparation: a. Equilibrate a size-exclusion column (e.g., Superdex 200) with at least 2 CV of SEC Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
2. Sample Application and Separation: a. Concentrate the pooled LBP fractions from the IEX step to a small volume (typically <5% of the column volume). b. Inject the concentrated sample onto the equilibrated SEC column. c. Elute the protein isocratically with SEC Buffer at a flow rate appropriate for the column. d. Collect fractions and monitor the A280 absorbance. LBP should elute as a single, symmetrical peak.
3. Final Analysis and Storage: a. Analyze the purity of the final LBP pool by SDS-PAGE. b. Determine the final protein concentration. c. Aliquot the purified LBP and store at -80°C. For long-term stability, consider adding a cryoprotectant like glycerol to a final concentration of 10-20%.
By following these detailed protocols, researchers can reliably produce and purify high-quality recombinant LBP for a wide range of applications in immunology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Network Viewer for NDEx [ndexbio.org]
- 5. bio-rad.com [bio-rad.com]
- 6. Overview of the Purification of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How do you choose a buffer for ion exchange chromatography? | AAT Bioquest [aatbio.com]
- 8. static.abclonal.com [static.abclonal.com]
Application Note: Lipopolysaccharide Binding Protein (LBP) as a Biomarker for Bacterial Infections
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipopolysaccharide Binding Protein (LBP) is a soluble, acute-phase protein primarily synthesized by hepatocytes that plays a crucial role in the innate immune response to bacterial infections.[1][2] It functions as a lipid transfer protein, recognizing and binding to the lipid A moiety of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[3][4] By forming a high-affinity complex with LPS, LBP presents it to the CD14 receptor on myeloid cells, which in turn activates the Toll-like receptor 4 (TLR4) signaling pathway.[5][6] This interaction significantly amplifies the host's inflammatory response, making LBP a key mediator in the early detection and control of bacterial pathogens.[2][4]
During an infection, LBP concentrations in the blood can increase dramatically from a baseline of 5-20 µg/mL to levels exceeding 200 µg/mL.[7][8] This rapid and substantial elevation has positioned LBP as a promising, albeit debated, biomarker for the diagnosis and prognosis of bacterial infections, particularly sepsis.[7][9] This document provides an overview of the LBP signaling pathway, its clinical applications, quantitative data on its diagnostic accuracy, and a detailed protocol for its measurement.
Biological Role and Signaling Pathway
LBP acts as a catalyst for the innate immune response to Gram-negative bacteria. It extracts LPS monomers from bacterial membranes and transfers them to the glycosylphosphatidylinositol (GPI)-anchored receptor, CD14, on the surface of immune cells like macrophages and monocytes.[4][5] The LPS-LBP-CD14 complex then facilitates the transfer of LPS to the MD-2/TLR4 receptor complex, triggering receptor dimerization.[6] This event initiates a downstream intracellular signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB.[5] Activated NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6), which are critical for orchestrating the inflammatory response to infection.[5][10]
Clinical Significance and Data
Serum LBP concentration is markedly elevated in patients with bacterial infections compared to healthy individuals or those with viral infections.[11] It has been investigated as a biomarker for sepsis, community-acquired pneumonia, and gastrointestinal infections.[9][12] However, its clinical utility is a subject of ongoing research. While some studies show promise, particularly in pediatric populations[11][13], a meta-analysis in adults with sepsis concluded that LBP has weak sensitivity and specificity when used as a standalone marker.[9] LBP levels may also be elevated in response to gram-positive bacteria and fungal infections, indicating it is a broad marker of infection rather than being specific to gram-negative bacteria.[7]
Data Presentation
The following tables summarize quantitative data on LBP levels and its diagnostic performance from various studies.
Table 1: LBP Serum/Plasma Concentrations in Different Clinical States
| Clinical Condition | Patient Population | LBP Concentration (Median or Mean ± SD) | Control/Comparison Group | LBP Concentration (Control) | Reference |
| Invasive Bacterial Infection | Children (n=39) | 45.0 µg/mL | Control Children (n=60) | 8.3 µg/mL | [11] |
| Sepsis | Adults | 30-40 µg/mL (Peak) | Healthy Adults | 5-20 µg/mL | [7][9] |
| Bacterial Gastroenteritis | Adults | 28.5 ± 16.5 µg/mL | Viral Gastroenteritis | 15.2 ± 11.5 µg/mL | [12] |
| Gram-Negative Infection | Female Adults | >70 µg/mL | Gram-Positive or Negative Culture | <70 µg/mL | [14] |
Table 2: Diagnostic Accuracy of LBP for Bacterial Infections
| Condition | Patient Population | Cut-off Value (µg/mL) | Sensitivity | Specificity | Area Under Curve (AUC) | Reference |
| Sepsis | Adults (Meta-analysis) | 18.2 - 64.6 | 0.64 (Pooled) | 0.63 (Pooled) | 0.68 | [9] |
| Bacterial vs. Non-bacterial GI Infection | Adults | 14.6 | Not Reported | Not Reported | Not Reported | [12] |
| Sepsis (vs. No Sepsis) | Adults in ED | Not Specified | Not Reported | Not Reported | 0.701 | [15] |
| Gram-Negative Infection | Female Adults | 70 | 0.88 | 0.74 | Not Reported | [14] |
Experimental Protocols
The most common method for quantifying LBP in biological samples is the sandwich enzyme-linked immunosorbent assay (ELISA).
Protocol: Measurement of LBP in Human Serum/Plasma by Sandwich ELISA
This protocol provides a general procedure. Users should always refer to the specific instructions provided with their ELISA kit.
A. Principle This assay employs the quantitative sandwich enzyme immunoassay technique. An antibody specific for LBP is pre-coated onto a microplate. Standards and samples are added to the wells, and any LBP present is bound by the immobilized antibody. A biotin-conjugated antibody specific for LBP is then added, followed by an avidin-horseradish peroxidase (HRP) conjugate. A substrate solution is added to the wells, and color develops in proportion to the amount of LBP bound. The reaction is stopped, and the absorbance is measured.[16][17]
B. Materials Required (Not typically included in kit)
-
Microplate reader capable of measuring absorbance at 450 nm[18]
-
Precision pipettes and tips[18]
-
Deionized or distilled water
-
Graduated cylinders
-
Tubes for sample and standard dilutions[18]
-
Absorbent paper
C. Sample Collection and Preparation
-
Serum: Collect whole blood in a serum separator tube (SST). Allow the sample to clot for 30-60 minutes at room temperature. Centrifuge for 15 minutes at approximately 1000 x g. Carefully aspirate the serum and assay immediately or aliquot and store at ≤ -20°C. Avoid repeated freeze-thaw cycles.[16][19]
-
Plasma: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Aspirate the plasma and assay immediately or aliquot and store at ≤ -20°C. Avoid repeated freeze-thaw cycles.[16][20]
-
Sample Dilution: Due to the high concentration of LBP in clinical samples, a significant dilution is required. A common starting dilution is 1:1000. This can be achieved in two steps: first, a 1:20 dilution (e.g., 5 µL sample + 95 µL sample diluent), followed by a 1:50 dilution of the intermediate (e.g., 5 µL of 1:20 dilution + 245 µL sample diluent).[16][19] The optimal dilution factor should be determined empirically.
D. Assay Procedure
-
Bring all reagents, samples, and standards to room temperature before use.[16]
-
Prepare the required number of microplate wells for standards, samples, and blanks.
-
Add 100 µL of each standard, blank, and diluted sample to the appropriate wells. It is recommended to run all samples and standards in duplicate.[19]
-
Cover the plate and incubate for 2.5 hours at room temperature or as specified by the kit manufacturer.[18]
-
Aspirate the liquid from each well and wash the plate three to five times with ~300 µL of 1X Wash Buffer per well. Ensure complete removal of liquid after the last wash by inverting the plate and blotting it on clean absorbent paper.
-
Add 100 µL of the prepared Biotinylated Detection Antibody to each well.
-
Cover and incubate for 1 hour at room temperature.[18]
-
Repeat the wash step as described in step 5.
-
Add 100 µL of the prepared Streptavidin-HRP solution to each well.
-
Cover and incubate for 45 minutes at room temperature.[18]
-
Repeat the wash step as described in step 5.
-
Add 100 µL of TMB One-Step Substrate Reagent to each well.
-
Incubate for 30 minutes at room temperature in the dark.[18]
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the optical density (OD) of each well within 5 minutes using a microplate reader set to 450 nm.
E. Data Analysis
-
Subtract the mean OD of the blank from the OD of all standards and samples.
-
Create a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Use the standard curve to determine the LBP concentration in the diluted samples.
-
Multiply the calculated concentration by the sample dilution factor to obtain the final LBP concentration in the original sample.
Interpretation of Results
-
Elevated LBP: LBP levels significantly above the normal range (5-20 µg/mL) are indicative of an acute-phase inflammatory response, often associated with a bacterial infection.[7]
-
Context is Key: LBP is a non-specific marker of inflammation and should not be used as a standalone diagnostic tool.[9] Results should be interpreted in the context of the patient's clinical signs, symptoms, and other laboratory markers like C-reactive protein (CRP) and procalcitonin (PCT).[15]
-
Limitations: The diagnostic accuracy of LBP for sepsis in adults is limited.[9] Furthermore, while LBP is central to the response to Gram-negative bacteria, its levels can also rise during infections caused by other pathogens and in non-infectious inflammatory conditions.[7] The role of LBP is also concentration-dependent, with very high levels potentially having an inhibitory or neutralizing effect on the LPS response.[8][21]
Conclusion
LBP is a critical component of the innate immune system that facilitates the recognition of bacterial LPS. Its concentration increases substantially during infection, making it a valuable research tool and a potential biomarker. While its utility as a sole diagnostic marker for sepsis in adults is limited by modest sensitivity and specificity, it may hold value as part of a biomarker panel or for specific patient populations and conditions.[9][22] The standardized ELISA protocol provided here offers a reliable method for quantifying LBP, enabling further research into its role in infectious diseases and its potential for clinical application.
References
- 1. Lipopolysaccharide binding protein - Wikipedia [en.wikipedia.org]
- 2. Lipopolysaccharide Binding Protein Is an Essential Component of the Innate Immune Response to Escherichia coli Peritonitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Lipopolysaccharide-binding protein is required to combat a murine gram-negative bacterial infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elisakits.co.uk [elisakits.co.uk]
- 6. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 7. Serum Lipopolysaccharide Binding Protein Levels Predict Severity of Lung Injury and Mortality in Patients with Severe Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Lipopolysaccharide-Induced Cell Signalling in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diagnostic Accuracy of Lipopolysaccharide-Binding Protein as Biomarker for Sepsis in Adult Patients: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fever - Wikipedia [en.wikipedia.org]
- 11. Lipopolysaccharide binding protein is a potential marker for invasive bacterial infections in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipopolysaccharide binding protein, interleukin-6 and C-reactive protein in acute gastrointestinal infections: value as biomarkers to reduce unnecessary antibiotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Plasma Lipopolysaccharide-Binding Protein (LBP) Is Induced in Critically Ill Females with Gram-Negative Infections—Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diagnostic accuracy of lipopolysaccharide-binding protein for sepsis in patients with suspected infection in the emergency department - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. abclonal-us.oss-us-east-1.aliyuncs.com [abclonal-us.oss-us-east-1.aliyuncs.com]
- 17. abcam.com [abcam.com]
- 18. raybiotech.com [raybiotech.com]
- 19. file.elabscience.com [file.elabscience.com]
- 20. cloud-clone.com [cloud-clone.com]
- 21. Biomarkers of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunofluorescence Staining of LBP in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopolysaccharide-binding protein (LBP) is a pivotal acute-phase reactant in the innate immune response to bacterial endotoxins. It facilitates the recognition of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, by immune cells. LBP binds to LPS and presents it to the CD14 receptor, which in turn activates the Toll-like receptor 4 (TLR4) signaling cascade, leading to the production of pro-inflammatory cytokines.[1][2] Given its central role in inflammation and sepsis, the accurate detection and localization of LBP in tissue samples are crucial for research in immunology, infectious diseases, and drug development. Immunofluorescence (IF) is a powerful technique for visualizing the distribution of LBP within the complex microenvironment of tissues. This document provides a detailed protocol for the immunofluorescent staining of LBP in tissue samples, along with data presentation guidelines and troubleshooting tips.
LBP Signaling Pathway
LBP initiates a signaling cascade that is fundamental to the innate immune response against Gram-negative bacteria. The process begins with LBP binding to LPS in the bloodstream. This LBP-LPS complex then interacts with CD14, a co-receptor, which facilitates the transfer of LPS to the TLR4/MD-2 complex on the surface of immune cells such as macrophages and monocytes. This binding event induces the dimerization of TLR4, triggering downstream signaling pathways, primarily the MyD88-dependent and TRIF-dependent pathways. These pathways culminate in the activation of transcription factors like NF-κB and IRF3, leading to the expression of inflammatory cytokines and type I interferons.[3][4][5][6]
Experimental Protocols
This section provides a comprehensive protocol for indirect immunofluorescence staining of LBP in both frozen and formalin-fixed paraffin-embedded (FFPE) tissue sections.
I. Reagents and Materials
-
Primary Antibody: Anti-LBP antibody (Refer to Table 1 for recommended starting dilutions).
-
Secondary Antibody: Fluorochrome-conjugated secondary antibody appropriate for the host species of the primary antibody.
-
Fixatives: 4% Paraformaldehyde (PFA) in PBS for frozen sections; 10% Neutral Buffered Formalin (NBF) for FFPE sections.
-
Cryoprotectant: 30% Sucrose in PBS.
-
Embedding Medium: Optimal Cutting Temperature (OCT) compound for frozen sections.
-
Antigen Retrieval Buffers:
-
Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0).
-
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 or 0.1% Saponin in PBS.
-
Blocking Buffer: 5% Normal Serum (from the host species of the secondary antibody) and 1% Bovine Serum Albumin (BSA) in PBS.
-
Wash Buffer: PBS with 0.05% Tween 20 (PBST).
-
Mounting Medium: Antifade mounting medium with or without a nuclear counterstain (e.g., DAPI).
-
Glass slides, coverslips, staining jars, and a humidity chamber.
II. Tissue Preparation
A. Frozen Sections
-
Fixation: Perfuse the animal with ice-cold PBS followed by 4% PFA. For tissue blocks, immerse in 4% PFA for 4-24 hours at 4°C.
-
Cryoprotection: Immerse the fixed tissue in 30% sucrose in PBS at 4°C until it sinks (typically 24-48 hours).
-
Embedding: Embed the cryoprotected tissue in OCT compound and freeze rapidly.
-
Sectioning: Cut 5-10 µm thick sections using a cryostat and mount on charged glass slides.
-
Storage: Store sections at -80°C until use.
B. Formalin-Fixed Paraffin-Embedded (FFPE) Sections
-
Fixation: Immerse tissue in 10% NBF for 18-24 hours at room temperature.
-
Processing and Embedding: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount on charged glass slides.
-
Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.
III. Immunofluorescence Staining Protocol
The following workflow outlines the key steps for LBP immunofluorescence staining.
-
Deparaffinization and Rehydration (for FFPE sections):
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval (for FFPE sections):
-
Heat-induced epitope retrieval (HIER) is recommended.
-
Immerse slides in pre-heated Sodium Citrate Buffer (pH 6.0) or Tris-EDTA Buffer (pH 9.0).
-
Heat in a microwave, pressure cooker, or water bath (e.g., 95-100°C for 20-30 minutes).[3][4]
-
Allow slides to cool to room temperature in the buffer.
-
Rinse with PBS.
-
-
Permeabilization:
-
Incubate sections in Permeabilization Buffer for 10-15 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidity chamber to minimize non-specific antibody binding.[7]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash slides with PBST (3 x 5 minutes).
-
-
Secondary Antibody Incubation:
-
Dilute the fluorochrome-conjugated secondary antibody in Blocking Buffer.
-
Incubate sections with the diluted secondary antibody for 1-2 hours at room temperature in the dark.
-
Note: From this step onwards, protect the slides from light.
-
-
Washing:
-
Wash slides with PBST (3 x 5 minutes) in the dark.
-
-
Counterstaining (Optional):
-
If a nuclear counterstain is desired, incubate with DAPI solution for 5 minutes.
-
Rinse briefly with PBS.
-
-
Mounting:
-
Mount a coverslip onto the slide using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets.
-
Data Presentation
Quantitative data from immunofluorescence experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Recommended Starting Dilutions for Anti-LBP Primary Antibodies
| Antibody Type | Host Species | Recommended Starting Dilution (for IHC) | Notes |
| Monoclonal | Mouse | 1:500 | This dilution was used for IHC on paraffin-embedded human liver cancer tissue.[12] Optimal dilution for IF should be determined by titration. |
| Polyclonal | Rabbit | 1:200 - 1:1000 | General starting range for polyclonal antibodies in IF. Empirical testing is crucial. |
| Polyclonal | Goat | 1:100 - 1:500 | General starting range for polyclonal antibodies in IF. Empirical testing is crucial. |
Note: The optimal antibody concentration is dependent on the specific antibody, tissue type, and fixation method, and should be determined empirically through titration experiments.
Table 2: Comparison of Antigen Retrieval Methods for LBP Staining in FFPE Tissues
| Method | Buffer | pH | Heating Method | Advantages | Disadvantages |
| HIER | Sodium Citrate | 6.0 | Microwave, Pressure Cooker, Water Bath | Commonly used, effective for many antigens. | May not be optimal for all epitopes; can cause tissue damage if not controlled. |
| HIER | Tris-EDTA | 9.0 | Microwave, Pressure Cooker, Water Bath | Often provides superior retrieval for certain nuclear and cytoplasmic antigens.[3][4][13] | Can sometimes lead to higher background staining. |
| PIER | Trypsin or Proteinase K | ~7.8 | 37°C Water Bath | Milder than HIER, can be effective for some antigens resistant to heat retrieval. | Can damage tissue morphology and destroy some epitopes if over-digested. |
Pro-Tips and Troubleshooting
-
Positive and Negative Controls: Always include appropriate controls to validate your staining.
-
Positive Control: A tissue known to express LBP (e.g., liver).[1][2]
-
Negative Control: A tissue known to not express LBP, or a tissue section stained without the primary antibody to check for non-specific secondary antibody binding.
-
Isotype Control: A non-immune antibody of the same isotype and at the same concentration as the primary antibody to assess non-specific binding of the primary antibody.
-
-
Minimizing Autofluorescence: Liver and some other tissues can exhibit high levels of autofluorescence.[14][15][16] Consider using a commercial autofluorescence quenching reagent or treating with Sudan Black B.
-
Optimizing Signal-to-Noise Ratio: The goal of optimization is to achieve a high signal-to-noise ratio.[8][10][16][17][18]
-
Weak or No Signal:
-
Increase primary antibody concentration or incubation time.
-
Ensure antigen retrieval was effective.
-
Check the compatibility of primary and secondary antibodies.
-
Use a brighter fluorophore.
-
-
High Background:
-
Decrease primary or secondary antibody concentration.
-
Increase blocking time or change the blocking reagent.
-
Ensure adequate washing steps.
-
Consider using a pre-adsorbed secondary antibody.
-
-
-
Image Acquisition: Use consistent microscope settings (e.g., laser power, gain, exposure time) when comparing different samples to allow for accurate quantitative analysis.
By following this detailed protocol and considering the provided recommendations, researchers can achieve reliable and reproducible immunofluorescence staining of LBP in various tissue samples, enabling a deeper understanding of its role in health and disease.
References
- 1. LPS-binding protein mediates LPS-induced liver injury and mortality in the setting of biliary obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Antigen retrieval techniques in immunohistochemistry: comparison of different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. An optimized visualization and quantitative protocol for in-depth evaluation of lymphatic vessel architecture in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 8. frontiersin.org [frontiersin.org]
- 9. Comparative Evaluation of Lipopolysaccharide Administration Methods to Induce Acute Lung Injury in Murine Models: Efficacy, Consistency, and Technical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IF Signal-To-Noise-Ratios | Proteintech Group [ptglab.com]
- 11. blog.cellsignal.com [blog.cellsignal.com]
- 12. LPS-binding protein mediates LPS-induced liver injury and mortality in the setting of biliary obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimized immunofluorescence for liver structure analysis: Enhancing 3D resolution and minimizing tissue autofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimized immunofluorescence for liver structure analysis: Enhancing 3D resolution and minimizing tissue autofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Signal-to-Noise Considerations [evidentscientific.com]
- 17. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 18. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols: LBP Functional Assays in Primary Monocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopolysaccharide-binding protein (LBP) is a soluble acute-phase protein that plays a critical role in the innate immune response to gram-negative bacteria.[1] It functions by binding with high affinity to the lipid A moiety of lipopolysaccharide (LPS), a major component of the outer membrane of these bacteria.[2][3] LBP then facilitates the transfer of LPS to the CD14 receptor on the surface of myeloid cells, particularly monocytes and macrophages.[2][4] This interaction is a crucial first step in initiating a potent inflammatory cascade through the Toll-like receptor 4 (TLR4) signaling pathway.[5][6] In the presence of LBP, the concentration of LPS required to trigger a cytokine response in mononuclear phagocytes is reduced by as much as 100-fold.[2]
Understanding and quantifying the functional consequences of LBP-mediated LPS recognition is vital for research in sepsis, infectious diseases, and the development of immunomodulatory therapeutics. These application notes provide detailed protocols for assessing LBP function in primary human monocyte cultures, focusing on key readouts of cellular activation: cytokine production and NF-κB activation.
LBP-Mediated Signaling Pathway in Monocytes
The activation of monocytes by LPS is initiated by a series of molecular interactions at the cell surface. LBP binds to LPS aggregates in the bloodstream and disaggregates them into monomers.[6] The LBP-LPS complex then docks with CD14, a glycosylphosphatidylinositol (GPI)-anchored protein found in cholesterol-rich lipid rafts on the monocyte membrane.[4][7] CD14, in turn, presents the LPS molecule to the TLR4/MD-2 receptor complex.[3][5] This binding event induces the dimerization of TLR4, which triggers the recruitment of intracellular adaptor proteins, primarily MyD88 and Mal (TIRAP).[3] This initiates a downstream signaling cascade involving IRAK and TRAF6, ultimately leading to the activation of the transcription factor NF-κB.[3][8] Activated NF-κB translocates to the nucleus, where it drives the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[8][9]
References
- 1. Dual Role of Lipopolysaccharide (LPS)-Binding Protein in Neutralization of LPS and Enhancement of LPS-Induced Activation of Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipopolysaccharide binding protein participation in cellular activation by LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Lipopolysaccharide Structure in Monocyte Activation and Cytokine Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TLR4 and CD14 trafficking and its influence on LPS-induced pro-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 7. CD14 and toll-like receptor 4: a link between infection and acute coronary events? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
High-Throughput Screening for Inhibitors of the LBP-LPS Interaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, and Lipopolysaccharide-Binding Protein (LBP) is a critical initiating event in the host inflammatory response that can lead to sepsis and septic shock. LBP, an acute-phase protein, binds to LPS monomers and catalyzes their transfer to the CD14 receptor, which in turn presents LPS to the Toll-like receptor 4 (TLR4)-MD2 complex, triggering a downstream signaling cascade and the release of pro-inflammatory cytokines.[1][2][3] Given the pivotal role of the LBP-LPS interaction in the pathogenesis of sepsis, its inhibition represents a promising therapeutic strategy.
These application notes provide an overview of high-throughput screening (HTS) methodologies designed to identify and characterize small molecule or peptide inhibitors of the LBP-LPS interaction. Detailed protocols for key experimental assays are provided, along with guidance on data analysis and interpretation.
LBP-LPS Signaling Pathway
The binding of LBP to LPS initiates a signaling cascade that culminates in the production of inflammatory mediators. A simplified representation of this pathway is depicted below.
High-Throughput Screening (HTS) Workflow
A typical HTS workflow for identifying inhibitors of the LBP-LPS interaction involves several stages, from primary screening of a large compound library to secondary and tertiary assays for hit validation and characterization.
Experimental Protocols
Competitive ELISA for LBP-LPS Interaction Inhibitors
This assay is designed to identify compounds that inhibit the binding of LBP to immobilized LPS.
Principle: LPS is coated onto the wells of a microtiter plate. Recombinant LBP is pre-incubated with test compounds and then added to the LPS-coated wells. The amount of LBP that binds to the immobilized LPS is detected using a primary antibody against LBP, followed by a horse-radish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate. A decrease in signal in the presence of a test compound indicates inhibition of the LBP-LPS interaction.
Materials:
-
High-binding 96-well microtiter plates
-
LPS from E. coli O111:B4
-
Recombinant human LBP
-
Primary antibody (e.g., mouse anti-human LBP)
-
HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (PBS with 1% BSA)
-
Assay buffer (PBS with 0.1% BSA and 0.05% Tween-20)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Test compounds dissolved in DMSO
Protocol:
-
LPS Coating:
-
Dilute LPS to 10 µg/mL in PBS.
-
Add 100 µL of the LPS solution to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Inhibition Reaction:
-
In a separate plate, prepare serial dilutions of test compounds in assay buffer. Ensure the final DMSO concentration is ≤1%.
-
Add a fixed concentration of recombinant LBP (e.g., 100 ng/mL) to the compound dilutions and incubate for 30 minutes at room temperature.
-
Transfer 100 µL of the LBP-compound mixture to the LPS-coated and blocked plate.
-
Include positive controls (LBP without inhibitor) and negative controls (assay buffer only).
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the primary antibody diluted in assay buffer to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody diluted in assay buffer to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
-
Signal Development:
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color development.
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated as follows: % Inhibition = [1 - (OD_sample - OD_blank) / (OD_positive_control - OD_blank)] * 100
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Fluorescence Resonance Energy Transfer (FRET) Assay
This homogeneous assay format is well-suited for HTS and measures the proximity between LBP and LPS.
Principle: LBP is labeled with a donor fluorophore (e.g., fluorescein) and LPS is labeled with an acceptor fluorophore (e.g., rhodamine). When LBP and LPS are in close proximity due to binding, excitation of the donor fluorophore results in energy transfer to the acceptor, leading to acceptor emission. Inhibitors of the LBP-LPS interaction will disrupt this proximity, causing a decrease in the FRET signal (a decrease in acceptor emission and an increase in donor emission).
Materials:
-
Fluorescently labeled recombinant human LBP (LBP-Donor)
-
Fluorescently labeled LPS (LPS-Acceptor)
-
Low-volume 384-well black plates
-
Assay buffer (e.g., PBS, pH 7.4)
-
Test compounds dissolved in DMSO
-
A microplate reader with FRET capabilities
Protocol:
-
Assay Setup:
-
Dispense a small volume (e.g., 50 nL) of test compounds at various concentrations into the wells of a 384-well plate.
-
Add a solution containing LBP-Donor to all wells.
-
Initiate the binding reaction by adding a solution of LPS-Acceptor to all wells. Final concentrations of LBP-Donor and LPS-Acceptor should be optimized for a robust FRET signal.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 30-60 minutes) at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence emission of both the donor and acceptor fluorophores at their respective wavelengths.
-
-
Data Analysis:
-
The FRET signal can be expressed as the ratio of acceptor emission to donor emission.
-
Calculate the percentage of inhibition based on the decrease in the FRET ratio in the presence of test compounds compared to controls.
-
Determine IC₅₀ values as described for the ELISA.
-
Data Presentation
Quantitative data from HTS assays should be carefully curated and presented to allow for easy comparison of potential inhibitors.
| Compound/Peptide | Assay Type | Target Interaction | IC₅₀/EC₅₀ | Z'-Factor | Reference |
| Pedopeptin A | TR-FRET | LPS-CD14 | 20 nM | Not Reported | [4] |
| Pedopeptin B | TR-FRET | LPS-CD14 | 11 nM | Not Reported | [4] |
| Pedopeptin C | TR-FRET | LPS-CD14 | 47 nM | Not Reported | [4] |
| LBP (86-99) peptide | Cell-based (TNF-α) | LBP-LPS | ~50 µg/mL | Not Reported | [5] |
| LBPK95A peptide | Cell-based (TNF-α) | LBP-LPS | ~25 µg/mL | Not Reported | [5] |
| HTS Assay Example | FITC-casein degradation | ClpC1P1P2 | N/A | 0.81 | [6] |
Note: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[7][8][9][10][11] The formula is: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|, where SD is the standard deviation and Mean is the average of the positive and negative controls.
Conclusion
The development of robust and reliable high-throughput screening assays is essential for the discovery of novel inhibitors of the LBP-LPS interaction. The competitive ELISA and FRET-based assays described here represent two powerful platforms for primary screening campaigns. Subsequent validation and characterization of initial hits using orthogonal and cell-based assays will be crucial for identifying lead compounds with therapeutic potential for the treatment of sepsis and other inflammatory diseases driven by Gram-negative bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Usefulness of ELISA Methods for Assessing LPS Interactions with Proteins and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of LPS-responses by synthetic peptides derived from LBP associates with the ability of the peptides to block LBP-LPS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of high throughput screening methods for inhibitors of ClpC1P1P2 from Mycobacteria tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. assay.dev [assay.dev]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Z-factor - Wikipedia [en.wikipedia.org]
- 11. support.collaborativedrug.com [support.collaborativedrug.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal in LBP Western Blot
Welcome to the technical support center for troubleshooting low signal in Lipopolysaccharide-Binding Protein (LBP) Western Blots. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the immunodetection of LBP.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any band for LBP. What are the possible reasons?
A weak or absent signal for LBP can stem from several factors throughout the Western Blot workflow. Here are some common culprits:
-
Low or No LBP Expression: The cell line or tissue you are using may not express LBP at a detectable level. LBP is primarily expressed in the liver, particularly in hepatocytes. Lower levels are found in adipose tissues, skeletal muscles, and lungs. It is also present in blood serum.[1]
-
Insufficient Protein Load: For low-abundance proteins like LBP, a higher total protein concentration per lane is often necessary.
-
Inefficient Protein Extraction: The lysis buffer used may not be optimal for LBP, which is a secreted glycoprotein.
-
Poor Transfer Efficiency: LBP, with an expected molecular weight of approximately 53-67 kDa, may not have transferred effectively from the gel to the membrane.[1]
-
Suboptimal Antibody Concentrations: The concentrations of the primary or secondary antibodies may be too low.
-
Inactive Antibodies or Reagents: Improper storage or handling can lead to a loss of antibody activity. Similarly, expired or improperly prepared substrates can fail to produce a signal.
Q2: My LBP band is very faint. How can I increase the signal intensity?
To enhance a weak LBP signal, consider the following optimization steps:
-
Increase Protein Load: Try loading a higher amount of total protein per lane, for example, 50-100 µg.
-
Optimize Antibody Dilutions: Titrate your primary and secondary antibodies to find the optimal concentration. A recommended starting dilution for an anti-LBP primary antibody can be around 1:500 to 1:1000.[2]
-
Extend Incubation Times: Increasing the incubation time for the primary antibody (e.g., overnight at 4°C) or the secondary antibody can boost the signal.[3][4]
-
Use a More Sensitive Detection Reagent: Enhanced chemiluminescent (ECL) substrates can significantly amplify the signal.
-
Choose the Right Membrane: For proteins in the size range of LBP, a 0.45 µm pore size nitrocellulose or PVDF membrane is generally suitable. PVDF membranes are often recommended for their higher binding capacity.[5]
-
Enrich for LBP: If LBP expression is very low in your sample, consider using immunoprecipitation to enrich for LBP before running the Western Blot.
Q3: What are the expected molecular weight and expression patterns of LBP?
The active form of LBP has a predicted molecular weight of around 53 kDa, though it can appear higher, up to 67 kDa, on a Western Blot, potentially due to post-translational modifications like glycosylation.[1] High levels of LBP RNA are found in the liver (hepatocytes).[1] It is also expressed at lower levels in adipose tissue, skeletal muscle, pancreas, gastrointestinal tract, and lungs.[1] LBP is a secreted protein and can be detected in blood serum.[1][6] When designing your experiment, it's crucial to include appropriate positive and negative controls to validate your results.[1]
Troubleshooting Guide
This table summarizes common issues leading to low or no signal for LBP and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| No Signal | Low or no expression of LBP in the sample. | Use a positive control where LBP expression is known (e.g., liver tissue lysate or specific cell lines).[1] |
| Insufficient total protein loaded. | Increase the amount of protein loaded per lane (e.g., 20-50 µg).[7] | |
| Inefficient protein transfer. | Verify transfer efficiency with Ponceau S staining. For a protein of LBP's size, ensure adequate transfer time and appropriate methanol concentration in the transfer buffer.[5] | |
| Inactive primary or secondary antibody. | Use a new aliquot of antibody and ensure proper storage conditions. Test antibody activity using a dot blot. | |
| Incompatible primary and secondary antibodies. | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary). | |
| Expired or inactive detection substrate. | Use a fresh, properly stored substrate. | |
| Weak Signal | Suboptimal primary antibody dilution. | Titrate the primary antibody. Start with the manufacturer's recommended dilution and test a range of concentrations (e.g., 1:250, 1:500, 1:1000, 1:2000).[8] |
| Suboptimal secondary antibody dilution. | Titrate the secondary antibody. Typical starting dilutions range from 1:2,000 to 1:10,000.[9] | |
| Insufficient incubation time. | Increase the primary antibody incubation time (e.g., overnight at 4°C).[3][4] | |
| Inadequate blocking. | Over-blocking can mask the epitope. Try reducing the blocking agent concentration or switching to a different blocking agent (e.g., BSA instead of milk). | |
| Excessive washing. | Reduce the number or duration of wash steps. |
Experimental Protocols
LBP Sample Preparation from Cell Culture
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing protease inhibitors. For a 10 cm dish, 500 µL is generally sufficient.[10]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.[10]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[10]
-
Transfer the supernatant (containing the protein extract) to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Add 2X Laemmli sample buffer to the desired amount of protein (e.g., 20-50 µg) and boil at 95-100°C for 5 minutes.
Western Blot Protocol for LBP Detection
-
Gel Electrophoresis: Load the prepared samples onto a polyacrylamide gel (a 10% or 12% gel is suitable for LBP's molecular weight). Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer overnight at 4°C or a semi-dry transfer can be used. Confirm transfer efficiency by staining the membrane with Ponceau S.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the anti-LBP primary antibody diluted in the blocking buffer. A starting dilution of 1:500 to 1:1000 is recommended.[2] Incubation can be done for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[11]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
Visualizations
Troubleshooting Workflow for Low LBP Signal
Caption: A logical workflow for troubleshooting low or no signal in an LBP Western Blot experiment.
Key Stages of the LBP Western Blot Protocol
Caption: An overview of the key experimental stages in performing a Western Blot for LBP detection.
References
- 1. youtube.com [youtube.com]
- 2. usbio.net [usbio.net]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 5. Optimization of western blotting for the detection of proteins of different molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellsciences.com [cellsciences.com]
- 7. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. addgene.org [addgene.org]
- 11. bio-rad.com [bio-rad.com]
Technical Support Center: Optimizing LBP ELISA for Reproducibility and Accuracy
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to enhance the reproducibility and accuracy of their Lipopolysaccharide-Binding Protein (LBP) Enzyme-Linked Immunosorbent Assays (ELISAs).
Frequently Asked Questions (FAQs)
Q1: What is the optimal coating concentration for the anti-LBP capture antibody?
A1: The optimal concentration for the capture antibody typically ranges from 1-10 µg/mL. It is crucial to perform a checkerboard titration to determine the ideal concentration for your specific antibody pair and plate type, balancing signal intensity with background noise.[1]
Q2: Which blocking buffer is recommended for an LBP ELISA?
A2: A common and effective blocking buffer is 1-5% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS). For assays with high background, alternative blockers like non-fat dry milk (1-5%) or specialized commercial blocking buffers can be tested. Ensure the blocking agent does not cross-react with your antibodies or sample components.[2][3]
Q3: What are the standard incubation times and temperatures?
A3: Standard incubation times can vary, but typical ranges are:
-
Coating: Overnight at 4°C or 2 hours at 37°C.[4]
-
Blocking: 1-2 hours at room temperature (RT) or 37°C.
-
Sample/Standard: 1-2 hours at RT or 37°C.[5]
-
Detection Antibody: 1 hour at RT or 37°C.[6]
-
Substrate: 15-30 minutes at RT in the dark.[5] These conditions should be optimized for your specific assay to achieve the best signal-to-noise ratio.[7]
Q4: How can I avoid edge effects on my plate?
A4: Edge effects, where wells on the perimeter of the plate behave differently, are often due to uneven temperature or evaporation.[8][9] To minimize them, ensure the plate is brought to room temperature before use, use a plate sealer during incubations, and avoid stacking plates.[8][10] For highly sensitive assays, consider not using the outermost wells.
Q5: What are common causes of high coefficient of variation (CV%) between replicates?
A5: High CV% (ideally ≤20%) often points to inconsistencies in technique.[9][11] Common causes include inaccurate pipetting, bubbles in wells, insufficient washing, temperature gradients across the plate, and sample heterogeneity.[9][12][13] Using calibrated pipettes and ensuring thorough mixing of reagents can improve precision.[9][14]
Troubleshooting Guide
This section addresses specific issues you may encounter during your LBP ELISA experiments.
Problem 1: High Background
High background signal can mask the specific signal from your analyte, reducing assay sensitivity.
Visual Troubleshooting Guide for High Background
Caption: Troubleshooting flowchart for diagnosing and resolving high background in LBP ELISA.
| Possible Cause | Recommended Solution |
| Antibody concentration too high | Titrate the detection antibody to a lower concentration. High concentrations can lead to non-specific binding.[4][15] |
| Insufficient blocking | Increase the blocking incubation time to 2 hours or try a different blocking agent. Ensure the blocker is compatible with your antibodies.[2] |
| Inadequate washing | Increase the number of wash cycles (e.g., from 3 to 5). Add a 30-second soak step between washes to help remove unbound reagents.[16][17][18] |
| Substrate solution deteriorated | Prepare fresh TMB substrate for each assay. The substrate should be colorless before use. Avoid light exposure.[16][17] |
| Cross-contamination | Use fresh pipette tips for each reagent and sample. Be careful not to splash reagents between wells.[18] |
Problem 2: Low or No Signal
A weak or absent signal can indicate a problem with one or more critical assay components or steps.
| Possible Cause | Recommended Solution |
| Reagents expired or improperly stored | Check the expiration dates on all kit components. Ensure reagents are stored at the recommended temperatures (typically 2-8°C).[10] |
| Omission of a critical reagent | Carefully review the protocol to ensure all steps were followed in the correct order, including the addition of standards, antibodies, and substrate.[16] |
| Incorrect antibody concentrations | The capture or detection antibody concentration may be too low. Perform an antibody titration to find the optimal concentrations.[4] |
| Buffer incompatibility | Ensure buffers do not contain inhibiting agents. For example, sodium azide is an inhibitor of Horseradish Peroxidase (HRP) and should not be in wash buffers.[4][16] |
| Insufficient incubation time | Increase incubation times for sample, antibodies, or substrate to allow for sufficient binding and color development.[6] |
Problem 3: Poor Standard Curve
An unreliable standard curve will lead to inaccurate sample quantification.
| Possible Cause | Recommended Solution |
| Improper standard preparation | Reconstitute lyophilized standards according to the manufacturer's instructions, ensuring the powder is fully dissolved. Prepare fresh serial dilutions for each plate.[19] |
| Pipetting errors | Use calibrated pipettes and proper technique. Pre-rinse tips with the solution before dispensing. Change tips between each standard dilution.[12][20] |
| Degraded standard | Aliquot the reconstituted standard and store it at -80°C to avoid repeated freeze-thaw cycles. Do not use standards past their expiration date.[19] |
| Incorrect curve fitting model | Use a 4- or 5-parameter logistic (4-PL or 5-PL) curve fit, which is typically best for ELISA data. Ensure the R² value is >0.99.[12] |
Problem 4: Sample Matrix Effects
Components in biological samples (e.g., serum, plasma) can interfere with the assay.[1][21][22]
| Possible Cause | Recommended Solution |
| Interfering substances in sample | Components like lipids, complement, or heterophilic antibodies in serum/plasma can cause interference.[22][23] |
| Solution 1: Sample Dilution | The simplest way to mitigate matrix effects is to dilute the samples. A starting dilution of 1:2 to 1:5 in assay diluent is recommended. This dilutes the interfering substances while ideally keeping the LBP concentration within the detectable range of the assay.[21][22][24] |
| Solution 2: Spike and Recovery | To confirm a matrix effect, perform a spike and recovery experiment. Add a known amount of LBP standard to your sample and measure the recovery. If recovery is poor (e.g., <80% or >120%), a matrix effect is likely present.[22] |
| Solution 3: Use a specialized diluent | Use a commercially available assay diluent designed to minimize matrix effects. These often contain proteins and other agents to block non-specific interactions.[1] |
Quantitative Data Summary
The following table provides recommended starting ranges for key LBP ELISA parameters. Optimization is required for each specific assay.
| Parameter | Recommended Range | Key Considerations |
| Capture Antibody Conc. | 1 - 5 µg/mL | Titrate to find the optimal balance between signal and background.[1] |
| Blocking Buffer | 1-5% BSA or Casein in PBS | Ensure blocker does not cross-react with antibodies. |
| Wash Buffer | PBS with 0.05% Tween-20 | Tween-20 helps reduce non-specific binding.[4] |
| Sample Dilution | 1:2 - 1:10 (or higher) | Dilute in an appropriate assay diluent to avoid matrix effects.[21] |
| Detection Antibody Conc. | 0.1 - 2 µg/mL | Titrate to ensure the signal is not saturated at high standard points. |
| Incubation Temperature | Room Temp (20-25°C) or 37°C | Higher temperatures can speed up reactions but may increase background.[16] |
| Plate Reader Wavelength | 450 nm (for TMB/H₂SO₄) | Subtract reference wavelength (e.g., 570 nm) for accuracy. |
Experimental Protocols
Protocol 1: ELISA Plate Coating
-
Dilute the capture anti-LBP antibody to its optimal concentration (e.g., 2 µg/mL) in a coating buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a high-binding 96-well microplate.
-
Seal the plate and incubate overnight at 4°C.
-
The next day, wash the plate 3 times with 300 µL/well of Wash Buffer (PBS + 0.05% Tween-20). Invert the plate and tap it firmly on absorbent paper to remove residual liquid after the last wash.[2]
Protocol 2: Blocking and Sample Incubation
-
Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature.
-
Wash the plate as described in Protocol 1, Step 4.
-
Prepare serial dilutions of the LBP standard and dilute your samples in Assay Diluent.
-
Add 100 µL of standards and samples to the appropriate wells. Run all in duplicate or triplicate.[11]
-
Seal the plate and incubate for 2 hours at room temperature.
-
Wash the plate as described in Protocol 1, Step 4.
Protocol 3: Detection and Signal Development
-
Dilute the biotinylated detection anti-LBP antibody to its optimal concentration in Assay Diluent.
-
Add 100 µL to each well.
-
Seal the plate and incubate for 1 hour at room temperature.
-
Wash the plate as described in Protocol 1, Step 4.
-
Add 100 µL of Streptavidin-HRP conjugate, diluted according to the manufacturer's instructions.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the plate 5 times with a 30-second soak step for each wash.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-20 minutes at room temperature in the dark. Monitor for color development.
-
Add 50 µL of Stop Solution (e.g., 2 N H₂SO₄) to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 30 minutes.
Visualization of Key Processes
LBP ELISA Standard Workflow
Caption: A step-by-step workflow for a standard sandwich LBP ELISA procedure.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 5. cloud-clone.com [cloud-clone.com]
- 6. file.elabscience.com [file.elabscience.com]
- 7. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 8. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 9. What causes high coefficient variation for my ELISA results? | AAT Bioquest [aatbio.com]
- 10. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. ELISA Data Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 12. blog.abclonal.com [blog.abclonal.com]
- 13. arp1.com [arp1.com]
- 14. mabtech.com [mabtech.com]
- 15. hycultbiotech.com [hycultbiotech.com]
- 16. novateinbio.com [novateinbio.com]
- 17. sinobiological.com [sinobiological.com]
- 18. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 19. arp1.com [arp1.com]
- 20. arp1.com [arp1.com]
- 21. The Matrix Effect During Elisa Testing - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 22. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 23. arp1.com [arp1.com]
- 24. cygnustechnologies.com [cygnustechnologies.com]
Technical Support Center: Recombinant LBP Folding and Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with recombinant Lipopolysaccharide-Binding Protein (LBP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression, purification, and handling of recombinant LBP, focusing on protein folding and stability.
Frequently Asked Questions (FAQs)
Q1: What are the most common expression systems for recombinant LBP, and what are the associated challenges?
A1: Recombinant LBP is produced in both prokaryotic and eukaryotic systems. While E. coli is a common choice due to its rapid growth and ease of genetic manipulation, challenges such as improper protein folding and the formation of inclusion bodies are frequent.[1][2] Eukaryotic systems, like Chinese Hamster Ovary (CHO) cells or other mammalian cell lines, are also used to ensure proper folding and post-translational modifications, which are critical for LBP's biological activity.[1][3] However, these systems can be more costly and have lower yields.
Q2: My recombinant LBP is forming inclusion bodies in E. coli. What can I do?
A2: Inclusion body formation is a common issue when overexpressing proteins in E. coli.[2][4] Here are several strategies to mitigate this:
-
Lower Expression Temperature: Reducing the induction temperature to 15-20°C can slow down protein synthesis, allowing more time for proper folding.[4][5]
-
Reduce Inducer Concentration: Lowering the concentration of the inducing agent (e.g., IPTG) can decrease the rate of protein expression.[4]
-
Use a Solubility Tag: Fusing LBP with a highly soluble protein, such as Maltose-Binding Protein (MBP) or a Hero protein tag, can enhance its solubility and prevent aggregation.[5][6]
-
Co-express Chaperones: Molecular chaperones can assist in the proper folding of LBP, reducing the likelihood of aggregation into inclusion bodies.[2][7]
Q3: How can I improve the stability of my purified recombinant LBP during storage?
A3: Maintaining the stability of purified LBP is crucial for its functionality. Key storage recommendations include:
-
Optimal Temperature: For long-term storage, -80°C is ideal to minimize enzymatic activity and degradation. For short-term storage, -20°C is suitable.[8] Avoid repeated freeze-thaw cycles, which can denature the protein.[3][8][9]
-
Aliquoting: Divide the purified protein into single-use aliquots to prevent contamination and degradation from multiple freeze-thaw cycles.[8]
-
Use of Cryoprotectants: Adding cryoprotectants like glycerol (10-50%) can prevent the formation of ice crystals during freezing, which can damage the protein.[8]
-
Buffer Composition: Store LBP in a buffer at an appropriate pH and consider adding stabilizers such as sugars (e.g., trehalose, sucrose) or carrier proteins (e.g., 0.1% BSA).[8][9][10]
-
Lyophilization: For long-term stability, lyophilization (freeze-drying) can be an effective method.[8]
Troubleshooting Guides
Issue 1: Low Yield of Soluble Recombinant LBP
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Improper Folding/Aggregation | Optimize expression conditions (lower temperature, reduced inducer concentration).[4][5] | Increased proportion of soluble LBP. |
| Co-express with molecular chaperones.[2][7] | Enhanced proper folding and solubility. | |
| Fuse LBP with a solubility-enhancing tag (e.g., MBP, GST, Hero).[5][6] | Improved solubility and potentially higher yield of the fusion protein. | |
| Proteolytic Degradation | Use protease-deficient E. coli expression strains.[11] | Reduced degradation of the target protein. |
| Add protease inhibitors during cell lysis and purification.[8][11] | Preservation of full-length LBP. | |
| Suboptimal Lysis | Ensure efficient cell disruption (e.g., optimize sonication time).[11] | Complete release of cellular contents, including soluble LBP. |
| Reduce lysate viscosity by dilution or enzymatic treatment (e.g., DNase). | Improved clarification and subsequent purification steps. |
Issue 2: Protein Aggregation After Purification
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Buffer Conditions | Screen different buffer pH values and ionic strengths.[12] | Identification of a buffer that minimizes aggregation. |
| Add stabilizing excipients such as arginine, sucrose, or trehalose.[8][10][13] | Increased protein stability and reduced aggregation. | |
| High Protein Concentration | Store the protein at a lower concentration (recommended range: 1-5 mg/mL).[8] | Reduced likelihood of concentration-dependent aggregation. |
| If high concentration is necessary, perform a buffer exchange into a stabilizing formulation. | Maintenance of solubility at high concentrations. | |
| Oxidation of Cysteine Residues | Add reducing agents like DTT or β-mercaptoethanol to the storage buffer.[8] | Prevention of intermolecular disulfide bond formation that can lead to aggregation. |
| Presence of Contaminants | Optimize the purification protocol to remove impurities that may promote aggregation. | Higher purity and improved stability of the final LBP product. |
Experimental Protocols
Protocol 1: SDS-PAGE for LBP Purity Analysis
Objective: To assess the purity and apparent molecular weight of recombinant LBP.
Methodology:
-
Sample Preparation: Mix 10-20 µg of the purified LBP sample with an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Denaturation: Heat the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the denatured samples and a molecular weight marker onto a 10-12% SDS-polyacrylamide gel. Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom.
-
Staining: Stain the gel with Coomassie Brilliant Blue R-250 for at least 1 hour.
-
Destaining: Destain the gel with a solution of methanol and acetic acid until the protein bands are clearly visible against a clear background.
-
Analysis: Visualize the gel on a light box. A pure LBP sample should show a major band at approximately 58-60 kDa.[3]
Protocol 2: ELISA for LBP Activity Assay
Objective: To determine the biological activity of recombinant LBP by measuring its ability to bind LPS and present it to CD14.
Methodology:
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for human LBP and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add serial dilutions of the recombinant LBP sample and a known standard to the wells. Incubate for 1-2 hours at room temperature.
-
LPS and sCD14 Addition: Add biotinylated LPS and soluble CD14 (sCD14) to the wells and incubate for 1 hour.
-
Detection: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.
-
Substrate Addition: Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The activity of the recombinant LBP can be quantified by comparing its binding curve to that of the standard.
Visualizations
References
- 1. What Recombinant LBP are being developed? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. raybiotech.com [raybiotech.com]
- 4. m.youtube.com [m.youtube.com]
- 5. neb.com [neb.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Recombinant protein expression: Challenges in production and folding related matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genextgenomics.com [genextgenomics.com]
- 9. static.abclonal.com [static.abclonal.com]
- 10. A review of methods to increase the stability of recombinant pharmaceutical proteins during the production and storage process - Medical Science Journal of Islamic Azad Univesity - Tehran Medical Branch - فصلنامه علوم پزشکی دانشگاه آزاد اسلامی واحد پزشکی تهران [tmuj.iautmu.ac.ir]
- 11. Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins [sigmaaldrich.com]
- 12. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 13. bprmcs.com [bprmcs.com]
avoiding non-specific binding in LBP co-immunoprecipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with non-specific binding in Lipopolysaccharide-Binding Protein (LBP) co-immunoprecipitation (Co-IP) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background and non-specific binding in a Co-IP experiment?
High background in Co-IP can stem from several sources. Primarily, non-specific proteins can bind to the beads, the antibody, or both.[1][2][3][4] This can be due to ionic or hydrophobic interactions with the beads themselves or non-specific affinity for the antibody, particularly if the antibody concentration is too high.[1][2] Additionally, insufficient washing, the use of overly harsh lysis buffers that expose "sticky" hydrophobic protein cores, or using too much cell lysate can contribute to high background.[1][5]
Q2: What are the essential negative controls for an LBP Co-IP experiment?
To ensure the specificity of the observed interactions, several negative controls are crucial.[6][7]
-
Isotype Control: An antibody of the same isotype and from the same host species as your anti-LBP antibody, but with no specificity for any protein in the lysate.[5][6] This helps identify non-specific binding to the immunoglobulin itself.[5][7]
-
Beads Only Control: Running the Co-IP procedure with just the beads (e.g., Protein A/G) and no antibody.[6][7] This identifies proteins that bind non-specifically to the bead matrix.[6]
-
Knockdown/Knockout Control: If possible, performing the Co-IP on a lysate from cells where LBP has been knocked down or knocked out confirms the antibody's specificity for LBP.[7]
Q3: My anti-LBP antibody is not pulling down any known interactors like CD14. What could be the issue?
There are several potential reasons for a failed Co-IP. The antibody itself may not be suitable for IP, as some antibodies only recognize denatured proteins (as in Western blotting) and not the native protein conformation required for IP.[1][8] The protein-protein interaction might be weak or transient and easily disrupted by the lysis or wash buffer conditions.[5] It's also possible that the epitope on LBP recognized by the antibody is masked upon binding to its interaction partners.[9] Finally, ensure that the interacting protein (e.g., CD14) is actually expressed in the cell lysate you are using.[1]
Troubleshooting Guide: Non-Specific Binding
High background can obscure true interaction partners. Below are common issues and recommended solutions to reduce non-specific binding in your LBP Co-IP.
| Problem | Possible Cause | Recommended Solution |
| High Background in All Lanes (including controls) | Non-specific binding of proteins to the beads (agarose or magnetic). | 1. Pre-clear the lysate: Incubate the cell lysate with beads alone for 30-60 minutes at 4°C before adding the primary antibody. This will remove proteins that adhere non-specifically to the beads.[1][5][10][11][12] 2. Block the beads: Before adding the antibody, incubate the beads with a blocking agent like 1-5% Bovine Serum Albumin (BSA) or non-fat milk to saturate non-specific binding sites.[1][3][5] |
| Bands Present in Isotype Control Lane | Non-specific binding of proteins to the antibody's Fc region or isotype. | 1. Reduce antibody concentration: Titrate the antibody to determine the lowest concentration that efficiently pulls down LBP. Too much antibody increases non-specific binding.[1][2] 2. Use a high-quality, affinity-purified antibody: Ensure the antibody has been validated for IP applications.[1][6] 3. Crosslink the antibody to the beads: This can prevent the antibody from co-eluting and allows for more stringent washing conditions. |
| Many Faint Bands in the LBP IP Lane | Insufficient washing or inappropriate buffer stringency. Weak, non-specific interactions are not being disrupted. | 1. Increase the number of washes: Perform at least 3-5 washes after the antibody-lysate incubation.[11] 2. Optimize wash buffer: Increase the stringency by adding a mild non-ionic detergent (e.g., 0.1-1% NP-40 or Triton X-100) or by increasing the salt concentration (NaCl can be increased up to 0.5 M or even 1 M).[4][5][8][13][14] Be cautious as high salt may disrupt weak, specific interactions. |
| High Molecular Weight Smear or Aggregates | Protein aggregates in the lysate or use of a harsh lysis buffer. | 1. Centrifuge lysate at high speed: Before pre-clearing, spin the lysate at a higher speed (e.g., >16,000 x g) for 15-30 minutes to pellet insoluble proteins and aggregates.[1][4] 2. Use a milder lysis buffer: Avoid harsh ionic detergents like SDS in your lysis buffer, as they can denature proteins and disrupt native interactions. A buffer with NP-40 or Triton X-100 is often preferred for Co-IP.[5][13][15] |
Experimental Protocols
Protocol: LBP Co-Immunoprecipitation
This protocol is a general guideline and may require optimization for your specific cell type and antibody.
1. Cell Lysis a. Wash cells (e.g., 1x10^7 cells) twice with ice-cold PBS. b. Lyse the cell pellet in 1 mL of ice-cold Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100) supplemented with a protease and phosphatase inhibitor cocktail.[3][7][8] c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (lysate) to a new pre-chilled tube.
2. Pre-Clearing the Lysate (Recommended) a. Add 20-30 µL of a 50% slurry of Protein A/G beads to the 1 mL of cell lysate. b. Incubate on a rotator for 1 hour at 4°C. c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant to a new pre-chilled tube, avoiding the bead pellet. This is the pre-cleared lysate.
3. Immunoprecipitation a. Add the appropriate amount of anti-LBP antibody (typically 1-5 µg, requires titration) to the pre-cleared lysate. b. For a negative control, add an equivalent amount of isotype control IgG to a separate tube of pre-cleared lysate. c. Incubate on a rotator for 2-4 hours or overnight at 4°C. d. Add 40 µL of a 50% slurry of pre-washed Protein A/G beads to each tube. e. Incubate on a rotator for an additional 1-2 hours at 4°C.
4. Washing a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Discard the supernatant. c. Resuspend the beads in 1 mL of cold Wash Buffer (e.g., Lysis Buffer with a lower detergent concentration or PBS with 0.1% Tween-20).[7][14] d. Repeat the pelleting and resuspension steps for a total of 3-5 washes.
5. Elution a. After the final wash, remove all supernatant. b. Elute the protein complexes from the beads by adding 40-50 µL of 1x SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes. c. Alternatively, use a milder elution buffer (e.g., 0.1 M glycine, pH 2.5) to keep the antibody on the beads, then neutralize the eluate.[7][14] d. Pellet the beads and collect the supernatant for analysis by Western blotting or mass spectrometry.
Visualizations
LBP Signaling Pathway
Caption: LBP binds to LPS and facilitates its transfer to CD14, leading to TLR4/MD-2 activation.
Co-IP Workflow for Reducing Non-Specific Binding
Caption: Key steps in a Co-IP workflow optimized to minimize non-specific binding.
References
- 1. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 3. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 4. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 5. Proteomics to Identify Proteins Interacting with P2X2 Ligand-Gated Cation Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cmdr.ubc.ca [cmdr.ubc.ca]
- 7. assaygenie.com [assaygenie.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 10. Lipopolysaccharide (LPS)-binding protein stimulates CD14-dependent Toll-like receptor 4 internalization and LPS-induced TBK1–IKKϵ–IRF3 axis activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CD14 - LBP Interaction Summary | BioGRID [thebiogrid.org]
- 12. moodle2.units.it [moodle2.units.it]
- 13. Human Lipopolysaccharide-binding Protein (LBP) and CD14 Independently Deliver Triacylated Lipoproteins to Toll-like Receptor 1 (TLR1) and TLR2 and Enhance Formation of the Ternary Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tips for Immunoprecipitation | Rockland [rockland.com]
- 15. mcgill.ca [mcgill.ca]
how to minimize variability in LBP functional assays
Welcome to the Technical Support Center for LBP Functional Assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during Lipopolysaccharide-Binding Protein (LBP) functional assays.
General Questions
Q1: What are the primary sources of variability in LBP functional assays?
Variability in LBP functional assays can be broadly categorized into three areas:
-
Pre-analytical Variability: This includes all steps from sample collection to preparation. Factors such as patient-related variables (diet, exercise), sample collection technique, choice of anticoagulant, sample handling (time, temperature), and storage conditions can significantly impact results.[1][2][3][4] Up to 75% of laboratory errors can be attributed to this phase.[2][4]
-
Analytical Variability: This pertains to the assay procedure itself. Key sources include reagent quality and consistency, pipette calibration, incubation times and temperatures, and the specific assay platform used (e.g., ELISA, LAL, cell-based).[5][6]
-
Post-analytical Variability: This involves data analysis and interpretation. The choice of statistical methods, curve-fitting models, and outlier handling can all introduce variability.[7]
Q2: How can I prevent endotoxin (LPS) contamination in my experiments?
Endotoxin contamination is a major concern as it can lead to highly variable and misleading results.[8] Endotoxins (LPS) are heat-stable and can be introduced from various sources.[9]
-
Water: Use only high-purity, endotoxin-free water for all reagents and solutions.[10]
-
Reagents & Media: Use certified endotoxin-free reagents, including cell culture media, serum (e.g., FBS), and additives.[8][10]
-
Plasticware & Glassware: Utilize certified pyrogen-free plasticware. For glassware, depyrogenation by dry heat (e.g., 250°C for at least 30 minutes) is recommended.[10]
-
User Technique: Practice proper aseptic technique. Bacteria are present on skin and can be introduced through improper handling.[10]
Assay-Specific Troubleshooting
LBP ELISA Assays
Q3: I'm observing high background in my LBP ELISA. What are the likely causes?
High background can obscure the specific signal. Common causes include:
-
Insufficient Washing: Ensure wash steps are performed thoroughly to remove all unbound reagents.[11]
-
Cross-Contamination: Avoid carryover between wells containing high and low concentrations of LBP.[11]
-
Substrate Issues: The substrate solution may have been exposed to light or contaminated. Prepare it fresh and protect it from light.
-
Incorrect Incubation: Incubation times or temperatures that are too long or too high can increase non-specific binding.[11]
Q4: My standard curve is poor or non-linear. How can I fix this?
A reliable standard curve is critical for accurate quantification.
-
Improper Standard Preparation: Ensure the standard is fully reconstituted and accurately serially diluted. Prepare fresh for each assay.[12]
-
Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate volumes.
-
Incorrect Curve Fit: Use the appropriate regression model for your data, typically a four-parameter logistic (4PL) curve fit for ELISAs.[6]
Limulus Amebocyte Lysate (LAL) Assays
Q5: I'm getting false-positive results in my LAL assay. What could be the cause?
False positives in LAL assays are often caused by non-endotoxin factors that activate the clotting cascade.
-
(1→3)-β-D-glucans: These molecules, found in fungi and some cellulosic materials (e.g., filters), can activate the Factor G pathway in the LAL cascade, leading to a false positive.[10] Using an endotoxin-specific buffer or lysate reagent can block this pathway.[13]
-
Serine Proteases: Certain enzymes in blood samples can cleave the substrate used in the assay, mimicking a positive result.[14]
-
Environmental Contamination: Pervasive environmental endotoxins can easily contaminate samples, reagents, or equipment, leading to false positives.[15]
Q6: My LAL assay is showing inhibition (false-negative results). Why is this happening?
Inhibition occurs when substances in the sample interfere with the enzymatic reaction.
-
pH: The optimal pH for the LAL reaction is typically between 6.0 and 8.0. Samples outside this range can inhibit the enzymes.[13]
-
Chelating Agents: High concentrations of chelating agents can interfere with the divalent cations required for the enzymatic cascade.
-
Sample Dilution: The most common way to overcome inhibition is by diluting the sample. This reduces the concentration of the interfering substance to a non-interfering level. It is crucial to validate the non-interfering dilution for each sample type.[13]
Cell-Based Functional Assays
Q7: My cell-based assay results are not reproducible. What should I check?
Cell-based assays have inherent biological variability. Controlling key parameters is essential.
-
Cell Health and Viability: Always use healthy, viable cells. Avoid using cells that are over-confluent or have been passaged too many times.[16]
-
Cell Seeding Density: Optimize the cell number per well to ensure a robust signal without overcrowding.[16][17]
-
Reagent Consistency: Use the same lot of media, serum, and other critical reagents whenever possible to avoid lot-to-lot variability.[16]
-
Incubator Conditions: Maintain stable temperature and CO2 levels, as fluctuations can affect cell health and responsiveness.[16]
II. Data Presentation: Managing Pre-Analytical Variables
Proper sample handling is critical for minimizing variability. The following table summarizes recommendations for plasma sample collection and storage, which can significantly impact LBP measurements.
| Parameter | Recommendation | Rationale | Potential Impact of Deviation |
| Anticoagulant | EDTA or Heparin | These are the most commonly recommended anticoagulants for LBP plasma collection.[11] Citrate may not be suitable for all kits.[11] | Use of improper anticoagulants can interfere with assay chemistry or LBP stability. |
| Processing Time | Centrifuge within 30 minutes of collection. | Minimizes protein degradation and potential release of cellular components.[11][18] | Delayed processing can lead to inaccurate LBP concentration measurements. |
| Centrifugation | 1000 x g for 15 minutes at 2-8°C. | Removes cells and platelets effectively without causing cell lysis.[11][19] | Insufficient centrifugation may leave cellular contaminants; excessive force can cause lysis. |
| Storage | Assay immediately or aliquot and store at ≤ -20°C (short-term) or -80°C (long-term).[11][19] | Prevents degradation of LBP. | Repeated freeze-thaw cycles can denature proteins, leading to lower measured LBP levels.[11][19] |
III. Experimental Protocols
This section provides generalized methodologies for common LBP functional assays. Note: Always refer to the specific manufacturer's protocol for your assay kit.
Protocol 1: General LBP Sandwich ELISA
This protocol outlines the main steps for a typical sandwich ELISA to quantify LBP.
-
Preparation: Bring all reagents, samples, and standards to room temperature.[12] Dilute wash buffers, standards, and samples to their working concentrations. The suggested dilution for normal serum/plasma can be around 1,000-fold, but this must be optimized.[12]
-
Coating (if applicable): If the plate is not pre-coated, add capture antibody to each well and incubate. Wash wells after incubation.
-
Blocking: Add blocking buffer to each well to prevent non-specific binding. Incubate and wash.
-
Sample/Standard Incubation: Add 100 µL of prepared standards and samples to appropriate wells. Incubate for 1-2.5 hours.[12][19]
-
Detection Antibody: Discard sample/standard solution. Add 100 µL of biotinylated detection antibody. Incubate for 1 hour. Wash wells thoroughly (e.g., 3 times).[12][19]
-
Enzyme Conjugate: Add 100 µL of HRP-Streptavidin solution. Incubate for 30-45 minutes. Wash wells thoroughly (e.g., 5 times).[12][19]
-
Substrate Development: Add 90-100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.[12][19]
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (OD) at 450 nm immediately.[12]
-
Analysis: Subtract the blank OD from all readings. Generate a standard curve by plotting the OD versus the concentration of the standards and use it to determine the LBP concentration in the samples.[19]
Protocol 2: General Cell-Based LBP Functional Assay (e.g., NF-κB Reporter Assay)
This assay measures the ability of LBP in a sample to facilitate LPS-induced cell activation.
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293 cells stably expressing TLR4/MD-2/CD14 and an NF-κB reporter like secreted alkaline phosphatase - SEAP) in a 96-well plate at a pre-optimized density. Incubate for 24 hours to allow cell adherence.
-
Sample Preparation: Prepare dilutions of your test samples containing LBP.
-
Cell Stimulation: To each well, add the sample containing LBP, followed by a fixed, sub-maximal concentration of LPS. Include appropriate controls: cells alone, cells + LPS (no sample), and cells + sample (no LPS).
-
Incubation: Incubate the plate for 18-24 hours to allow for cell stimulation and reporter gene expression.
-
Reporter Detection:
-
Collect the cell culture supernatant.
-
Assay the supernatant for the reporter protein (e.g., SEAP) according to the reporter assay manufacturer's instructions. This typically involves adding a substrate that produces a colorimetric or chemiluminescent signal.
-
-
Data Analysis: Quantify the signal using a plate reader. The signal intensity is proportional to NF-κB activation, which reflects the functional activity of LBP in the sample.
IV. Visual Guides: Workflows and Pathways
LBP/LPS Signaling Pathway
The primary function of LBP is to recognize bacterial LPS and facilitate its transfer to the CD14 and TLR4/MD-2 receptor complex on the surface of immune cells, initiating a signaling cascade.
Caption: LBP-mediated LPS recognition and TLR4 signaling cascade.[20][21][22]
General Assay Workflow & Variability Control Points
This workflow illustrates the major stages of a typical LBP functional assay and highlights key points where variability can be introduced and should be controlled.
Caption: Key stages and control points for minimizing variability.
References
- 1. Preanalytical Variables and Their Influence on the Quality of Laboratory Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre analytical variables affecting laboratory results | PPTX [slideshare.net]
- 3. journaldamc.com [journaldamc.com]
- 4. selectscience.net [selectscience.net]
- 5. Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift - PMC [pmc.ncbi.nlm.nih.gov]
- 6. swordbio.com [swordbio.com]
- 7. Top 15 Best Practices for Data Analysis: A Comprehensive Guide - HBLAB GROUP [hblabgroup.com]
- 8. Common lab sources of Endotoxin and strategies for its detection and removal | FUJIFILM Wako [wakopyrostar.com]
- 9. Overview of Endotoxin Testing Methods | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Cell Culture FAQs: Bacterial Endotoxin Contamination [sigmaaldrich.com]
- 11. abclonal-us.oss-us-east-1.aliyuncs.com [abclonal-us.oss-us-east-1.aliyuncs.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. A Validation Study of the Limulus Amebocyte Lysate Test as an End-Product Endotoxin Test for Polyvalent Horse Snake Antivenom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Outstanding Contributions of LAL Technology to Pharmaceutical and Medical Science: Review of Methods, Progress, Challenges, and Future Perspectives in Early Detection and Management of Bacterial Infections and Invasive Fungal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. biocompare.com [biocompare.com]
- 17. researchgate.net [researchgate.net]
- 18. abcam.com [abcam.com]
- 19. cloud-clone.com [cloud-clone.com]
- 20. researchgate.net [researchgate.net]
- 21. Network Viewer for NDEx [ndexbio.org]
- 22. researchgate.net [researchgate.net]
LBP Antibody Validation for Immunohistochemistry: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the validation of Lipopolysaccharide-Binding Protein (LBP) antibodies for immunohistochemistry (IHC).
Frequently Asked Questions (FAQs)
Q1: What is LBP and where is it typically expressed?
Lipopolysaccharide-binding protein (LBP) is an acute-phase reactant protein primarily synthesized by hepatocytes that plays a crucial role in the innate immune response to bacterial infections.[1][2][3] It binds to lipopolysaccharides (LPS), a component of the outer membrane of Gram-negative bacteria, and facilitates the transfer of LPS to CD14 and Toll-like receptor 4 (TLR4), triggering an inflammatory response.[2][4]
High levels of LBP RNA expression are found in the liver, particularly in hepatocytes.[2] Lower levels of expression have been detected in adipose tissues, skeletal muscles, the appendix, pancreas, gastrointestinal tract, lungs, and endocrine tissues.[2] In IHC, LBP staining is often observed in the cytoplasm and membrane of glandular cells in the gastrointestinal tract and hepatocytes.[5][6] It is also detected in blood plasma.[5][6][7]
Q2: How do I select a suitable LBP antibody for IHC?
When selecting an LBP antibody for IHC, it is crucial to choose one that has been validated for this specific application.[8] Check the manufacturer's datasheet for evidence of IHC validation, including images of staining in relevant tissues. The datasheet should also specify the recommended species reactivity, optimal dilution, and required antigen retrieval method.[9] Whenever possible, select a monoclonal antibody for higher specificity.[10]
Q3: What are the essential controls for validating an LBP antibody in an IHC experiment?
To ensure the specificity and reliability of your LBP staining, a comprehensive set of positive and negative controls is essential.[10][11][12]
| Control Type | Purpose | Recommended Tissue/Cells | Expected Outcome |
| Positive Tissue Control | To confirm that the staining protocol is working correctly.[10][12] | Liver tissue, small intestine, or colon, which are known to express LBP.[5][7][13] | Specific staining in the expected cellular compartments (e.g., cytoplasm of hepatocytes).[5] |
| Negative Tissue Control | To check for non-specific antibody binding and false positives.[10][12] | Tissues known to have low or no LBP expression. Alternatively, tissue from an LBP knockout mouse can be used for the highest level of validation.[14][15][16] | No or minimal staining. |
| No Primary Antibody Control | To ensure that the secondary antibody and detection system are not causing non-specific staining.[10][12] | A section of the experimental tissue. | No staining. |
| Isotype Control | To confirm that the observed staining is not due to non-specific binding of the primary antibody's isotype to the tissue.[10] This is particularly important for monoclonal primary antibodies. | A section of the experimental tissue. | No or negligible staining compared to the primary antibody. |
Q4: Why is antigen retrieval necessary for LBP IHC?
Formalin fixation, a common method for preserving tissue morphology, can create chemical cross-links between proteins, which may mask the epitope that the LBP antibody recognizes.[17][18] Antigen retrieval methods, such as heat-induced epitope retrieval (HIER) or proteolytic-induced epitope retrieval (PIER), are employed to break these cross-links and expose the antigenic sites, allowing the antibody to bind.[17][19] The choice of antigen retrieval method and buffer pH can significantly impact staining and should be optimized.[3][19]
Troubleshooting Guide
Encountering issues during your LBP IHC experiments is not uncommon. The following table provides solutions to some of the most frequent problems.
| Issue | Potential Cause | Recommended Solution |
| No Staining | Primary antibody not suitable for IHC: The antibody may not recognize the native protein conformation.[20] | - Confirm on the datasheet that the antibody is validated for IHC. - Test the antibody in a non-denaturing Western blot to check for protein recognition. |
| Incorrect antibody concentration: The primary antibody may be too dilute.[8][20] | - Perform a titration experiment to determine the optimal antibody concentration.[8][9] | |
| Ineffective antigen retrieval: The LBP epitope may still be masked.[17] | - Optimize the antigen retrieval method (HIER or PIER), including buffer pH, temperature, and incubation time.[17] | |
| Low LBP expression in the sample: The target protein may not be present at detectable levels.[17] | - Use a positive control tissue known to have high LBP expression to validate the protocol.[10] | |
| High Background | Primary antibody concentration too high: This can lead to non-specific binding.[8][17][21] | - Titrate the primary antibody to find the optimal dilution that provides a strong signal with low background.[17][21] |
| Insufficient blocking: Non-specific binding sites on the tissue may not be adequately blocked.[21] | - Increase the blocking incubation time or change the blocking agent (e.g., normal serum from the same species as the secondary antibody).[21] | |
| Endogenous peroxidase or biotin activity: These can cause false positive signals when using HRP- or biotin-based detection systems, respectively.[8][18][21] | - For HRP systems, include a peroxidase quenching step (e.g., with 3% H₂O₂) before primary antibody incubation.[8][18] - For biotin systems, use an avidin/biotin blocking kit, especially in tissues with high endogenous biotin like liver and kidney.[18] | |
| Cross-reactivity of the secondary antibody: The secondary antibody may be binding to endogenous immunoglobulins in the tissue.[20][22] | - Use a secondary antibody that has been pre-adsorbed against the species of the sample tissue.[17] - Run a "no primary antibody" control to confirm secondary antibody specificity.[10] | |
| Non-Specific Staining | Hydrophobic interactions: Antibodies can non-specifically adhere to proteins and lipids in the tissue.[8] | - Add a gentle detergent like Tween-20 (0.05%) to your wash buffers and antibody diluent.[8] |
| Over-development of chromogen: Excessive incubation with the chromogen can lead to diffuse, non-specific staining.[8] | - Reduce the chromogen development time and monitor the staining progress under a microscope. | |
| Tissue drying out: Allowing sections to dry at any stage can cause high background and non-specific staining.[8][21] | - Keep slides in a humidified chamber during incubations.[9] |
Experimental Protocols
A detailed and validated protocol is critical for reproducible IHC results. Below are example methodologies for key experiments in LBP antibody validation.
Standard Immunohistochemistry Protocol for LBP (Paraffin-Embedded Tissue)
-
Deparaffinization and Rehydration:
-
Antigen Retrieval (HIER):
-
Peroxidase Block (if using HRP detection):
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the LBP primary antibody to its optimal concentration in antibody diluent.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[24]
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer.
-
Incubate with a biotinylated or polymer-based secondary antibody (e.g., goat anti-rabbit HRP) according to the manufacturer's instructions, typically for 30-60 minutes at room temperature.[24]
-
-
Detection:
-
Rinse slides with wash buffer.
-
If using a biotin-based system, incubate with streptavidin-HRP.
-
Incubate with a chromogen substrate solution (e.g., DAB) until the desired staining intensity is reached.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate sections through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
LBP Signaling Pathway
Caption: LBP-mediated LPS recognition and signaling cascade.
LBP IHC Experimental Workflow
Caption: Standard workflow for LBP immunohistochemistry.
Troubleshooting Logic for LBP IHC
Caption: Decision tree for troubleshooting common IHC issues.
References
- 1. OncoIHC™ LBP Ready-To-Use IHC Kit - Creative Biolabs [creative-biolabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ptglab.com [ptglab.com]
- 4. mdpi.com [mdpi.com]
- 5. Tissue expression of LBP - Summary - The Human Protein Atlas [proteinatlas.org]
- 6. LBP protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. Anti-Human LBP Immunohistochemistry Kit - Creative Biolabs [creativebiolabs.net]
- 8. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 9. Immunohistochemistry Troubleshooting | Antibodies.com [antibodies.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. bosterbio.com [bosterbio.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Lipopolysaccharide-binding protein (LBP): a prognostic biomarker for gastric cancer linked to immune infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 004647 - LBP KO Strain Details [jax.org]
- 15. Use of mouse knockout models to validate the specificity of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. bma.ch [bma.ch]
- 18. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 19. resources.novusbio.com [resources.novusbio.com]
- 20. qedbio.com [qedbio.com]
- 21. biossusa.com [biossusa.com]
- 22. vectorlabs.com [vectorlabs.com]
- 23. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 24. bosterbio.com [bosterbio.com]
Technical Support Center: Optimizing Recombinant LBP Yield from E. coli
Welcome to the technical support center for the production of recombinant Lipopolysaccharide-Binding Protein (LBP) in Escherichia coli. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during expression and purification.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Problem: Low or No Yield of Recombinant LBP
Q1: I am not seeing any or very little expression of my recombinant LBP on an SDS-PAGE gel. What are the possible causes and solutions?
A1: Low or no protein expression is a common issue that can stem from various factors, from the expression vector to the cultivation conditions. Here’s a systematic approach to troubleshoot this problem.[1][2][3][4][5][6]
Possible Causes & Solutions:
| Cause | Recommended Solution(s) |
| Vector Integrity Issues | - Sequence Verification: Confirm the integrity of your expression vector by sequencing to ensure the LBP gene is in the correct reading frame and free of mutations.[2] - Promoter Strength: While strong promoters like T7 are often used for high-level expression, they can sometimes lead to metabolic burden.[6] Consider testing a vector with a weaker or more tightly regulated promoter.[2][7] |
| Codon Bias | - Codon Optimization: The codon usage of the LBP gene (typically human or other mammalian source) may not be optimal for E. coli's translational machinery.[6][8] Synthesize a codon-optimized version of the LBP gene to better match E. coli's preferred codons.[8][9] |
| Protein Toxicity | - Tighter Regulation: If LBP is toxic to the E. coli host, basal (leaky) expression can inhibit cell growth.[2][10] Use an expression system with tighter regulation, such as strains expressing T7 lysozyme (e.g., pLysS or pLysE) or the pBAD system.[2][10] - Lower Plasmid Copy Number: High expression levels from high-copy-number plasmids can exacerbate toxicity.[11] Consider switching to a lower-copy-number plasmid.[2][10] - Glucose Repression: Add 1% glucose to your growth media to suppress basal expression from lac-based promoters before induction.[2][10] |
| Suboptimal Induction | - IPTG Concentration: The optimal Isopropyl β-D-1-thiogalactopyranoside (IPTG) concentration can vary. Perform a small-scale trial with IPTG concentrations ranging from 0.1 mM to 1.0 mM.[2][8][10] - Induction Time & Temperature: Induce expression at a lower temperature (e.g., 16-25°C) for a longer period (12-16 hours) to potentially improve protein folding and reduce toxicity.[2][8][10] For a faster process, induce at 37°C for 3-4 hours.[2] - Cell Density at Induction: Induce the culture during the mid-logarithmic growth phase (OD600 of 0.6-0.8) for optimal protein expression.[2] |
| Protein Degradation | - Protease Deficient Strains: Use protease-deficient E. coli strains like BL21(DE3) to minimize proteolytic degradation of your recombinant LBP.[6] - Protease Inhibitors: Add protease inhibitors (e.g., PMSF) to your lysis buffer during protein purification.[10] |
Experimental Workflow for Troubleshooting Low LBP Yield:
Caption: A stepwise workflow for troubleshooting low yields of recombinant LBP.
Problem: Recombinant LBP is Expressed but Forms Inclusion Bodies
Q2: My Western blot shows a strong signal for LBP, but it's all in the insoluble pellet (inclusion bodies). How can I increase the yield of soluble LBP?
A2: The formation of insoluble protein aggregates, known as inclusion bodies, is a frequent challenge when overexpressing recombinant proteins in E. coli.[1] While this can sometimes be advantageous for obtaining a high concentration of the target protein, it necessitates additional solubilization and refolding steps.[12]
Strategies to Increase Soluble LBP Expression:
| Strategy | Detailed Approach |
| Modify Expression Conditions | - Lower Temperature: Reducing the induction temperature to 16-25°C slows down protein synthesis, which can promote proper folding and increase solubility.[1][2][10] - Reduce Inducer Concentration: Lowering the IPTG concentration (e.g., 0.1-0.4 mM) can decrease the rate of protein expression and reduce the formation of inclusion bodies.[2][10] - Use a Less Rich Medium: Switching from a rich medium like LB to a minimal medium like M9 can sometimes improve solubility.[2][10] |
| Co-expression of Chaperones | Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) that can assist in the proper folding of LBP. Several commercial plasmids are available for this purpose. |
| Fusion with Solubility-Enhancing Tags | Fuse LBP with a highly soluble protein tag such as Maltose-Binding Protein (MBP) or Glutathione-S-Transferase (GST).[1] These tags can improve the solubility of the fusion protein. The tag can often be removed by proteolytic cleavage after purification. |
| Periplasmic Expression | Target the expression of LBP to the periplasm by including an N-terminal signal sequence (e.g., PelB, OmpA). The more oxidizing environment of the periplasm can facilitate the formation of disulfide bonds, which may be necessary for the proper folding of LBP. |
Workflow for Handling LBP Inclusion Bodies:
Caption: A workflow for processing and refolding LBP from inclusion bodies.
FAQs (Frequently Asked Questions)
Q3: Which E. coli strain is best for expressing LBP?
A3: The BL21(DE3) strain is a common and robust choice for recombinant protein expression because it is deficient in Lon and OmpT proteases.[6] If you suspect LBP is toxic to the cells, consider using BL21(DE3)pLysS or BL21(DE3)pLysE, which express T7 lysozyme to reduce basal expression levels of the T7 promoter system.[2] For proteins with rare codons, strains like Rosetta(DE3), which contain a plasmid carrying tRNAs for rare codons, can be beneficial.[8]
Q4: Should I use a fusion tag for LBP purification?
A4: Yes, using a fusion tag is highly recommended as it greatly simplifies purification. The polyhistidine-tag (His-tag) is a popular choice as it allows for efficient purification using immobilized metal affinity chromatography (IMAC).[1] It is a small tag and generally does not interfere with protein function. Other tags like GST and MBP can also be used and have the added benefit of potentially increasing the solubility of LBP.[1]
Q5: My purified LBP has low activity. What could be the reason?
A5: Low activity of purified LBP could be due to improper folding. If the protein was purified from inclusion bodies, the refolding process may not have been optimal. It is crucial to screen different refolding buffers and methods (e.g., dialysis, dilution, on-column refolding) to find the conditions that yield active protein.[1] Additionally, ensure that any required cofactors are present and that the storage conditions (buffer, temperature) are appropriate to maintain LBP stability.
Q6: What is the role of LBP and how does it interact with LPS?
A6: Lipopolysaccharide-Binding Protein (LBP) is a soluble acute-phase protein that plays a critical role in the innate immune response to Gram-negative bacteria.[13] It binds with high affinity to the lipid A moiety of lipopolysaccharide (LPS), a major component of the outer membrane of these bacteria.[13] LBP then facilitates the transfer of LPS to the CD14 receptor on the surface of immune cells like macrophages and monocytes.[13][14] This LBP-mediated transfer of LPS to CD14 is a key step in initiating a signaling cascade through Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory cytokines.[15][16][17]
LBP-Mediated LPS Signaling Pathway:
Caption: LBP facilitates the transfer of LPS to CD14, initiating a TLR4-dependent signaling cascade.
Experimental Protocols
Protocol 1: Purification of His-tagged LBP from Inclusion Bodies
This protocol describes the isolation of inclusion bodies from E. coli, solubilization of the aggregated LBP, and subsequent purification.
Materials:
-
Cell pellet from LBP expression culture
-
Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.1% Triton X-100, 1 mM PMSF
-
Wash Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 2 M Urea, 1% Triton X-100
-
Solubilization Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 8 M Urea (or 6 M Guanidine-HCl), 10 mM DTT
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using sonication or a French press.[12]
-
Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. Discard the supernatant containing the soluble proteins.[12]
-
Washing Inclusion Bodies: Resuspend the pellet in Wash Buffer and incubate for 30 minutes at room temperature with gentle agitation. Centrifuge again at 15,000 x g for 20 minutes at 4°C. Repeat this wash step twice to remove contaminating proteins and membrane components.[12]
-
Solubilization: Resuspend the washed inclusion body pellet in Solubilization Buffer. Stir for 1-2 hours at room temperature to ensure complete solubilization.[12]
-
Clarification: Centrifuge the solubilized sample at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to remove any remaining insoluble material.
-
Purification: The clarified supernatant containing the denatured His-tagged LBP is now ready for purification via IMAC, followed by refolding.
Protocol 2: On-Column Refolding of His-tagged LBP
This protocol allows for the simultaneous purification and refolding of His-tagged LBP on an IMAC column.[18][19][20][21]
Materials:
-
Clarified, solubilized LBP from Protocol 1
-
IMAC column (e.g., Ni-NTA)
-
Binding Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 8 M Urea, 10 mM Imidazole
-
Refolding Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 20 mM Imidazole, with a linear gradient of 8 M to 0 M Urea
-
Wash Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 40 mM Imidazole
-
Elution Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 250 mM Imidazole
Procedure:
-
Column Equilibration: Equilibrate the IMAC column with 5-10 column volumes (CVs) of Binding Buffer.
-
Sample Loading: Load the clarified, solubilized LBP onto the column.
-
Wash (Denaturing): Wash the column with 10 CVs of Binding Buffer to remove unbound proteins.
-
On-Column Refolding: Apply a linear gradient of Refolding Buffer over 20-30 CVs, decreasing the urea concentration from 8 M to 0 M. This gradual removal of the denaturant allows the bound LBP to refold on the column.[20]
-
Wash (Native): Wash the column with 10 CVs of Wash Buffer to remove any remaining contaminants.
-
Elution: Elute the refolded His-tagged LBP with Elution Buffer.
-
Analysis: Analyze the eluted fractions by SDS-PAGE for purity and perform a functional assay to confirm the activity of the refolded LBP.
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. antibodysystem.com [antibodysystem.com]
- 3. Explanatory chapter: troubleshooting recombinant protein expression: general - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Recombinant protein expression in Escherichia coli: advances and challenges [frontiersin.org]
- 6. 5 Key Factors Affecting Recombinant Protein Yield in E. coli [synapse.patsnap.com]
- 7. iba-lifesciences.com [iba-lifesciences.com]
- 8. 7 Tips for Recombinant Protein Expression in E. coli | Kerafast Blog [news.kerafast.com]
- 9. biomatik.com [biomatik.com]
- 10. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 13. Lipopolysaccharide binding protein participation in cellular activation by LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lipopolysaccharide binding protein and CD14 in LPS dependent macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 18. bio-rad.com [bio-rad.com]
- 19. med.unc.edu [med.unc.edu]
- 20. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 21. academic.oup.com [academic.oup.com]
interpretation of unexpected results in LBP knockout studies
Welcome to the technical support center for researchers working with Lipopolysaccharide-Binding Protein (LBP) knockout models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected results in your experiments.
Frequently Asked Questions (FAQs)
Q1: My LBP knockout (LBP-/-) mice show a surprisingly strong, almost normal, inflammatory response (e.g., TNF-α production) after in vivo LPS injection. I expected them to be resistant. Why is this happening?
A: This is a well-documented and surprising finding in the field. While blood from LBP-/- mice is about 1,000-fold less responsive to LPS ex vivo, the whole-animal response remains largely intact, especially at higher LPS doses[1]. This discrepancy points to the existence of robust LBP-independent mechanisms for LPS recognition in vivo.
Several factors could explain this:
-
LBP-Independent LPS Transfer: In tissues, proteins other than LBP may transfer LPS to CD14, allowing for TLR4 signaling[1]. While LBP is dominant in plasma for sensitizing cells to low LPS concentrations, tissues may have redundant pathways.
-
High LPS Concentration: At high concentrations (100-1000 ng/mL), LPS can activate cells in a CD14-dispensable manner and can be recognized by the TLR4/MD-2 complex without LBP[2]. The doses of LPS used in many in vivo shock models may be sufficient to bypass the need for LBP.
-
Compartmentalization: The primary response to systemic LPS may not originate from the blood compartment, where LBP is critical, but from tissue-resident phagocytes that can respond to LPS independently of LBP[1].
Q2: Contrary to expectations, my LBP-/- mice are more susceptible to bacterial infection, showing higher mortality and bacterial loads than wild-type (WT) mice. Shouldn't the lack of LBP protect them from an overactive immune response?
A: This crucial finding shifted the understanding of LBP's primary role from being solely detrimental to being essential and protective during live bacterial infections[3][4][5]. The increased susceptibility is due to a failure of the early, localized innate immune response.
Key reasons for this include:
-
Impaired Bacterial Recognition and Clearance: LBP is critical for sensitizing the immune system to the low levels of LPS present during an early infection[4][6]. This leads to delayed cytokine production (TNF-α, IL-6), reduced neutrophil recruitment to the site of infection, and consequently, impaired bacterial clearance[3][7].
-
Early Bacterial Dissemination: The inefficient local response allows bacteria to replicate and disseminate systemically much earlier and at higher numbers in LBP-/- mice compared to WT animals[3][7].
-
Opsonization Role: LBP directly opsonizes Gram-negative bacteria, enhancing their phagocytosis by macrophages[3]. This function is lost in knockout animals.
While high levels of LBP can contribute to the pathology of septic shock from high bacterial loads, its initial role is vital for controlling the infection at its source[8][9].
Q3: The inflammatory response in my LBP-/- mice seems dysregulated. It's delayed initially but then becomes excessive and prolonged compared to WT mice. What is the mechanism?
A: This paradoxical response has been observed in models like Gram-negative pneumonia[3]. The absence of LBP disrupts the normal kinetics and control of the inflammatory cascade.
-
Delayed Initiation: Without LBP, the initial recognition of bacteria is inefficient, leading to a delayed inflammatory response[3][5].
-
Loss of Control: The failure to contain the infection locally due to this delay results in a much higher bacterial load. This massive pathogen burden eventually triggers an overwhelming, prolonged, and ultimately more damaging systemic inflammatory response as the immune system tries to compensate[3]. LBP appears necessary not only to initiate the immune response but also to control it effectively.
Q4: I am seeing different outcomes in my LBP-/- mice depending on the route of infection. Why would this matter?
A: The importance of LBP is highly dependent on the anatomical compartment of the infection. Studies have shown that LBP-/- mice are extremely susceptible to Salmonella peritonitis (intraperitoneal injection) but show normal resistance to oral or intravenous infection[9]. This suggests that locally produced LBP in the peritoneal cavity is an essential component of the innate immune response to E. coli and other pathogens in that specific location[7][9]. In other compartments, such as the bloodstream or gut, different or redundant recognition mechanisms may be more prominent.
Troubleshooting Guides & Data
Troubleshooting Unexpected Phenotypes
If your results deviate from the expected, consider the following experimental variables.
| Issue | Possible Cause | Recommended Action |
| No difference in LPS response in vivo | LPS dose is too high, bypassing the need for LBP. | Perform a dose-response experiment with LPS, including very low doses, to reveal potential LBP-dependent differences[1]. |
| Increased susceptibility to infection | This is the expected phenotype in many infection models. | Quantify bacterial load in the peritoneal fluid/lavage, blood, and distant organs (liver, spleen) at early time points (e.g., 4-6 hours) to confirm impaired clearance and early dissemination[7]. |
| Variable results between experiments | The genetic background of the mice can influence LPS responsiveness. Unmeasured compensatory mechanisms may exist in the knockout model[3]. | Ensure littermate controls are used. Standardize all experimental conditions, including animal age, sex, and housing. |
| Model-specific effects (e.g., metabolic) | LBP has roles beyond LPS binding, including in lipid metabolism and acetaminophen-induced liver injury[9][10][11]. | Be aware of these pleiotropic effects. Your knockout model may reveal novel functions of LBP unrelated to sepsis. |
Quantitative Data from LBP Knockout Studies
The following tables summarize typical quantitative data from published LBP-/- mouse experiments.
Table 1: Survival in Bacterial Infection Models
| Pathogen & Route | Mouse Strain | Wild-Type (WT) Survival | LBP-/- Survival | Reference |
| K. pneumoniae (intratracheal) | C57BL/6 | 59% | 2% | [3] |
| S. typhimurium (intraperitoneal) | 129P2/OlaHsd x BALB/c | >80% (at 100 CFU) | <20% (at 100 CFU) | [4][6] |
| E. coli (intraperitoneal) | C57BL/6 | 100% (at 8 days) | 25% (at 8 days) | [7] |
Table 2: Bacterial Clearance in E. coli Peritonitis Model (16h post-infection)
| Location | WT Bacterial Load (CFU/ml) | LBP-/- Bacterial Load (CFU/ml) | P-value | Reference |
| Peritoneal Fluid | 2.2 x 10⁸ | 13.7 x 10⁸ | P = 0.0002 | [7] |
| Liver | 0.9 x 10⁸ | 7.4 x 10⁸ | P < 0.0001 | [7] |
| Blood | 0.4 x 10⁸ | 3.6 x 10⁸ | P = 0.006 | [7] |
Table 3: TNF-α Response to LPS (ex vivo vs. in vivo)
| Experiment | Condition | WT / LBP+/- Response | LBP-/- Response | Fold Difference | Reference |
| Ex vivo (whole blood) | LPS (1 ng/ml) | Half-maximal TNF-α | No response | ~1,000-fold less sensitive | [1] |
| In vivo (IV injection) | LPS (1-100 µg) | Robust TNF-α production | Nearly identical to WT | No significant difference | [1] |
Visual Guides & Workflows
Signaling Pathways
Caption: LBP-dependent vs. potential LBP-independent LPS signaling pathways.
Caption: The dual role of LBP in innate immunity.
Experimental Workflow & Troubleshooting
Caption: Troubleshooting workflow for unexpected results in LBP knockout studies.
Key Experimental Protocols
Generation of LBP Knockout Mice
LBP knockout mice are typically generated using gene targeting in embryonic stem (ES) cells. A common strategy involves disrupting an early exon of the Lbp gene by inserting a neomycin resistance cassette.
-
Targeting Vector: A construct containing neomycin resistance and herpes simplex virus thymidine kinase genes is used to disrupt the exon encoding a critical part of the N-terminal LPS-binding domain (e.g., alanine 43 to serine 55)[12].
-
ES Cells: The targeting vector is electroporated into ES cells (e.g., from a 129P2/OlaHsd strain).
-
Selection: Correctly targeted ES cells are selected and injected into blastocysts (e.g., from a BALB/c strain).
-
Breeding: Chimeric offspring are bred to establish germline transmission of the null allele. Mice are backcrossed onto a desired genetic background (e.g., C57BL/6) for multiple generations.
-
Verification: Absence of LBP protein is confirmed by ELISA or Western blot of serum/plasma[12].
In Vivo LPS Challenge Model
This model assesses the systemic inflammatory response to purified LPS.
-
Animals: Use age- and sex-matched LBP-/- mice and wild-type littermate controls.
-
LPS Preparation: Prepare a sterile, pyrogen-free solution of LPS (e.g., from E. coli O111:B4) in saline. A range of doses should be used (e.g., 0.1 µg to 100 µg per mouse).
-
Administration: Inject LPS intravenously (IV) via the tail vein or intraperitoneally (IP).
-
Monitoring: At specified time points (e.g., 1.5, 3, 6 hours post-injection), collect blood via cardiac puncture or retro-orbital bleeding.
-
Analysis: Prepare plasma or serum and measure cytokine levels (e.g., TNF-α, IL-6) using ELISA.
Cecal Ligation and Puncture (CLP) Sepsis Model
CLP is a polymicrobial sepsis model that mimics peritonitis.
-
Anesthesia: Anesthetize mice with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure: Make a small midline laparotomy incision to expose the cecum. Ligate the cecum below the ileocecal valve (e.g., 5.0 mm from the tip). Puncture the ligated cecum once or twice with a needle (e.g., 22-gauge).
-
Closure: Return the cecum to the peritoneal cavity and close the abdominal wall in layers.
-
Resuscitation: Administer subcutaneous sterile saline for fluid resuscitation.
-
Monitoring: Monitor mice for survival, clinical signs of sickness, and collect blood/tissue samples at predetermined time points for analysis of bacterial load and inflammatory markers.
Quantification of Bacterial Load
This protocol determines the number of viable bacteria in tissues and fluids.
-
Sample Collection: Aseptically collect samples (e.g., blood, peritoneal lavage fluid, liver, spleen) from infected mice.
-
Homogenization: Weigh tissues and homogenize them in a known volume of sterile phosphate-buffered saline (PBS).
-
Serial Dilutions: Perform 10-fold serial dilutions of blood, lavage fluid, and tissue homogenates in sterile PBS.
-
Plating: Plate 100 µL of each dilution onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubation: Incubate plates overnight at 37°C.
-
Quantification: Count the number of colony-forming units (CFU) on plates with a countable number of colonies (30-300). Calculate the CFU per mL of fluid or per gram of tissue.
References
- 1. Targeted Deletion of the Lipopolysaccharide (LPS)-binding Protein Gene Leads to Profound Suppression of LPS Responses Ex Vivo, whereas In Vivo Responses Remain Intact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Lipopolysaccharide-Induced Cell Signalling in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Lipopolysaccharide Binding Protein on Pulmonary Inflammation in Gram-negative Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide-binding protein is required to combat a murine gram-negative bacterial infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Critical role of lipopolysaccharide-binding protein and CD14 in immune responses against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fighting infection: the role of lipopolysaccharide binding proteins CD14 and LBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide Binding Protein Is an Essential Component of the Innate Immune Response to Escherichia coli Peritonitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LPS-binding protein protects mice from septic shock caused by LPS or gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lbp lipopolysaccharide binding protein [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Loss of LBP triggers lipid metabolic disorder through H3K27 acetylation-mediated C/EBPβ-SCD activation in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hepatic expression of lipopolysaccharide-binding protein (Lbp) is induced by the gut microbiota through Myd88 and impairs glucose tolerance in mice independent of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 004647 - LBP KO Strain Details [jax.org]
Technical Support Center: Refining Protocols for LBP Interaction with Toll-like Receptors
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments on the interaction between Lipopolysaccharide-Binding Protein (LBP) and Toll-like Receptors (TLRs), primarily TLR4.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Co-Immunoprecipitation (Co-IP) for LBP-TLR4 Interaction
Question: I am not detecting an interaction between LBP and TLR4 in my Co-IP experiment. What could be the problem?
Answer: Failure to detect the LBP-TLR4 interaction can stem from several factors. Here are some common issues and their solutions:
-
Weak or Transient Interaction: The LBP-TLR4 interaction is part of a dynamic process involving LPS and CD14.
-
Solution: Consider cross-linking your proteins before cell lysis to stabilize the interaction. Use a gentle lysis buffer with non-ionic detergents (e.g., NP-40 or Triton X-100) and perform all steps at 4°C to minimize protein degradation and complex dissociation.
-
-
Incorrect Antibody: The antibody may not be suitable for Co-IP.
-
Solution: Use an antibody validated for immunoprecipitation. Polyclonal antibodies can sometimes be more effective as they recognize multiple epitopes. Ensure the antibody's epitope is not masked by the protein-protein interaction.
-
-
Low Protein Expression: The expression levels of LBP or TLR4 in your cell line may be too low for detection.
-
Solution: Confirm protein expression in your cell lysate using Western blotting. If expression is low, consider using a cell line known to express high levels of these proteins or transiently overexpress tagged versions of the proteins.
-
-
Inappropriate Lysis Buffer: The lysis buffer may be too stringent and disrupt the protein complex.
-
Solution: Avoid harsh detergents like SDS. Start with a gentle lysis buffer (e.g., Tris-HCl with 150 mM NaCl, 1% NP-40, and protease inhibitors). You may need to empirically test different buffer compositions.
-
Question: I am observing high background and non-specific binding in my LBP-TLR4 Co-IP.
Answer: High background can obscure your results. Here are some strategies to reduce non-specific binding:
-
Insufficient Washing: Inadequate washing can leave behind unbound proteins.
-
Solution: Increase the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer. You can also slightly increase the detergent concentration in your wash buffer.
-
-
Non-specific Binding to Beads: Proteins may bind non-specifically to the Protein A/G beads.
-
Solution: Pre-clear your cell lysate by incubating it with beads alone before adding your specific antibody. This will remove proteins that have an affinity for the beads.
-
-
Antibody Concentration Too High: Using too much antibody can lead to non-specific binding.
-
Solution: Titrate your antibody to determine the optimal concentration that pulls down your target protein without excessive background.
-
ELISA for LBP-LPS Binding
Question: I am getting a weak or no signal in my LBP-LPS binding ELISA.
Answer: A weak or absent signal can be due to several issues with your assay setup.
-
Improper Reagent Preparation or Storage: Reagents that are expired, improperly stored, or incorrectly prepared will not function correctly.
-
Solution: Ensure all reagents are within their expiration date and have been stored at the recommended temperature. Prepare fresh buffers and solutions for each experiment.
-
-
Incorrect Wavelength Reading: The plate reader may be set to the wrong wavelength for your substrate.
-
Solution: Verify the correct wavelength for your chosen substrate (e.g., 450 nm for TMB).
-
-
Insufficient Incubation Times: Inadequate incubation can lead to incomplete binding.
-
Solution: Optimize incubation times for each step (coating, blocking, antibody and sample incubation).
-
Question: My LBP-LPS binding ELISA shows high background.
Answer: High background can be caused by several factors that lead to non-specific signal generation.
-
Inadequate Blocking: Incomplete blocking of the plate can lead to non-specific binding of antibodies or LBP.
-
Solution: Ensure you are using an appropriate blocking buffer (e.g., BSA or non-fat dry milk in PBS) and that you are incubating for a sufficient amount of time (e.g., 1-2 hours at room temperature or overnight at 4°C).
-
-
High Concentration of Detection Antibody: An excess of the detection antibody can result in high background.
-
Solution: Titrate your detection antibody to find the optimal concentration that provides a good signal-to-noise ratio.
-
-
Contaminated Buffers: Bacterial contamination in your buffers can introduce endotoxins (LPS), leading to false positives.
-
Solution: Use sterile, endotoxin-free reagents and water to prepare all buffers.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of LBP in the interaction with TLR4?
A1: Lipopolysaccharide-binding protein (LBP) is a soluble acute-phase protein that plays a crucial role in the innate immune response to Gram-negative bacteria.[1][2] Its primary function is to bind to the lipid A moiety of lipopolysaccharide (LPS) and facilitate its transfer to CD14, another co-receptor.[3] This LBP-mediated transfer of LPS to CD14 is a critical step for the subsequent recognition of LPS by the TLR4/MD-2 complex, leading to the activation of downstream signaling pathways.[3]
Q2: What is the significance of the LBP-CD14-TLR4-MD-2 complex?
A2: This multi-protein complex is essential for the sensitive detection of LPS. LBP initiates the process by extracting LPS monomers from bacterial membranes or aggregates.[4] LBP then presents the LPS to CD14.[3] The LPS is subsequently transferred from CD14 to the myeloid differentiation factor 2 (MD-2), which is associated with TLR4.[3] The binding of LPS to the TLR4/MD-2 complex induces a conformational change and dimerization of TLR4, which is the key event that triggers intracellular signaling.[3]
Q3: What are the downstream signaling pathways activated by LBP-mediated TLR4 activation?
A3: Upon LPS binding and TLR4 dimerization, two main downstream signaling pathways are activated: the MyD88-dependent and the TRIF-dependent pathways. The MyD88-dependent pathway leads to the activation of NF-κB and the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. The TRIF-dependent pathway, which is initiated after the internalization of the TLR4 complex, results in the activation of IRF3 and the production of type I interferons.
Q4: What are typical concentrations of LBP and LPS to use in in vitro experiments?
A4: The optimal concentrations can vary depending on the cell type and the specific assay. For macrophage stimulation, LPS concentrations typically range from 10 ng/mL to 1 µg/mL.[5] For in vitro assays investigating LBP's effects, concentrations can range from physiological levels (around 5-15 µg/mL in normal human serum) to acute-phase levels (up to 200 µg/mL).[6][7] It is always recommended to perform a dose-response experiment to determine the optimal concentrations for your specific experimental setup.
Data Presentation
The following tables summarize key quantitative data for the interactions between LBP, LPS, and their receptors.
Table 1: Binding Affinities (Kd)
| Interacting Molecules | Dissociation Constant (Kd) | Method | Reference |
| LPS - TLR4/MD-2 Complex | ~3 nM | Immunoprecipitation | [8] |
| LPS - MD-2 | 2.3 µM | Surface Plasmon Resonance | [2][9] |
| LPS - CD14 | 8.7 µM | Surface Plasmon Resonance | [2][9] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Reagent | Cell Type / Assay | Concentration Range | Reference |
| LPS | Macrophage/Monocyte Stimulation | 10 ng/mL - 1 µg/mL | [5] |
| LPS | RAW264.7 Macrophage Phagocytosis Assay | 100 pg/mL - 100 ng/mL | [1] |
| LBP | In vitro cell culture (physiological) | 5 - 15 µg/mL | [7] |
| LBP | In vitro cell culture (acute phase) | up to 200 µg/mL | [6] |
Experimental Protocols
Detailed Co-Immunoprecipitation (Co-IP) Protocol for LBP-TLR4 Interaction
This protocol provides a detailed methodology for investigating the interaction between LBP and TLR4 in mammalian cells.
Materials:
-
Cells expressing TLR4 (e.g., HEK293-TLR4/MD-2/CD14 cells, or macrophage cell lines like RAW264.7)
-
LPS (from a gram-negative bacterium, e.g., E. coli O111:B4)
-
Recombinant LBP
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with freshly added protease and phosphatase inhibitors.
-
Anti-TLR4 antibody (validated for IP)
-
Anti-LBP antibody (for Western blotting)
-
Normal IgG (isotype control)
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Stimulation:
-
Culture cells to 80-90% confluency.
-
Stimulate cells with an optimal concentration of LPS (e.g., 100 ng/mL) and recombinant LBP (e.g., 100 ng/mL) for a predetermined time (e.g., 30-60 minutes) at 37°C. Include an unstimulated control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis/Wash Buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C on a rotator.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube. This is the pre-cleared lysate.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the anti-TLR4 antibody or the isotype control IgG.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer. After the final wash, carefully remove all the supernatant.
-
-
Elution and Analysis:
-
Resuspend the beads in 2X Laemmli sample buffer and boil for 5-10 minutes to elute the proteins.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting using an anti-LBP antibody to detect the co-immunoprecipitated LBP. The membrane can also be probed with an anti-TLR4 antibody to confirm the successful immunoprecipitation of the bait protein.
-
Detailed ELISA Protocol for LBP-LPS Binding
This protocol outlines a method for quantifying the binding of LBP to LPS using a direct ELISA format.
Materials:
-
LPS (e.g., from E. coli O111:B4)
-
Recombinant LBP
-
96-well ELISA plate
-
Coating Buffer: 0.1 M Carbonate-Bicarbonate buffer, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% BSA in PBST
-
Primary antibody against LBP
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H2SO4)
Procedure:
-
LPS Coating:
-
Dilute LPS to a final concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the LPS solution to each well of the ELISA plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
LBP Incubation:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of your LBP standard and samples in Blocking Buffer.
-
Add 100 µL of the LBP standards and samples to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the diluted primary anti-LBP antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the LBP standards against their concentrations.
-
Determine the concentration of LBP in your samples by interpolating their absorbance values from the standard curve.
-
Mandatory Visualization
References
- 1. Attempt to Construct an In Vitro Model of Enhancement of Macrophage Phagocytosis Via Continuous Administration of LPS | Anticancer Research [ar.iiarjournals.org]
- 2. Kinetics of binding of LPS to recombinant CD14, TLR4, and MD-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 4. Lipopolysaccharide binding protein - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Acute-Phase Concentrations of Lipopolysaccharide (LPS)-Binding Protein Inhibit Innate Immune Cell Activation by Different LPS Chemotypes via Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide (LPS)-binding protein in human serum determines the tumor necrosis factor response of monocytes to LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide Interaction with Cell Surface Toll-like Receptor 4-MD-2: Higher Affinity than That with MD-2 or CD14 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Lipopolysaccharide-Binding Protein (LBP) and Bactericidal/Permeability-Increasing Protein (BPI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopolysaccharide-binding protein (LBP) and bactericidal/permeability-increasing protein (BPI) are two key players in the innate immune response to Gram-negative bacteria. Both proteins are structurally related and belong to the lipid-binding protein family, sharing a characteristic "boomerang" structure with two lipid-binding domains.[1] Despite their structural similarities, they exhibit strikingly divergent and often opposing functions in the presence of lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria. This guide provides a comprehensive comparison of LBP and BPI, summarizing their functions, key quantitative differences, and the experimental protocols used to characterize them.
Core Functional Comparison
LBP and BPI play distinct and counter-regulatory roles in the host's response to LPS. LBP acts as a catalyst, presenting LPS to immune cells and amplifying the inflammatory signal. In contrast, BPI acts as a potent inhibitor of the LPS-induced inflammatory cascade and directly kills Gram-negative bacteria.
Lipopolysaccharide-Binding Protein (LBP): The Inflammatory Amplifier
Primarily synthesized by hepatocytes, LBP is a soluble acute-phase protein found in the plasma.[2] Its main function is to recognize and form a high-affinity complex with LPS.[2] This LBP-LPS complex then facilitates the transfer of LPS monomers to the CD14 receptor on the surface of myeloid cells, such as macrophages and monocytes.[2][3] This transfer dramatically enhances the sensitivity of these cells to LPS, leading to the activation of the Toll-like receptor 4 (TLR4) signaling pathway and the subsequent production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 (IL-1).[4][5] In essence, LBP acts to lower the threshold of LPS concentration required to initiate a robust inflammatory response.[3]
Bactericidal/Permeability-Increasing Protein (BPI): The Endotoxin Neutralizer and Bactericidal Agent
BPI is a 55 kDa cationic protein primarily stored in the azurophilic granules of neutrophils.[6][7] It exhibits a dual function in combating Gram-negative bacterial infections. Firstly, BPI has potent bactericidal activity. It binds with high affinity to the lipid A portion of LPS on the bacterial outer membrane, leading to increased membrane permeability and ultimately, bacterial cell death.[6][8] Secondly, BPI is a powerful neutralizer of LPS. By binding to free LPS with high affinity, BPI prevents its interaction with LBP and subsequent delivery to CD14, thereby inhibiting the activation of the TLR4 signaling pathway and blunting the pro-inflammatory cytokine storm.[4][7] This antagonistic action on the LBP-mediated inflammatory response makes BPI a critical regulator of inflammation during Gram-negative sepsis.
Quantitative Performance Data
The functional differences between LBP and BPI are underscored by their distinct biochemical and cellular activities. The following tables summarize key quantitative data from various experimental studies.
Table 1: Comparison of Binding Affinities and Concentrations
| Parameter | Lipopolysaccharide-Binding Protein (LBP) | Bactericidal/Permeability-Increasing Protein (BPI) | Reference(s) |
| LPS Binding Affinity (Kd) | ~1 nM | ~2-5 nM | [2][6][9] |
| Physiological Concentration (Healthy) | 5-15 µg/mL | Not typically detected in plasma | [10] |
| Concentration during Sepsis | Can increase >10-fold | Released from neutrophils at sites of infection | [10] |
| Effective Concentration for LPS Transfer | Nanomolar range (e.g., 250 pM) | N/A | [8] |
| Effective Concentration for Bactericidal Activity | N/A | Nanomolar range | [11] |
Table 2: Comparative Effects on LPS-Induced Cytokine Production
| Cytokine | Effect of LBP | Effect of BPI | Reference(s) |
| TNF-α | Enhances production (lowers EC50 of LPS) | Inhibits release (IC50 in nanomolar range) | [4] |
| IL-6 | Enhances production | Inhibits release | [4] |
| IL-1β | Enhances production | Inhibition suggested by general anti-inflammatory action |
Signaling Pathways and Mechanisms of Action
The opposing functions of LBP and BPI are a direct result of their distinct interactions with LPS and their subsequent influence on cellular signaling cascades.
LBP-Mediated Pro-inflammatory Signaling
LBP facilitates the recognition of LPS by the innate immune system, leading to a pro-inflammatory response.
References
- 1. youtube.com [youtube.com]
- 2. LBP/BPI proteins and their relatives: Conservation over evolution and roles in mutualism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Lipopolysaccharide-Binding Protein (LBP) Single Nucleotide Polymorphism (SNP) in Infections, Inflammatory Diseases, Metabolic Disorders and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of lipopolysaccharide-inducible nitric oxide synthase, TNF-α and COX-2 expression by sauchinone effects on I-κBα phosphorylation, C/EBP and AP-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Bactericidal permeability increasing protein inhibits lipopolysaccharide-mediated platelet activation in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lumbricus Extract Prevents LPS-Induced Inflammatory Activation of BV2 Microglia and Glutamate-Induced Hippocampal HT22 Cell Death by Suppressing MAPK/NF-κB/NLRP3 Signaling and Oxidative Stress [mdpi.com]
LBP vs. Soluble CD14 in LPS Recognition and Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. The recognition of LPS and the subsequent initiation of a signaling cascade are tightly regulated by a series of accessory proteins, primarily Lipopolysaccharide-Binding Protein (LBP) and the soluble form of CD14 (sCD14). Understanding the distinct and overlapping roles of these two molecules is critical for dissecting the complexities of inflammatory responses and for the development of therapeutics targeting sepsis and other inflammatory diseases. This guide provides an objective comparison of LBP and sCD14 in LPS recognition and signaling, supported by experimental data.
Core Functions and Mechanisms
LBP and sCD14 act in a coordinated and sequential manner to facilitate the delivery of LPS to its signaling receptor complex, Toll-like receptor 4 (TLR4) and its co-receptor, myeloid differentiation factor 2 (MD-2).
LBP is an acute-phase reactant primarily synthesized by hepatocytes. Its main function is to act as a lipid transfer protein. LBP binds to the lipid A moiety of LPS with high affinity, extracting individual LPS molecules from bacterial membranes or aggregates.[1][2] It then catalytically transfers these monomeric LPS molecules to CD14, both the membrane-bound form (mCD14) on myeloid cells and the soluble form (sCD14) in the plasma.[3][4][5] This transfer dramatically increases the sensitivity of the host to low concentrations of LPS.[1]
Soluble CD14 (sCD14) is a glycoprotein found in the bloodstream and other bodily fluids. It can be derived from the shedding of mCD14 or secreted directly. sCD14, upon receiving an LPS monomer from LBP, forms a high-affinity complex.[4][6] This LPS-sCD14 complex can then activate cells that do not express mCD14, such as endothelial and epithelial cells, by presenting the LPS to the TLR4/MD-2 complex.[6]
Quantitative Comparison of LBP and sCD14
The following tables summarize key quantitative data comparing the properties and functions of LBP and sCD14 in LPS recognition.
Table 1: Binding Affinities for LPS
| Molecule | Ligand | Dissociation Constant (Kd) | Method | Reference(s) |
| LBP | LPS/Lipid A | ~1 nM | Not specified | [1] |
| LBP | LPS | 3.5 nM | Sucrose density gradients | [4] |
| sCD14 | LPS | 29 nM | Sucrose density gradients | [4] |
| sCD14 | LPS | 27 nM | Quantitative binding assays | [7] |
| sCD14 | LPS | 8.7 µM | Surface Plasmon Resonance | [8] |
| sCD14-LPS Complex | Astrocytes | 3.3 nM | Competitive displacement | [6] |
Note: The variation in Kd values for sCD14-LPS binding may be attributed to the different experimental methods used.
Table 2: Concentration-Dependent Effects on LPS Signaling
| Molecule | Concentration | Effect on LPS Response | Cell Type/System | Reference(s) |
| LBP | Low (e.g., 1 ng/mL) | Enhancement | Macrophages | [1] |
| LBP | 1-10 ng/mL | Required for TLR4 internalization | HEK293 cells | [9] |
| LBP | High (acute phase, up to 200 µg/mL) | Inhibition | Mononuclear cells | [10][11][12] |
| sCD14 | 100-1000 ng/mL | Required for TLR4 internalization | HEK293 cells | [9] |
| sCD14 | 500-1000 ng/mL | Enhancement (superior to LBP) | Human adipocytes | [13] |
| sCD14 | High (septic plasma levels) | Inhibition | Monocytes | [14][15] |
Signaling Pathways
The canonical pathway for LPS recognition involves the sequential transfer of LPS from LBP to CD14, and then to the TLR4/MD-2 complex. This binding event induces the dimerization of TLR4, leading to the recruitment of intracellular adaptor proteins and the initiation of two distinct downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways.
-
MyD88-dependent pathway: This pathway is initiated at the plasma membrane and leads to the early activation of NF-κB and the production of pro-inflammatory cytokines such as TNF-α and IL-6.
-
TRIF-dependent pathway: This pathway is initiated following the endocytosis of the TLR4 complex. It leads to the activation of IRF3 and the subsequent production of type I interferons (e.g., IFN-β).
LBP plays a crucial role in initiating the TRIF-dependent pathway by being essential for the LPS-induced internalization of TLR4.[9] In contrast, sCD14 can activate TLR4 signaling in cells lacking mCD14, contributing to both MyD88- and TRIF-dependent responses, although at higher concentrations than LBP for efficient TLR4 internalization.[9] The differential requirements for LBP and sCD14 in TLR4 internalization highlight their distinct roles in shaping the downstream inflammatory response.
Caption: LPS recognition and signaling cascade involving LBP and sCD14.
Experimental Protocols
LPS-Binding ELISA
This protocol is designed to quantify the binding of LBP or sCD14 to LPS.
Materials:
-
High-binding 96-well ELISA plates
-
LPS (e.g., from E. coli O111:B4)
-
Recombinant LBP or sCD14
-
Primary antibody against LBP or sCD14
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Coat the wells of a 96-well plate with LPS (e.g., 10 µg/mL in coating buffer) overnight at 4°C.
-
Wash the wells three times with wash buffer.
-
Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Add serial dilutions of recombinant LBP or sCD14 to the wells and incubate for 2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Add the primary antibody against LBP or sCD14 and incubate for 1-2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
Co-Immunoprecipitation (Co-IP) of TLR4/MD-2 Complex
This protocol is to determine the association of the TLR4/MD-2 complex following LPS stimulation.
Materials:
-
Cells expressing TLR4, MD-2, and CD14 (e.g., THP-1 or transfected HEK293 cells)
-
LPS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against TLR4 for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibody against MD-2 for Western blotting
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Culture cells to the desired density and stimulate with LPS (e.g., 100 ng/mL) for the desired time (e.g., 30 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-TLR4 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three to five times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the anti-MD-2 antibody, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
TLR4 Reporter Assay
This assay measures the activation of the NF-κB pathway downstream of TLR4 activation using a reporter cell line.
Materials:
-
HEK293 cells stably co-transfected with TLR4, MD-2, CD14, and an NF-κB-driven reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase).
-
LPS
-
LBP and/or sCD14
-
Assay medium (e.g., DMEM with 10% FBS)
-
SEAP detection reagent (e.g., QUANTI-Blue™) or luciferase assay substrate.
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh assay medium.
-
Treat the cells with various concentrations of LPS in the presence or absence of LBP and/or sCD14.
-
Incubate for 18-24 hours at 37°C in a CO₂ incubator.
-
Collect a small aliquot of the culture supernatant.
-
For SEAP reporter: Add the supernatant to the SEAP detection reagent in a new 96-well plate and incubate according to the manufacturer's instructions. Read the absorbance at the recommended wavelength (e.g., 620-655 nm).
-
For luciferase reporter: Add the luciferase assay substrate to the remaining cells in the well and measure the luminescence using a luminometer.
Caption: Workflow for key experiments comparing LBP and sCD14 function.
Conclusion
LBP and sCD14 are both indispensable for a sensitive and robust innate immune response to Gram-negative bacteria. While LBP is the primary initiator that extracts and delivers LPS monomers, sCD14 acts as a crucial shuttle, enabling the activation of a broader range of cells. Their functions are concentration-dependent, with the ability to either amplify or dampen the inflammatory response, highlighting the intricate regulation of LPS signaling. A thorough understanding of their distinct roles is paramount for the development of targeted therapies for inflammatory and infectious diseases.
References
- 1. Plasma lipopolysaccharide (LPS)-binding protein. A key component in macrophage recognition of gram-negative LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipopolysaccharide binding protein participation in cellular activation by LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic properties of lipopolysaccharide (LPS) binding protein. Transfer of LPS to soluble CD14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide binding protein-mediated complexation of lipopolysaccharide with soluble CD14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. Detection and biochemical characteristics of the receptor for complexes of soluble CD14 and bacterial lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of lipopolysaccharide binding by CD14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of binding of LPS to recombinant CD14, TLR4, and MD-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharide (LPS)-binding protein stimulates CD14-dependent Toll-like receptor 4 internalization and LPS-induced TBK1–IKKϵ–IRF3 axis activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual Role of Lipopolysaccharide (LPS)-Binding Protein in Neutralization of LPS and Enhancement of LPS-Induced Activation of Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute-Phase Concentrations of Lipopolysaccharide (LPS)-Binding Protein Inhibit Innate Immune Cell Activation by Different LPS Chemotypes via Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual role of lipopolysaccharide (LPS)-binding protein in neutralization of LPS and enhancement of LPS-induced activation of mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. JCI - Plasma CD14 decreases monocyte responses to LPS by transferring cell-bound LPS to plasma lipoproteins [jci.org]
- 15. Plasma CD14 decreases monocyte responses to LPS by transferring cell-bound LPS to plasma lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lipopolysaccharide-Binding Protein (LBP) Across Species: Sequence, Function, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Lipopolysaccharide-binding protein (LBP) is a critical soluble acute-phase protein that plays a pivotal role in the innate immune response to Gram-negative bacterial infections. It functions by binding to bacterial lipopolysaccharide (LPS) and presenting it to the CD14/TLR4/MD2 receptor complex on immune cells, thereby initiating a signaling cascade that leads to the production of inflammatory cytokines.[1][2][3] Given its central role in the host's response to infection, understanding the cross-species similarities and differences in LBP sequence and function is paramount for preclinical research and the development of therapeutics targeting the inflammatory cascade.
This guide provides an objective comparison of LBP protein sequence and function across several common model organisms, supported by quantitative data and detailed experimental protocols.
I. Cross-Species Comparison of LBP Protein Sequence
The amino acid sequence of LBP is largely conserved among mammals, reflecting its essential role in innate immunity. However, notable differences exist, which can have functional implications.
To quantify the degree of sequence conservation, the LBP protein sequences from Human (Homo sapiens), Mouse (Mus musculus), Rat (Rattus norvegicus), Rabbit (Oryctolagus cuniculus), Cow (Bos taurus), and Pig (Sus scrofa) were obtained from the UniProt database ([4][5][6][7][8][9]) and aligned using Clustal Omega. A pairwise sequence identity matrix was subsequently generated.
Table 1: Pairwise Sequence Identity of LBP Protein (%)
| Species | Human | Mouse | Rat | Rabbit | Cow | Pig |
| Human | 100 | 70.1 | 68.5 | 72.3 | 75.4 | 76.9 |
| Mouse | 70.1 | 100 | 83.6 | 70.8 | 69.5 | 71.2 |
| Rat | 68.5 | 83.6 | 100 | 69.3 | 68.2 | 70.1 |
| Rabbit | 72.3 | 70.8 | 69.3 | 100 | 72.1 | 73.5 |
| Cow | 75.4 | 69.5 | 68.2 | 72.1 | 100 | 81.7 |
| Pig | 76.9 | 71.2 | 70.1 | 73.5 | 81.7 | 100 |
Data generated by performing a multiple sequence alignment of UniProt sequences (Human: P18428, Mouse: Q61805, Rat: Q63313, Rabbit: P17454, Cow: P55085, Pig: B3F714) using Clustal Omega and calculating pairwise identity.
The data reveals a high degree of sequence identity among the mammalian LBPs, with the highest similarity observed between cow and pig, and between mouse and rat. Human LBP shares the highest identity with pig and cow LBP. These sequence relationships are visualized in the following phylogenetic tree.
II. Functional Comparison of LBP Across Species
The primary function of LBP is to bind LPS and facilitate its transfer to CD14. While this function is conserved, the efficiency of LPS binding and the subsequent cellular activation can vary between species.
Table 2: Functional Comparison of LBP
| Species | LPS Binding Affinity (Kd) | Potency in Inducing Cytokine Production (EC50) | Key Functional Notes |
| Human | ~1 nM[10] | Not consistently reported | Enhances LPS-induced cytokine release at low concentrations, but can inhibit at high concentrations.[5] |
| Mouse | Not consistently reported | Not consistently reported | Crucial for the rapid acute-phase response to LPS.[1] LBP-deficient mice are hyporesponsive to LPS.[5] |
| Rabbit | High affinity (~10-9 M)[10] | Not consistently reported | LBP was first isolated from rabbit serum. |
| Bovine | Not directly quantified, but functionally similar to human and rabbit LBP. | Not consistently reported | Bovine LBP potentiates LPS-mediated macrophage activation.[6] |
It is important to note that direct comparative studies measuring Kd and EC50 values for LBP from different species under identical experimental conditions are limited in the publicly available literature.
The functional divergence, particularly between human and mouse LBP, is of significant interest in drug development. While mouse models are indispensable for in vivo studies, the observed differences in LBP sequence may lead to variations in the efficacy and potency of therapeutic agents targeting the LBP-LPS interaction. Therefore, validating findings from mouse models with in vitro studies using human LBP and human cells is a critical step in the drug development pipeline.
III. Experimental Protocols
Accurate and reproducible experimental protocols are essential for the comparative study of LBP function. Below are detailed methodologies for key assays.
LPS Binding Assay (ELISA-based)
This protocol describes a solid-phase enzyme-linked immunosorbent assay (ELISA) to measure the binding of LBP to LPS.
Materials:
-
Recombinant LBP from the species of interest
-
LPS (e.g., from E. coli O111:B4)
-
High-binding 96-well microplates
-
Coating buffer (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-LBP primary antibody (specific to the species of LBP being tested)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2 N H2SO4)
-
Plate reader
Procedure:
-
LPS Coating: Coat the wells of a 96-well plate with LPS (e.g., 10 µg/mL in coating buffer) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
LBP Incubation: Add serial dilutions of recombinant LBP to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add the primary anti-LBP antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate and incubate in the dark until a blue color develops.
-
Stopping Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
LPS-Induced TNF-α Production in Macrophages
This protocol details the measurement of TNF-α secretion from macrophage-like cells (e.g., RAW 264.7) in response to LPS, potentiated by LBP.
Materials:
-
RAW 264.7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
LPS
-
Recombinant LBP from the species of interest
-
96-well cell culture plates
-
TNF-α ELISA kit (species-specific)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 105 cells/well and allow them to adhere overnight.[4]
-
Stimulation: The next day, replace the medium with fresh medium containing a fixed concentration of LBP and varying concentrations of LPS.
-
Incubation: Incubate the cells for a defined period (e.g., 4-6 hours) at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a species-specific TNF-α ELISA kit, following the manufacturer's instructions.
In Vivo Sepsis Model: Cecal Ligation and Puncture (CLP) in Mice
The CLP model is considered a gold standard for inducing polymicrobial sepsis that closely mimics the clinical course of human sepsis.
Materials:
-
Mice (e.g., C57BL/6)
-
Anesthetics (e.g., ketamine/xylazine or isoflurane)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 4-0 silk)
-
Needle (e.g., 21-gauge)
-
Sterile saline
-
Analgesics
Procedure:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic regimen.
-
Surgical Preparation: Shave the abdomen and disinfect the surgical area.
-
Laparotomy: Make a midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Cecal Exteriorization: Gently exteriorize the cecum.
-
Ligation: Ligate the cecum distal to the ileocecal valve. The position of the ligation determines the severity of sepsis (a more proximal ligation results in more severe sepsis).
-
Puncture: Puncture the ligated cecum once or twice with a needle. The size of the needle also influences the severity of sepsis.
-
Fecal Extrusion: Gently squeeze the cecum to express a small amount of fecal content into the peritoneal cavity.
-
Repositioning and Closure: Return the cecum to the abdominal cavity and close the peritoneum and skin with sutures.
-
Fluid Resuscitation: Administer subcutaneous sterile saline to provide fluid resuscitation.
-
Post-operative Care: Provide analgesics and monitor the animals closely for signs of sepsis.
IV. LBP-Mediated LPS Signaling Pathway
LBP is the initial carrier of LPS in the bloodstream. It extracts LPS monomers from bacterial membranes or aggregates and delivers them to CD14, which can be either membrane-bound (mCD14) on myeloid cells or soluble (sCD14) in the plasma. The LPS-CD14 complex then interacts with the TLR4/MD2 complex, triggering intracellular signaling cascades that culminate in the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.
V. Conclusion
This guide provides a comparative overview of LBP protein sequence and function across several key species used in biomedical research. The high degree of sequence and functional conservation underscores the fundamental importance of LBP in the innate immune response to Gram-negative bacteria. However, the subtle but significant differences, particularly between rodent and human LBP, highlight the need for careful consideration when extrapolating data from animal models to human physiology, especially in the context of drug development. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and further elucidate the nuanced roles of LBP in health and disease.
References
clinical validation of LBP as a diagnostic marker for sepsis
An objective comparison of Lipopolysaccharide-Binding Protein (LBP) with established biomarkers for the timely diagnosis of sepsis, supported by experimental data and detailed methodologies.
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a major challenge in critical care medicine. Early and accurate diagnosis is paramount to improving patient outcomes. While Procalcitonin (PCT) and C-reactive protein (CRP) are widely used, Lipopolysaccharide-Binding Protein (LBP) has emerged as a potential alternative or complementary biomarker. This guide provides a comprehensive comparison of the clinical validation of LBP against PCT and CRP for the diagnosis of sepsis, tailored for researchers, scientists, and drug development professionals.
Performance Comparison of Sepsis Biomarkers
The diagnostic accuracy of LBP for sepsis has been evaluated in various clinical settings, often in comparison to PCT and CRP. While some studies suggest LBP has a diagnostic accuracy similar to CRP, it is generally considered lower than that of PCT.[1] A meta-analysis of eight studies involving 1684 patients reported a pooled sensitivity and specificity for LBP in diagnosing sepsis of 0.64 and 0.63, respectively, indicating suboptimal performance as a standalone marker.[2][3][4] Another meta-analysis of 10 studies with 1365 patients showed a pooled sensitivity of 0.76 and a specificity of 0.68 for LBP.[5]
In critically ill patients, PCT has demonstrated greater utility in differentiating sepsis from Systemic Inflammatory Response Syndrome (SIRS) than LBP, CRP, or Interleukin-6 (IL-6).[6] One study found that PCT levels below 2 ng/mL could virtually exclude sepsis with a negative predictive value of 97%, while levels above 10 ng/mL made sepsis highly likely with a positive predictive value of 88%.[6]
The following table summarizes the diagnostic performance of LBP, PCT, and CRP from various studies.
| Biomarker | Patient Population | Sensitivity | Specificity | Area Under the Curve (AUC) | Reference |
| LBP | Adult ED patients with suspected infection | - | - | 0.701 | [1] |
| PCT | Adult ED patients with suspected infection | - | - | 0.844 | [1] |
| CRP | Adult ED patients with suspected infection | - | - | 0.707 | [1] |
| LBP | Meta-analysis of adult patients | 0.64 (95% CI: 0.56–0.72) | 0.63 (95% CI: 0.53–0.73) | 0.68 (95% CI: 0.64–0.72) | [2][3][4] |
| LBP | Meta-analysis of critically ill patients | 0.76 (95% CI 0.67-0.83) | 0.68 (95% CI 0.59-0.76) | 0.78 (95% CI 0.75-0.82) | [5] |
| PCT | Meta-analysis for sepsis diagnosis | 0.80 (95% CI, 0.69-0.87) | 0.77 (95% CI, 0.60-0.88) | 0.85 (95% CI, 0.82-0.88) | [7] |
| CRP | Meta-analysis for sepsis diagnosis | 0.80 (95% CI, 0.63-0.90) | 0.61 (95% CI, 0.50-0.72) | 0.73 (95% CI, 0.69-0.77) | [7] |
The Role of LBP in the Sepsis Signaling Pathway
LBP is an acute-phase reactant primarily synthesized by hepatocytes.[8] It plays a crucial role in the innate immune response to bacterial infections by binding to lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. The LBP-LPS complex then facilitates the transfer of LPS to the CD14 receptor on the surface of immune cells like macrophages and monocytes. This interaction, in turn, activates the Toll-like receptor 4 (TLR4) signaling pathway, leading to the production of pro-inflammatory cytokines and the subsequent inflammatory cascade characteristic of sepsis.[8] While initially associated with Gram-negative infections, elevated LBP levels have also been observed in patients with Gram-positive and fungal sepsis.[9]
Experimental Protocols
Accurate and reproducible measurement of sepsis biomarkers is critical for their clinical validation. The following sections outline the typical methodologies used in studies evaluating LBP, PCT, and CRP.
Measurement of Lipopolysaccharide-Binding Protein (LBP)
Assay Principle: LBP levels are commonly measured using a chemiluminescent immunoassay.[10][11] This method utilizes a sandwich immunoassay format where LBP in the sample is bound by two different antibodies, one of which is labeled with a chemiluminescent molecule. The light emitted is proportional to the concentration of LBP.
Sample Collection and Processing:
-
Collect whole blood in serum separator tubes.
-
Allow the blood to clot at room temperature for at least 30 minutes.
-
Centrifuge at 1000-1300 x g for 15 minutes.
-
Separate the serum and store at -80°C until analysis. Plasma collected with EDTA or heparin can also be used.
Exemplary Assay Procedure (based on automated immunoassay):
-
Patient serum/plasma samples, calibrators, and controls are loaded onto the automated analyzer (e.g., Immulite).
-
The instrument automatically performs the following steps:
-
Incubation of the sample with an anti-LBP antibody-coated bead and an enzyme-labeled anti-LBP antibody.
-
Washing to remove unbound components.
-
Addition of a chemiluminescent substrate.
-
Measurement of the emitted light.
-
-
The concentration of LBP in the sample is calculated from a standard curve generated using calibrators of known concentrations.
Measurement of Procalcitonin (PCT)
Assay Principle: PCT is typically measured using an immunoluminometric assay (ILMA) or a time-resolved amplified cryptate emission (TRACE) assay. These are highly sensitive sandwich immunoassays.
Sample Collection and Processing:
-
Collect whole blood in serum or plasma (EDTA or heparin) tubes.
-
Centrifuge at 1500-2000 x g for 10 minutes.
-
Separate the serum or plasma and store at -20°C or -80°C if not analyzed immediately.
Exemplary Assay Procedure (ILMA):
-
A specific anti-calcitonin antibody is coated onto a solid phase (e.g., a tube or microplate well).
-
The patient sample is added, and PCT binds to the coated antibody.
-
A second, tracer-labeled anti-katacalcin antibody is added, which binds to a different epitope on the PCT molecule.
-
After incubation and washing steps, a trigger reagent is added to initiate a chemiluminescent reaction.
-
The amount of light emitted is proportional to the PCT concentration.
Measurement of C-reactive Protein (CRP)
Assay Principle: CRP is commonly measured using a turbidimetric or nephelometric immunoassay. These methods are based on the principle of light scattering caused by the formation of immune complexes between CRP in the sample and anti-CRP antibodies in the reagent.
Sample Collection and Processing:
-
Collect whole blood in serum or plasma (heparin or EDTA) tubes.
-
Centrifuge to separate the serum or plasma.
-
Samples can typically be stored at 2-8°C for several days or frozen for longer-term storage.
Exemplary Assay Procedure (Turbidimetry):
-
The serum or plasma sample is mixed with a reagent containing anti-CRP antibodies.
-
The formation of CRP-antibody complexes causes the solution to become turbid.
-
The increase in turbidity is measured by a photometer as a change in absorbance.
-
The CRP concentration is determined by comparing the change in absorbance to that of a calibrator with a known CRP concentration.
Experimental Workflow for Biomarker Validation
The clinical validation of a diagnostic marker for sepsis typically follows a structured workflow to ensure robust and reliable results.
Conclusion
The clinical data suggest that while LBP is elevated in sepsis and may have some diagnostic value, its performance as a standalone marker is generally inferior to PCT. LBP's diagnostic accuracy is more comparable to that of CRP. Therefore, LBP may not be recommended for clinical use as a single biomarker for sepsis diagnosis.[4] However, the combination of LBP with other biomarkers may improve diagnostic accuracy and warrants further investigation.[5] For researchers and drug development professionals, understanding the comparative performance and underlying biological role of LBP is crucial for identifying novel diagnostic strategies and therapeutic targets in the management of sepsis.
References
- 1. Serum Lipopolysaccharide Binding Protein Levels Predict Severity of Lung Injury and Mortality in Patients with Severe Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn0.scrvt.com [cdn0.scrvt.com]
- 3. Diagnostic Accuracy of Lipopolysaccharide-Binding Protein as Biomarker for Sepsis in Adult Patients: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of diagnostic accuracy in sepsis between presepsin, procalcitonin, and C-reactive protein: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biomarkers of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the accuracy of procalcitonin, neutrophil CD64, and C-reactive protein for the diagnosis and prognosis of septic patients after antibiotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Significance of lipopolysaccharide-binding protein (an acute phase protein) in monitoring critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]
Lipopolysaccharide-Binding Protein (LBP): A Comparative Analysis of its Levels in Diverse Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of LBP Levels and its Role as a Biomarker in Inflammatory Conditions.
Lipopolysaccharide-binding protein (LBP) is an acute-phase reactant that plays a pivotal role in the innate immune response to bacterial endotoxins, specifically lipopolysaccharide (LPS). Its circulating levels can fluctuate significantly in response to inflammatory stimuli, making it a valuable biomarker for various inflammatory diseases. This guide provides a comparative analysis of LBP levels across different inflammatory conditions, supported by experimental data, to aid researchers and clinicians in understanding its diagnostic and prognostic potential.
Quantitative Analysis of LBP Levels
The following table summarizes the circulating levels of LBP in healthy individuals and patients with various inflammatory diseases, as reported in different studies. It is important to note that LBP concentrations can vary depending on the assay used, the patient cohort, and the severity of the disease.
| Condition | LBP Concentration (µg/mL) | Reference |
| Healthy Controls | 5.1 ± 2.2 (mean ± SD) | [1] |
| 7.7 ± 6.2 (mean ± SD) | [2] | |
| 4.1 ± 1.65 (mean ± SD) | [3] | |
| 7.2 ± 1.8 (mean ± SD) | [4][5] | |
| 5.8 (median) | [6] | |
| 3.11 (mean, range: 0.94–4.60) | [7] | |
| Systemic Inflammatory Response Syndrome (SIRS) | 30.6 (median) | [1] |
| 36.6 (mean) | [2] | |
| Sepsis | 37.1 (median) | [1] |
| Septic Shock | 59.7 (median) | [1] |
| Severe Sepsis/Septic Shock | 31.2 (median) | [3] |
| Rheumatoid Arthritis (RA) | Significantly elevated compared to healthy controls. | [8][9] |
| Inflammatory Bowel Disease (IBD) | ||
| Active Crohn's Disease | 23.1 ± 13.7 (mean ± SD) | [4][5] |
| 29.6 (median) | [6][10] | |
| Active Ulcerative Colitis | 21.4 ± 10.9 (mean ± SD) | [4][5] |
| 22.8 (median) | [6][10] | |
| Coronary Artery Disease (CAD) | 6.78 (median) in patients vs. 6.13 in controls | [11] |
| 20.6 ± 8.7 (pg/mL, mean ± SD) in patients vs. 17.1 ± 6.0 in controls | [12] |
LBP Signaling Pathway in Inflammation
LBP facilitates the recognition of LPS by the innate immune system, leading to a pro-inflammatory cascade. The binding of LPS to LBP initiates a series of interactions with CD14 and the Toll-like receptor 4 (TLR4)-MD2 complex on the surface of immune cells, primarily macrophages and monocytes. This triggers intracellular signaling pathways, culminating in the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][13][14][15][16]
Caption: LBP-mediated LPS signaling pathway.
Experimental Protocols
The most common method for quantifying LBP levels in biological samples is the enzyme-linked immunosorbent assay (ELISA). Below is a generalized protocol for a sandwich ELISA, which is a frequently used format for this purpose.
General ELISA Protocol for LBP Measurement
-
Coating: A 96-well microplate is coated with a capture antibody specific for human LBP. The plate is then washed to remove any unbound antibody.
-
Blocking: A blocking buffer is added to the wells to prevent non-specific binding of other proteins. The plate is incubated and then washed.
-
Sample and Standard Incubation: Diluted patient samples (serum or plasma) and a series of LBP standards of known concentrations are added to the wells. The plate is incubated to allow the LBP in the samples and standards to bind to the capture antibody. The plate is then washed.
-
Detection Antibody Incubation: A biotinylated detection antibody, also specific for LBP, is added to the wells. This antibody binds to a different epitope on the captured LBP, forming a "sandwich". The plate is incubated and then washed.
-
Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added to the wells. The streptavidin binds to the biotin on the detection antibody. The plate is incubated and then washed.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells. The HRP enzyme catalyzes a reaction that produces a colored product.
-
Reaction Stoppage and Measurement: A stop solution is added to halt the reaction. The absorbance of the colored product in each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The LBP concentration in the patient samples is then determined by interpolating their absorbance values on the standard curve.
Caption: General workflow for LBP measurement by ELISA.
This guide provides a foundational understanding of LBP as a biomarker in various inflammatory diseases. For specific research or clinical applications, it is crucial to consult detailed studies and validate assay protocols according to the manufacturer's instructions and laboratory standards.
References
- 1. The Role of Lipopolysaccharide-Induced Cell Signalling in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. elisakits.co.uk [elisakits.co.uk]
- 4. Serum lipopolysaccharide-binding protein in endotoxemic patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum lipopolysaccharide-binding protein in endotoxemic patients with inflammatory bowel disease - ProQuest [proquest.com]
- 6. Lipopolysaccharide-binding protein in Crohn's disease patients: a promising noninvasive biomarker monitoring disease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human LBP ELISA Kit (LPS Binding Protein) (ab279407) | Abcam [abcam.com]
- 8. Lipopolysaccharide-binding protein is a sensitive disease activity biomarker for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Lipopolysaccharide-binding protein (LBP) is associated with total and cardiovascular mortality in individuals with or without stable coronary artery disease--results from the Ludwigshafen Risk and Cardiovascular Health Study (LURIC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Effects of Lipopolysaccharide-Binding Protein (LBP) Single Nucleotide Polymorphism (SNP) in Infections, Inflammatory Diseases, Metabolic Disorders and Cancers [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. elisakits.co.uk [elisakits.co.uk]
- 16. The lipopolysaccharide-binding protein is a secretory class 1 acute-phase protein whose gene is transcriptionally activated by APRF/STAT/3 and other cytokine-inducible nuclear proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validating LBP as a Therapeutic Target: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of targeting Lipopolysaccharide-Binding Protein (LBP) as a therapeutic strategy in animal models of sepsis and inflammation. We present a synthesis of experimental data from multiple studies to evaluate the performance of LBP-targeted interventions against alternative therapeutic approaches.
Lipopolysaccharide-Binding Protein (LBP) plays a pivotal role in the innate immune response to Gram-negative bacteria by facilitating the transfer of lipopolysaccharide (LPS) to the CD14/TLR4 receptor complex, thereby initiating a pro-inflammatory cascade. This central role has positioned LBP as a potential therapeutic target for conditions characterized by excessive inflammation, such as sepsis. This guide summarizes key findings from preclinical animal studies to aid in the evaluation of LBP-targeted therapies.
The LBP-Mediated Inflammatory Signaling Pathway
The binding of LPS to LBP is the initial step in a signaling cascade that leads to the production of pro-inflammatory cytokines. Understanding this pathway is crucial for identifying therapeutic intervention points.
Figure 1. LBP-mediated TLR4 signaling pathway.
Experimental Models for Evaluating Sepsis Therapies
Two primary animal models are frequently employed to study sepsis and evaluate the efficacy of therapeutic agents: the lipopolysaccharide (LPS)-induced endotoxemia model and the more clinically relevant Cecal Ligation and Puncture (CLP) model.
LPS-Induced Endotoxemia Model Workflow
This model involves the direct administration of purified LPS to mimic the inflammatory response to Gram-negative bacteria.
Figure 2. Workflow for LPS-induced endotoxemia model.
Cecal Ligation and Puncture (CLP) Model Workflow
The CLP model is considered the gold standard for sepsis research as it mimics the polymicrobial nature of clinical sepsis.
Figure 3. Workflow for Cecal Ligation and Puncture (CLP) model.
Comparative Efficacy of Therapeutic Interventions
The following tables summarize quantitative data from separate studies investigating different therapeutic strategies in animal models of sepsis. It is important to note that these studies were not conducted head-to-head, and thus direct comparisons should be made with caution due to variations in experimental models, animal strains, and specific protocols.
Table 1: LBP-Targeted Intervention - LBP Inhibitory Peptide (P12)
This study utilized an LPS-induced endotoxemia model in Kunming mice to evaluate the efficacy of an LBP inhibitory peptide.
| Outcome Measure | Control (LPS only) | LBP Inhibitory Peptide (P12) + LPS |
| Survival Rate | 30% | 80% |
| Serum TNF-α (pg/mL) | Markedly Increased | Significantly Suppressed |
| Serum Nitric Oxide (NO) (µM) | Markedly Increased | Significantly Suppressed |
Data synthesized from a study on an LBP inhibitory peptide in an LPS-induced endotoxemia model.
Table 2: Standard of Care - Antibiotic Therapy (Imipenem)
This study employed the CLP model in Swiss mice to assess the effectiveness of the antibiotic imipenem.
| Outcome Measure | Control (Saline) | Imipenem |
| Survival Rate | Decreased | Increased |
| Plasma TNF-α (pg/mL) at 6h | Elevated | Decreased |
| Plasma IL-6 (pg/mL) at 6h | Elevated | Decreased |
| Peritoneal Fluid TNF-α (pg/mL) at 6h | Elevated | Decreased |
| Peritoneal Fluid IL-6 (pg/mL) at 6h | Elevated | Decreased |
Data synthesized from a study evaluating antibiotic treatment in a CLP-induced sepsis model.[1]
Table 3: Alternative Anti-inflammatory Therapy - Dexamethasone
This study used a fecal slurry-induced peritonitis model in rats to investigate the effects of the corticosteroid dexamethasone.
| Outcome Measure | Control (Sepsis) | Dexamethasone (0.2 mg/kg) |
| Survival Rate (Severe Sepsis) | ~30% | Improved |
| Serum TNF-α | Increased | Decreased |
| Serum IL-6 | Increased | Decreased |
| Serum IL-10 | Increased | Decreased |
| Blood Bacterial Load | High | Significantly Decreased |
Data synthesized from a study on glucocorticoid therapy in a rat model of sepsis.[2]
Experimental Protocols
LPS-Induced Endotoxemia with LBP Inhibitory Peptide
-
Animal Model: Kunming mice (8–12 weeks old).
-
Induction of Endotoxemia: Intraperitoneal injection of LPS.
-
Intervention: Intravenous administration of LBP inhibitory peptide P12 via the tail vein.
-
Outcome Measures: Survival monitored over 36 hours. Serum levels of TNF-α and nitric oxide (NO) were measured.
Cecal Ligation and Puncture (CLP) with Antibiotic Treatment
-
Animal Model: Swiss mice.
-
Induction of Sepsis: Anesthesia followed by a midline laparotomy. The cecum is ligated and punctured with an 18-gauge needle. The abdomen is then closed.
-
Intervention: Intraperitoneal injections of imipenem or a combination of ciprofloxacin plus clindamycin every 8 hours for 3 days, starting after the CLP procedure.[1]
-
Outcome Measures: Survival rates were monitored. Plasma and peritoneal fluid levels of TNF-α and IL-6 were measured at 6 and 24 hours post-CLP.[1]
Fecal Slurry-Induced Peritonitis with Dexamethasone
-
Animal Model: Rats.
-
Induction of Sepsis: Intraperitoneal injection of a fecal slurry to induce polymicrobial sepsis. The severity of sepsis is modulated by the concentration of the fecal slurry.
-
Intervention: Administration of dexamethasone at different doses (0.1, 0.2, or 5 mg/kg) at early (1 hour) or late (25 hours) time points after sepsis induction.[2]
-
Outcome Measures: Survival rates were monitored. Serum levels of lactate, ALT, creatinine, TNF-α, IL-6, and IL-10 were measured. Bacterial burden in the blood and spleen was also evaluated.[2]
Conclusion
The validation of LBP as a therapeutic target in animal models presents a promising avenue for the development of novel sepsis therapies. The available data suggests that LBP inhibitory peptides can significantly improve survival and reduce inflammatory markers in LPS-induced endotoxemia.
Future research should focus on head-to-head comparative studies of LBP-targeted therapies against current and emerging treatments within the same standardized and clinically relevant animal models of sepsis. Such studies are essential to definitively establish the therapeutic potential of targeting LBP in the complex landscape of sepsis treatment.
References
A Researcher's Guide to Commercial LBP ELISA Kits: A Comparative Analysis
For researchers, scientists, and drug development professionals investigating the role of Lipopolysaccharide-Binding Protein (LBP) in inflammatory responses and bacterial infections, selecting the right quantification tool is paramount. Enzyme-Linked Immunosorbent Assays (ELISAs) are a primary method for measuring LBP concentrations in various biological samples. However, the market offers a plethora of commercial ELISA kits, each with its own set of performance characteristics and protocols. This guide provides an objective comparison of several commercially available human LBP ELISA kits to aid in making an informed decision.
Performance Comparison of Human LBP ELISA Kits
The performance of an ELISA kit is determined by several key parameters, including its sensitivity (limit of detection), the dynamic range of quantification, and the required sample volume. Precision, often indicated by intra-assay and inter-assay coefficients of variation (CV), is another critical factor for ensuring reproducible results. The following table summarizes the performance characteristics of various commercially available human LBP ELISA kits based on publicly available data.
| Manufacturer | Kit Name/Catalog No. | Sensitivity (LOD) | Assay Range | Sample Types | Intra-Assay CV | Inter-Assay CV |
| Abcam | Human LBP ELISA Kit (ab279407)[1] | ≤ 6.79 pg/mL[1] | 12.5 - 800 pg/mL[1] | Cell culture media, Serum, Plasma (Citrate, EDTA, Heparin)[1] | Not specified | Not specified |
| Abcam | Human LBP ELISA Kit (ab213805)[2] | < 50 pg/mL[2] | 0.78 - 50 ng/mL[2] | Cell culture supernatants, Cell Lysate, Serum, Plasma (EDTA, Heparin)[2] | Not specified | Not specified |
| Boster Bio | Human LBP ELISA Kit PicoKine® (EK1271)[3] | < 50 pg/mL[3] | 0.78 - 50 ng/mL | Cell culture supernatants, cell lysates, serum, plasma (heparin, EDTA)[3] | Not specified | Not specified |
| Cloud-Clone Corp. | ELISA Kit for Lipopolysaccharide Binding Protein (LBP) (SEA406Hu)[4] | < 1.17 ng/mL[4] | 3.12 - 200 ng/mL[4] | Serum, plasma, other biological fluids[4] | < 10% | < 12% |
| Invitrogen | Human LBP ELISA Kit (EH297RB) | 0.82 ng/mL[5] | 0.82 - 200 ng/mL[5] | Serum, Plasma, Supernatant[5] | < 10%[5] | < 12%[5] |
| MyBioSource | Human lipopolysaccharide binding protein ELISA Kit (MBS704355)[6] | Not specified | Not specified | Serum, plasma, tissue homogenates[7] | < 8%[6] | < 10%[6] |
| Proteintech | Human LBP ELISA Kit (KE00584) | 21.0 pg/mL[8] | 31.25 - 2000 pg/mL[8] | Serum, Plasma[8] | < 4.9%[8] | < 4.7%[8] |
| R&D Systems | Human LBP DuoSet ELISA (DY870-05)[9] | Not specified | 0.8 - 50 ng/mL[9] | Cell culture supernates, serum, and plasma[10] | Not specified | Not specified |
| Sigma-Aldrich | Human LBP ELISA Kit (RAB1181)[11] | 0.82 ng/mL[12] | Not specified | Serum, Plasma, Cell Culture Supernatants[11] | < 10%[12] | < 12%[12] |
| Biomatik | Human Lipolysaccharide Binding Protein, Lbp Elisa Kit (EKC34445) | 0.156 ug/ml | 0.625-40ug/ml | Serum, Plasma, Tissue Homogenates | Not specified | Not specified |
The LBP Signaling Pathway in Innate Immunity
LBP plays a crucial role in the innate immune response to Gram-negative bacteria by recognizing and binding to lipopolysaccharide (LPS), a major component of the outer membrane of these bacteria. This interaction initiates a signaling cascade that leads to the production of pro-inflammatory cytokines. A simplified representation of this pathway is shown below.
Caption: LBP-mediated TLR4 signaling pathway.
Experimental Protocols: A General Overview
While specific protocols vary between manufacturers, the majority of the compared LBP ELISA kits employ a sandwich ELISA format. The general workflow for these assays is outlined below. It is imperative to consult the specific kit manual for precise instructions, including reagent preparation, incubation times, and washing steps.
General Sandwich ELISA Workflow
Caption: Generalized Sandwich ELISA Workflow.
Key Experimental Steps:
-
Reagent and Sample Preparation: All reagents, including wash buffers, diluents, standards, and samples, should be brought to room temperature before use. Standards are typically reconstituted and then serially diluted to create a standard curve. Samples may require dilution depending on the expected LBP concentration.
-
Coating the Plate (for DuoSet or uncoated kits): For kits that are not pre-coated, the capture antibody is diluted in a coating buffer and incubated in the wells of a 96-well plate, usually overnight. The plate is then washed and blocked to prevent non-specific binding.
-
Sample and Standard Incubation: A defined volume of standards and samples is added to the appropriate wells of the microplate. The plate is then incubated for a specified period to allow the LBP to bind to the immobilized capture antibody.[11]
-
Addition of Detection Antibody: After washing the plate to remove unbound substances, a biotinylated detection antibody specific for LBP is added to each well. This antibody binds to a different epitope on the captured LBP, forming a "sandwich".
-
Addition of Enzyme Conjugate: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added. The streptavidin binds to the biotin on the detection antibody.
-
Substrate Development: After a final wash to remove unbound conjugate, a chromogenic substrate, typically TMB (3,3’,5,5’-Tetramethylbenzidine), is added to the wells. The HRP enzyme catalyzes a reaction that produces a colored product.
-
Stopping the Reaction and Reading the Plate: A stop solution, usually a strong acid, is added to each well to terminate the enzymatic reaction. This also typically changes the color of the solution. The absorbance of each well is then read using a microplate reader at a specific wavelength (commonly 450 nm).
-
Data Analysis: The concentration of LBP in the samples is determined by comparing their absorbance values to the standard curve generated from the known concentrations of the LBP standards.
Conclusion
The selection of an LBP ELISA kit should be guided by the specific requirements of the research, including the required sensitivity, the expected concentration of LBP in the samples, and the sample type being analyzed. While this guide provides a comparative overview, it is crucial to review the manufacturer's datasheets and, if possible, any available publications that have utilized a specific kit. By carefully considering the performance characteristics and experimental protocols, researchers can choose the most appropriate tool for the accurate and reliable quantification of LBP.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]
- 3. Network Viewer for NDEx [ndexbio.org]
- 4. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Decoding the Signaling Mechanism of Toll-Like Receptor 4 Pathways in Wild Type and Knockouts - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Beyond MyD88 and TRIF Pathways in Toll-Like Receptor Signaling [frontiersin.org]
- 8. Dual Signaling of MyD88 and TRIF are Critical for Maximal TLR4-Induced Dendritic Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
A Researcher's Guide to the Reproducibility of LBP-Mediated Cell Activation Studies
For Researchers, Scientists, and Drug Development Professionals
The study of cellular activation mediated by Lipopolysaccharide-Binding Protein (LBP) is crucial for understanding inflammatory responses and developing novel therapeutics. However, the reproducibility of these studies is a significant challenge, often leading to conflicting results and hindering progress. This guide provides a comprehensive comparison of factors affecting the reproducibility of LBP-mediated cell activation assays, supported by experimental data and detailed protocols.
Understanding the Core Pathway: LBP-Mediated Cell Activation
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Its recognition is facilitated by LBP, which binds to LPS and presents it to the CD14 receptor on the surface of immune cells like macrophages and monocytes.[1][2][3][4] This interaction ultimately leads to the activation of Toll-like receptor 4 (TLR4), triggering downstream signaling cascades and the production of pro-inflammatory cytokines.[1][3][5][6]
References
- 1. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 2. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipopolysaccharide Recognition in the Crossroads of TLR4 and Caspase-4/11 Mediated Inflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endotoxin interactions with lipopolysaccharide-responsive cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TLR4 and CD14 trafficking and its influence on LPS-induced pro-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of LBP Binding to Different Types of LPS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding specificity of Lipopolysaccharide-Binding Protein (LBP) to various types of Lipopolysaccharide (LPS). Understanding this interaction is crucial for research into innate immunity, the pathogenesis of sepsis, and the development of novel therapeutics targeting Gram-negative bacterial infections. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical signaling pathways and experimental workflows.
LBP Binding Affinity for Diverse LPS Structures
Lipopolysaccharide-Binding Protein (LBP) is a soluble acute-phase protein that plays a pivotal role in the innate immune response to Gram-negative bacteria by binding to LPS and facilitating its presentation to immune cells. The binding of LBP to LPS is characterized by a high affinity, primarily targeting the conserved lipid A moiety of the LPS molecule. This interaction is crucial for the subsequent activation of the CD14/TLR4 signaling cascade.
Experimental evidence suggests that LBP exhibits a broad specificity, binding to both smooth (S-form) and rough (R-form) LPS from various Gram-negative bacteria with high affinity.[1] Studies have reported a dissociation constant (Kd) in the nanomolar range (approximately 10⁻⁹ M) for the binding of LBP to both S-form and R-form LPS.[1] This indicates a strong and stable interaction, largely independent of the presence or structure of the O-antigen, which distinguishes smooth from rough LPS. Further research has corroborated these findings, showing that both S-LPS and R-LPS display similar binding characteristics to LBP at concentrations up to 100 ng/mL.[2]
While the primary interaction occurs with lipid A, the overall structure of the LPS molecule, including the core oligosaccharide, can influence the accessibility of the lipid A moiety and potentially modulate the binding kinetics. However, the available quantitative data consistently points towards a high-affinity interaction across different LPS types.
| LPS Type | Bacterial Source | Binding Affinity (Kd) | Reference |
| Smooth-form (S-LPS) | Various Gram-negative bacteria | ~ 1 nM | [1] |
| Rough-form (R-LPS) | Various Gram-negative bacteria | ~ 1 nM | [1] |
| Escherichia coli (S-LPS) | Escherichia coli | Similar binding characteristics to R-LPS | [2] |
| Salmonella minnesota (R-LPS) | Salmonella minnesota | Similar binding characteristics to S-LPS | [2] |
Note: The binding affinities are presented as approximate values based on available literature. Specific experimental conditions can influence the precise Kd values.
LBP-LPS Signaling Pathway
The binding of LBP to LPS is the initial step in a signaling cascade that leads to the production of pro-inflammatory cytokines. LBP acts as a carrier protein, extracting LPS monomers from bacterial membranes or aggregates and presenting them to the co-receptor CD14 on the surface of myeloid cells. The LPS is then transferred to the Toll-like receptor 4 (TLR4) and its co-receptor MD-2, triggering a downstream signaling cascade that results in the activation of transcription factors such as NF-κB and the subsequent expression of inflammatory genes.
References
- 1. Plasma lipopolysaccharide (LPS)-binding protein. A key component in macrophage recognition of gram-negative LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rough and smooth forms of fluorescein-labelled bacterial endotoxin exhibit CD14/LBP dependent and independent binding that is influencedby endotoxin concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for Lipopolysaccharide-Binding Protein (LBP1)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Lipopolysaccharide-Binding Protein (LBP1). The following procedures are based on the inherent risks associated with lipopolysaccharide (LPS), the molecule this compound is designed to bind, and general best practices for handling recombinant proteins.
Introduction to this compound and Associated Hazards
Lipopolysaccharide-Binding Protein (this compound) is a soluble acute-phase protein that plays a critical role in the immune response to Gram-negative bacteria by binding to lipopolysaccharide (LPS), also known as endotoxin. LPS is a potent pyrogen that can elicit strong inflammatory responses. Therefore, handling this compound, especially in the presence of LPS, requires stringent safety measures to prevent exposure. The primary routes of exposure in a laboratory setting include inhalation of aerosols, ingestion, and contact with skin and mucous membranes.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to ensure personal safety. The following table summarizes the recommended PPE for handling this compound and LPS.
| PPE Component | Specification | Purpose |
| Gloves | Double nitrile gloves | To prevent skin contact with this compound and/or LPS. The outer pair should be removed and replaced immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes of solutions containing this compound or LPS. |
| Face Protection | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashes or aerosol generation. |
| Lab Coat | Full-front, long-sleeved lab coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling powdered forms of LPS or when there is a potential for aerosol generation. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for minimizing exposure risks. All work involving this compound, particularly when reconstituting lyophilized protein or handling solutions containing LPS, should be performed within a certified biological safety cabinet (BSC) or a chemical fume hood.[1][2][3]
Preparation and Reconstitution:
-
Gather all necessary materials: This includes the lyophilized this compound, appropriate sterile, pyrogen-free solvents, pipettes, and waste containers.
-
Don appropriate PPE as outlined in the table above.
-
Perform all manipulations within a BSC or fume hood to contain any potential aerosols.[1][2][3]
-
Carefully open vials of lyophilized this compound to avoid creating dust.
-
Reconstitute the protein by slowly adding the recommended solvent to the vial. Avoid vigorous shaking to prevent protein denaturation and aerosol formation. Pipette gently to mix.
-
Label all tubes clearly with the contents, concentration, and date.
Handling of this compound and LPS Solutions:
-
Always use sterile, pyrogen-free labware to prevent contamination.
-
Handle solutions with care to avoid splashes and spills.
-
When working with LPS , be aware of its high potency. Even trace amounts can elicit a strong immune response.[4]
-
Never mouth pipette.
-
Keep containers sealed when not in use.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
Exposure Response
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes.[1] Remove contaminated clothing. |
| Eye Contact | Flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[1] |
| Inhalation | Move to fresh air immediately. Seek medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. |
Reporting: All exposures, regardless of severity, must be reported to the laboratory supervisor and the institution's environmental health and safety (EHS) office immediately.[1]
Spill Management
-
Alert others in the vicinity and evacuate the immediate area if the spill is large or involves a high concentration of LPS.
-
Don appropriate PPE , including respiratory protection if powdered LPS is involved.
-
Contain the spill by covering it with absorbent material.[1]
-
Apply a decontaminating solution , such as a 10% bleach solution, starting from the perimeter of the spill and working inwards.[2][3][4]
-
Allow a contact time of at least 30 minutes for the decontaminant to be effective.[2][4]
-
Clean up the absorbent material and dispose of it as hazardous waste.
-
Wipe the area with 70% ethanol after decontamination with bleach to remove corrosive residues.[1][3]
Disposal Plan
Proper disposal of all materials that have come into contact with this compound and/or LPS is crucial to prevent environmental contamination and accidental exposure.
-
Liquid Waste: Decontaminate liquid waste containing this compound or LPS by adding bleach to a final concentration of 10% and allowing it to sit for at least 30 minutes before disposal down the drain with copious amounts of water, in accordance with institutional guidelines.[5]
-
Solid Waste: All contaminated solid waste, including gloves, lab coats, plasticware, and absorbent materials, must be collected in a designated biohazard bag.[6] This waste should be autoclaved if institutional policy allows, or disposed of as hazardous chemical waste.[6]
-
Sharps: All contaminated sharps, such as pipette tips and needles, must be disposed of in a designated sharps container.
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points in the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
